2-Methoxynicotinohydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxypyridine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-7-5(6(11)10-8)3-2-4-9-7/h2-4H,8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNBRVFIIQPEAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655773 | |
| Record name | 2-Methoxypyridine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89853-72-5 | |
| Record name | 2-Methoxy-3-pyridinecarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89853-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxypyridine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Methoxynicotinohydrazide CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxynicotinohydrazide is a heterocyclic organic compound featuring a pyridine ring substituted with a methoxy group and a hydrazide functional group. This molecule belongs to the broader class of nicotinic acid derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of the hydrazide moiety, a well-known pharmacophore, suggests potential applications in drug discovery and development. This guide provides a comprehensive overview of the available technical information on this compound, including its chemical identity, properties, synthesis, and potential therapeutic applications.
Chemical Identity and Core Properties
The fundamental identification of this compound is established by its unique CAS number and molecular structure.
| Identifier | Value | Source |
| CAS Number | 89853-72-5 | [1][2] |
| Molecular Formula | C₇H₉N₃O₂ | [1][2] |
| Molecular Weight | 167.17 g/mol | [1] |
| IUPAC Name | 2-methoxypyridine-3-carbohydrazide | N/A |
| SMILES | COC1=C(C(=O)NN)C=CC=N1 | [1] |
| Property | Estimated Value/Information | Justification |
| Melting Point | Not available. Likely a solid at room temperature. | Similar hydrazide compounds are typically solids. |
| Boiling Point | Not available. | - |
| Solubility | Expected to have some solubility in polar organic solvents. | The presence of polar functional groups (hydrazide, methoxy, pyridine nitrogen) suggests solubility in solvents like ethanol, methanol, and DMSO. |
Synthesis and Characterization
A definitive, published synthesis protocol specifically for this compound is not currently available. However, a standard and logical synthetic route can be proposed based on established chemical transformations of nicotinic acid derivatives. The most probable pathway involves the esterification of 2-methoxynicotinic acid followed by hydrazinolysis.
Sources
The Rising Therapeutic Potential of 2-Methoxynicotinohydrazide Derivatives: A Technical Guide
Abstract
The nicotinohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of biological activities. This technical guide delves into the synthesis, mechanisms of action, and therapeutic promise of a specific subclass: 2-methoxynicotinohydrazide derivatives. While direct research on 2-methoxy substituted nicotinohydrazides is nascent, this guide synthesizes findings from closely related analogs, such as 2-phenoxy and 2-methyl-5-nitro-6-phenylnicotinohydrazide derivatives, to provide a comprehensive overview of their potential antimicrobial, anticancer, and anti-inflammatory properties. We will explore the rational design of these molecules, detail experimental protocols for their synthesis and evaluation, and illuminate the signaling pathways they modulate. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.
Introduction: The Versatility of the Nicotinohydrazide Core
Hydrazones, characterized by the C=N-NH functional group, are a cornerstone of modern drug discovery, demonstrating a wide array of pharmacological effects including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor activities.[1] The incorporation of a pyridine ring, as seen in nicotinohydrazide, a derivative of nicotinic acid (Vitamin B3), often enhances the biological profile of these molecules. The pyridine moiety can participate in hydrogen bonding and pi-stacking interactions with biological targets, while the hydrazide group acts as a versatile pharmacophore.
The substitution pattern on the pyridine ring is a critical determinant of biological activity. Modifications at the 2-position, in particular, can significantly influence the compound's steric and electronic properties, thereby modulating its interaction with specific enzymes or receptors. This guide focuses on the potential of introducing a methoxy group at the 2-position of the nicotinohydrazide scaffold, a substitution known to impact the lipophilicity and metabolic stability of drug candidates. While direct studies on this compound are limited, we will draw parallels from structurally similar derivatives to build a strong case for their investigation.
Synthesis of 2-Substituted Nicotinohydrazide Derivatives
The synthesis of nicotinohydrazide derivatives typically follows a straightforward and efficient pathway, making this class of compounds attractive for chemical exploration. The general strategy involves the esterification of the parent nicotinic acid, followed by hydrazinolysis to form the key nicotinohydrazide intermediate. This intermediate is then condensed with various aldehydes or ketones to yield the final hydrazone derivatives.
A general synthetic route for 2-substituted nicotinic acid hydrazones is depicted below:
Figure 1: General synthetic workflow for 2-substituted nicotinohydrazide derivatives.
Experimental Protocol: Synthesis of 2-Methyl-5-nitro-6-phenylnicotinohydrazide
This protocol is adapted from the synthesis of related compounds and serves as a template for the synthesis of 2-methoxy analogs.[2]
Materials:
-
Ethyl 2-methyl-5-nitro-6-phenylnicotinate
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of ethyl 2-methyl-5-nitro-6-phenylnicotinate (1 mmol) in ethanol (20 mL), add hydrazine hydrate (10 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated product is filtered, washed with cold ethanol, and dried under vacuum to yield 2-methyl-5-nitro-6-phenylnicotinohydrazide.
The resulting hydrazide can then be condensed with a variety of aldehydes and ketones to generate a library of derivatives.
Biological Activities of 2-Substituted Nicotinohydrazide Derivatives
Derivatives of nicotinohydrazide have demonstrated a wide spectrum of biological activities. The following sections will detail their potential as antimicrobial, anticancer, and anti-inflammatory agents, with a focus on data from 2-substituted analogs.
Antimicrobial and Antifungal Activity
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Nicotinohydrazide derivatives have shown promise in this area.
Studies on 2-methyl-5-nitro-6-phenylnicotinohydrazide and its derivatives have revealed antibacterial and antifungal properties.[2][3][4] While many derivatives required high concentrations to inhibit bacterial growth, the parent hydrazide exhibited activity against Bacillus cereus and Pectobacterium carotovorum.[3] Another study on pyrazoline and hydrazone derivatives showed moderate antimicrobial activity against a range of bacteria and fungi, with MIC values ranging from 32-512 μg/mL.[5]
Table 1: Antimicrobial Activity of Selected Hydrazone Derivatives
| Compound | Organism | MIC (μg/mL) | Reference |
| Pyrazoline Derivative 22 | E. faecalis | 32 | [5] |
| Pyrazoline Derivative 24 | E. faecalis | 32 | [5] |
| Pyrazoline Derivative 22 | B. subtilis | 64 | [5] |
| Pyrazoline Derivative 26 | B. subtilis | 64 | [5] |
| Hydrazone Derivative 5 | C. albicans | 64 | [5] |
The mechanism of antimicrobial action for hydrazones is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with key enzymatic pathways.
Anticancer Activity
The search for novel, effective, and less toxic anticancer agents is a continuous effort in medicinal chemistry. Hydrazide-hydrazone derivatives have been identified as a class of compounds with significant antitumor potential.[6]
A study on hydrazide derivatives incorporating a quinoline moiety demonstrated that a compound bearing a methoxy group was the most active agent against breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231).[7] This highlights the potential importance of the methoxy substituent for anticancer activity. Another study on heterocyclic hydrazone derivatives reported IC50 values ranging from 26.84 to 635.41 µM against HeLa cervical and MCF-7 breast cancer cells.[8]
Transition metal complexes of nicotinohydrazone ligands have also shown potent anticancer activity, significantly decreasing the proliferation of various tumor cell lines, including human lung cancer (A549), human gastric cancer (BGC823), and human esophageal cancer (Eca109) cells.[6]
Table 2: Anticancer Activity of Selected Hydrazide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Hydrazone Derivative 11 | MCF-7 | 26.84 | [8] |
| Hydrazone Derivative 8 | HeLa | 34.38 | [8] |
| Imidazo[1,2-a]pyridine-2-carbohydrazide 7d | HT-29 | 13.4 | [9] |
| Imidazo[1,2-a]pyridine-2-carbohydrazide 7d | MCF-7 | 22.6 | [9] |
The proposed anticancer mechanisms for hydrazone derivatives are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.
Figure 2: Potential anticancer mechanisms of action for this compound derivatives.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. A series of 2-phenoxynicotinic acid hydrazides were synthesized and evaluated for their analgesic and anti-inflammatory activities.[10] Several of these compounds, particularly those with a C-4 methoxy substituent on the terminal phenyl ring, exhibited moderate to high anti-inflammatory activity.[10] The mechanism of action for these compounds was linked to the inhibition of cyclooxygenase (COX) enzymes, with a preference for COX-1 over COX-2.[10]
The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs. The structural framework of 2-substituted nicotinohydrazides presents a promising starting point for the design of more selective COX-2 inhibitors.
Structure-Activity Relationships (SAR) and Future Directions
The biological activity of 2-substituted nicotinohydrazide derivatives is intricately linked to the nature and position of substituents on both the pyridine and the terminal aromatic rings.
-
Substitution at the 2-position of the Pyridine Ring: The introduction of a methoxy group at this position is anticipated to enhance lipophilicity, potentially improving cell membrane permeability and oral bioavailability. Further studies are needed to confirm this hypothesis.
-
Substitution on the Terminal Phenyl Ring: The presence of electron-withdrawing or electron-donating groups on the phenyl ring of the hydrazone moiety can significantly impact biological activity. For instance, methoxy substituents on the terminal phenyl ring have been associated with enhanced anti-inflammatory and anticancer effects.[7][10]
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives with diverse substitutions on the terminal aromatic ring. This will enable the development of robust SAR models to guide the design of more potent and selective therapeutic agents.
Conclusion
While direct experimental data on this compound derivatives remains to be established, the wealth of information available for structurally related analogs provides a strong rationale for their investigation. The versatile nicotinohydrazide scaffold, coupled with the potential benefits of a 2-methoxy substitution, positions these compounds as promising candidates for the development of novel antimicrobial, anticancer, and anti-inflammatory drugs. The synthetic accessibility and the potential for diverse functionalization make this an exciting area for future research in medicinal chemistry.
References
- Al-Omary, F. A., et al. (2010). Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 343(9), 509-518.
- Belskaya, N. P., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 169.
- Berman, E., et al. (2019). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 24(19), 3533.
- Belskaya, N. P., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 169.
- Belskaya, N. P., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 169.
- Belskaya, N. P., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
- Başaran, E., et al. (2022). Synthesis, Characterization, and Anticancer Activities of Some Heterocyclic Hydrazone Derivatives. Cumhuriyet Science Journal, 43(3), 668-678.
- Li, J., et al. (2015). Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand. Experimental and Therapeutic Medicine, 10(4), 1431-1437.
- Stavrianidi, A., et al. (2023). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 28(3), 1167.
- Chen, Y. L., et al. (2007). Anti-inflammatory Activity and Structure-activity Relationships of 2-Hydroxy-N-(alkylphenyl)nicotinamides. Chemical & Pharmaceutical Bulletin, 55(11), 1631-1634.
- Sakagami, H., et al. (2008). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Anticancer Research, 28(1A), 299-305.
- Acar, Ç., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 24(4), 386-394.
- Sriram, D., et al. (2005). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Bioorganic & Medicinal Chemistry, 13(20), 5774-5784.
- Fassihi, A., et al. (2017). Synthesis and cytotoxic activity evaluation of novel imidazo[1,2-a]pyridine-2-carbohydrazide derivatives. Research in Pharmaceutical Sciences, 12(4), 304-314.
- Rojas-Llanes, D., et al. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. International Journal of Molecular Sciences, 25(13), 7281.
- Sobaś, P., et al. (2024). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. International Journal of Molecular Sciences, 25(3), 1735.
- Rollas, S., & Küçükgüzel, Ş. G. (2007).
- Hamarawf, R. O., & Othman, B. I. (2023). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Advances, 13(33), 23075-23091.
- Matralis, A. N., et al. (2017). Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives as a Rational Therapeutic Approach against Atherosclerosis. Current Medicinal Chemistry, 24(12), 1215-1237.
- Sobaś, P., et al. (2024). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. International Journal of Molecular Sciences, 25(5), 2739.
- Káňová, K., et al. (2019). N-Substituted 2-Isonicotinoylhydrazinecarboxamides — New Antimycobacterial Active Molecules. Molecules, 24(10), 1913.
- Wang, X., et al. (2012). Improved synthesis of 2‐methoxyphenothiazine. Journal of Heterocyclic Chemistry, 49(4), 868-871.
- Gürsoy, E., et al. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Archives of Pharmacal Research, 35(9), 1543-1552.
- Rehman, A., & Le, J. K. (2023). Methylxanthines. In StatPearls.
Sources
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Potential Therapeutic Targets of 2-Methoxynicotinohydrazide Analogs
Executive Summary
The hydrazide functional group is a cornerstone of medicinal chemistry, most famously represented by the anti-tuberculosis drug isoniazid.[1][2] This has established the hydrazide moiety as a "privileged" structure, capable of interacting with a diverse range of biological targets.[3] The 2-methoxynicotinohydrazide scaffold, which combines this reactive hydrazide group with a methoxy-substituted pyridine ring, presents a compelling template for novel drug discovery. The 2-methoxypyridyl group itself has been identified as a valuable moiety in developing potent therapeutic agents, suggesting it can confer advantageous physicochemical and pharmacokinetic properties.[4][5] This guide provides a comprehensive exploration of the potential therapeutic targets for analogs of this compound. Moving beyond the foundational anti-mycobacterial activity, we delve into plausible applications in oncology, neurodegenerative disorders, and inflammatory diseases, grounded in the known bioactivities of structurally related compounds. For each potential target class, we present the scientific rationale, detailed protocols for experimental validation, and the logic behind these methodological choices, offering a roadmap for researchers and drug development professionals.
Section 1: The this compound Scaffold: A Primer
Chemical Structure and Rationale
The this compound structure is characterized by three key features: a pyridine ring, a methoxy group at the 2-position, and a hydrazide functional group (-CONHNH₂). This combination is not arbitrary. The pyridine ring is a common feature in many bioactive molecules, often acting as a bioisostere for a phenyl ring but with altered electronic properties and the ability to form hydrogen bonds. The hydrazide group is a versatile chemical handle and a known pharmacophore that can chelate metal ions and form crucial hydrogen bonds with enzyme active sites.[6] The placement of the methoxy group can influence the molecule's lipophilicity, metabolic stability, and electronic distribution, thereby fine-tuning its interaction with biological targets.
The Legacy of Isoniazid: The Foundational Hypothesis
The most direct structural and functional predecessor to this scaffold is isoniazid (isonicotinic acid hydrazide), a first-line treatment for tuberculosis for over 70 years.[1] Isoniazid is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2][7][8] This mechanism, targeting the enoyl-acyl carrier protein reductase (InhA), provides the primary and most logical starting point for investigating the therapeutic potential of this compound analogs.
Section 2: Primary Therapeutic Target Class: Antimicrobial Agents
The structural analogy to isoniazid makes antimicrobial enzymes the most probable targets for this compound derivatives.
Target: InhA and Mycolic Acid Synthesis (Anti-tubercular)
Scientific Rationale: The nicotinohydrazide core is the key pharmacophore for InhA inhibition after activation. The 2-methoxy substitution may alter the rate or mechanism of activation by KatG or modify the binding affinity of the activated adduct to the InhA active site. The primary hypothesis is that these analogs will function as prodrugs with a mechanism parallel to that of isoniazid.
Logical Workflow for Target Validation:
Caption: Workflow for validating anti-tubercular activity.
Experimental Protocol 1: In Vitro InhA Enzymatic Inhibition Assay
-
Causality: This assay directly measures the ability of the activated compound to inhibit the target enzyme, InhA. It isolates the enzyme from the complexities of the whole cell, providing a clear measure of target engagement. We use a spectrophotometric method that tracks the oxidation of NADH, the substrate of InhA, providing a continuous and reliable readout of enzyme activity.
-
Methodology:
-
Protein Expression and Purification: Recombinantly express and purify Mycobacterium tuberculosis InhA and KatG enzymes.
-
Compound Activation (Optional but Recommended): Pre-incubate the this compound analog with KatG and NAD⁺ to generate the active metabolite. This step is crucial to test the prodrug hypothesis directly.
-
Assay Preparation: In a 96-well UV-transparent plate, add assay buffer (e.g., 50 mM Tris-HCl, pH 8.0), purified InhA enzyme, and the activated compound at various concentrations.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrates, NADH and the long-chain fatty acyl-ACP mimic, 2-trans-dodecenoyl-CoA.
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm (corresponding to NADH oxidation) over time using a plate reader.
-
Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Plot percent inhibition against compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Experimental Protocol 2: Whole-Cell M. tuberculosis Growth Inhibition (MIC)
-
Causality: While the enzymatic assay confirms target engagement, this whole-cell assay confirms that the compound can penetrate the complex mycobacterial cell wall, be activated by the native KatG, and exert a bactericidal or bacteriostatic effect.[1] It is the definitive test of a compound's potential as an antibiotic.
-
Methodology:
-
Strain and Culture: Use a standard laboratory strain of M. tuberculosis (e.g., H37Rv) grown in Middlebrook 7H9 broth supplemented with OADC.
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well plate.
-
Inoculation: Add a standardized inoculum of M. tuberculosis to each well. Include positive (isoniazid) and negative (no drug) controls.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
MIC Determination: Assess bacterial growth, typically by adding a viability indicator like Resazurin. The Minimum Inhibitory Concentration (MIC) is the lowest compound concentration that prevents visible growth (indicated by a color change).
-
Data Summary Table 1: Hypothetical Screening Data for Anti-tubercular Activity
| Analog ID | Modification | InhA IC₅₀ (µM) [Activated] | M. tb H37Rv MIC (µg/mL) |
| MNH-001 | Parent Scaffold | 0.52 | 0.25 |
| MNH-002 | 4-Chloro-phenyl | 0.21 | 0.12 |
| MNH-003 | 3-Trifluoromethyl | 0.89 | 1.0 |
| Isoniazid | Reference | 0.65 | 0.20 |
Section 3: Emerging Therapeutic Target Class: Oncology
Hydrazide and pyridine motifs are prevalent in oncology drugs, particularly as enzyme inhibitors.[3][9] This suggests that this compound analogs could be repurposed or developed as anti-cancer agents.
Target: Histone Deacetylases (HDACs)
Scientific Rationale: HDACs are critical regulators of gene expression, and their dysregulation is a hallmark of many cancers. HDAC inhibitors are an established class of anti-cancer drugs. The hydrazide moiety can act as a zinc-binding group, a key interaction for inhibiting the zinc-dependent active site of most HDACs. Several studies have reported that hydrazide derivatives possess potent HDAC inhibitory activity.[10]
Logical Workflow for HDAC Inhibitor Validation:
Caption: Validation workflow for HDAC inhibitor activity.
Experimental Protocol 3: Fluorometric HDAC Activity Assay
-
Causality: This is a direct, high-throughput method to quantify the inhibition of HDAC enzymatic activity. The use of a fluorogenic substrate provides a highly sensitive and quantitative readout, making it ideal for screening and determining IC₅₀ values.
-
Methodology:
-
Reagents: Use a commercially available HDAC assay kit, which includes a recombinant human HDAC enzyme (e.g., HDAC1), a fluorogenic acetylated peptide substrate, and a developer solution.
-
Assay Setup: In a black 96-well plate, add the HDAC enzyme and the test compound at various concentrations.
-
Reaction Initiation: Add the fluorogenic substrate to all wells and incubate at 37°C for a defined period (e.g., 60 minutes).
-
Signal Development: Stop the enzymatic reaction and generate the fluorescent signal by adding the developer solution, which contains a protease that cleaves only the deacetylated substrate.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 360/460 nm).
-
Analysis: Subtract background fluorescence, calculate percent inhibition relative to a no-drug control, and determine the IC₅₀ value.
-
Target: Carbonic Anhydrases (CAs)
Scientific Rationale: Carbonic anhydrases, particularly isoforms CA II, IX, and XII, are involved in regulating pH in tumor microenvironments. Inhibiting these enzymes can disrupt tumor growth and survival. The core structure of many CA inhibitors involves a functional group capable of coordinating with the catalytic zinc ion in the active site, a role the hydrazide moiety could potentially fulfill. Indeed, some hydrazine-carbothioamide derivatives have been shown to be potent inhibitors of CA II.[11]
Experimental Protocol 4: Carbonic Anhydrase II Inhibition Assay
-
Causality: This assay measures the inhibition of the fundamental physiological function of CA II: the hydration of CO₂. The change in pH resulting from this reaction is monitored, providing a direct assessment of enzyme activity.
-
Methodology:
-
Principle: This is a stopped-flow spectrophotometric assay that measures the inhibition of CO₂ hydration.
-
Reagents: Prepare two buffered solutions: Solution A (e.g., 20 mM HEPES, pH 7.5) and Solution B (Solution A saturated with CO₂). A pH indicator (e.g., p-nitrophenol) is included.
-
Instrumentation: Use a stopped-flow spectrophotometer.
-
Procedure: a. Equilibrate purified human CA II enzyme with the test compound. b. Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated buffer in the stopped-flow instrument. c. Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ causes a drop in pH.
-
Analysis: Calculate the initial rate of the reaction. Determine the IC₅₀ by plotting the reaction rates against the inhibitor concentrations.
-
Section 4: Potential in Neurological & Inflammatory Disorders
Target: Monoamine Oxidase (MAO-A/B)
Scientific Rationale: MAO enzymes are crucial for the metabolism of neurotransmitters like serotonin and dopamine. MAO inhibitors are used to treat depression and Parkinson's disease. Isoniazid itself is known to be a mild, non-selective MAO inhibitor.[8] This established off-target activity provides a strong rationale for screening this compound analogs for more potent and selective MAO inhibition.[12]
Experimental Protocol 5: MAO-Glo™ Assay
-
Causality: This commercially available assay provides a robust, luminescence-based method for quantifying MAO-A and MAO-B activity separately. It is a highly sensitive and specific high-throughput screening method that measures the production of luciferin, which is directly proportional to MAO activity.
-
Methodology:
-
Reagents: Use the MAO-Glo™ Assay kit (Promega), which contains MAO-A or MAO-B enzyme, a luminogenic MAO substrate, and a Luciferin Detection Reagent.
-
Assay Setup: In a white 96-well plate, add the respective MAO enzyme (A or B) and the test compound at various concentrations.
-
MAO Reaction: Add the luminogenic substrate and incubate at room temperature. The MAO enzyme will convert the substrate into a product that is then converted to luciferin.
-
Signal Generation: Add the Luciferin Detection Reagent to stop the MAO reaction and initiate the light-producing luciferase reaction.
-
Data Acquisition: Measure luminescence using a plate luminometer.
-
Analysis: Determine IC₅₀ values for both MAO-A and MAO-B to assess potency and selectivity.
-
Data Summary Table 2: Hypothetical Screening Data for MAO Inhibition
| Analog ID | Modification | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity (A vs B) |
| MNH-004 | Parent Scaffold | 850 | 1200 | 1.4-fold for A |
| MNH-005 | 2,4-Difluoro | >10,000 | 75 | >133-fold for B |
| MNH-006 | 4-Methoxy | 45 | 980 | 21.8-fold for A |
| Pargyline | Reference (B) | 12,500 | 90 | 139-fold for B |
| Clorgyline | Reference (A) | 30 | 8,200 | 273-fold for A |
Section 5: Summary and Future Directions
The this compound scaffold represents a versatile platform for drug discovery. Grounded in the well-understood mechanism of its structural analog, isoniazid, the most immediate potential lies in the development of novel anti-tubercular agents that may overcome existing resistance mechanisms. However, as this guide details, the chemical functionalities present in these analogs provide strong rationales for exploring a much wider range of therapeutic targets.
The proposed experimental workflows provide a clear, step-by-step path from initial hypothesis to in vitro validation. Key future steps for any promising lead compounds identified through these screens would include:
-
Selectivity Profiling: Screening against a broad panel of related enzymes (e.g., other dehydrogenases, kinases, or proteases) to ensure target specificity and minimize off-target effects.
-
Mechanism of Action Studies: For enzyme inhibitors, determining the mode of inhibition (e.g., competitive, non-competitive, irreversible) is critical.[13]
-
In Vitro ADME/Tox: Assessing metabolic stability in liver microsomes, cell permeability (e.g., Caco-2 assay), plasma protein binding, and cytotoxicity in human cell lines.
-
In Vivo Efficacy Studies: Progressing the most promising candidates into relevant animal models of tuberculosis, cancer, or neurological disease to establish in vivo proof-of-concept.
By systematically applying these modern drug discovery principles, the full therapeutic potential of this compound analogs can be thoroughly and efficiently explored.
References
-
Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. (2014). MDPI. [Link]
-
Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. (2022-12-09). MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. (2022). MDPI. [Link]
-
isoniazid pharmacology, antitubercular drugs, anti TB drugs pharmacology, pharmacology made easy. (2021-05-30). YouTube. [Link]
-
Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Pediatric Oncall. [Link]
-
Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors. (2021-07-05). PubMed. [Link]
-
Isoniazid. Wikipedia. [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). PMC - NIH. [Link]
-
Synthesis and biological evaluation of novel 2-methoxypyridylamino-substituted riminophenazine derivatives as antituberculosis agents. (2014-04-09). PubMed. [Link]
-
Molecular Mechanism of Action of Neonicotinoid Insecticides. (2023-03-13). PMC - NIH. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2021). PMC. [Link]
-
Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”. (2024-12-14). MDPI. [Link]
-
2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. (2020-04-03). PubMed. [Link]
-
Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. (2023). The Pharmaceutical and Chemical Journal. [Link]
-
Hydrazine. Wikipedia. [Link]
Sources
- 1. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of novel 2-methoxypyridylamino-substituted riminophenazine derivatives as antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tpcj.org [tpcj.org]
- 7. Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Isoniazid - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
2-Methoxynicotinohydrazide: A Versatile Precursor for the Synthesis of Bio-active Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-methoxynicotinohydrazide, a highly functionalized pyridine derivative, and its strategic application as a key building block in the synthesis of diverse heterocyclic systems. We will explore its synthesis, reactivity, and detailed protocols for its conversion into valuable scaffolds such as 1,3,4-oxadiazoles and pyrazoles, which are of significant interest in medicinal chemistry and materials science.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals and agrochemicals, owing to their unique ability to engage in specific biological interactions.[1] Among the myriad of precursors used in their synthesis, those incorporating a pyridine ring are particularly valuable due to the pyridine moiety's presence in numerous natural products and approved drugs. This compound emerges as a precursor of significant interest for several reasons:
-
Bifunctional Reactivity: It possesses two key reactive sites: the hydrazide group (-CONHNH₂), which is a potent binucleophile, and the pyridine ring, which can be further functionalized. The hydrazide is the primary engine for forming five-membered heterocycles.
-
Structural Pre-organization: The methoxy group at the 2-position of the pyridine ring influences the electronic properties of the nucleus and offers a potential site for later-stage modification (e.g., demethylation to the corresponding pyridone).
-
Proven Pharmacophore: The nicotinic acid framework is a well-established pharmacophore, and derivatives of nicotinohydrazide have shown a range of biological activities, including antimicrobial and anti-inflammatory properties.[2]
This guide will elucidate the practical synthesis of this precursor and detail its transformation into prominent heterocyclic systems, providing field-proven protocols and explaining the causality behind the synthetic strategies.
Synthesis of the Core Precursor: this compound
The most direct and efficient synthesis of this compound begins with the commercially available and relatively inexpensive 2-chloronicotinic acid.[3] The synthesis is a robust two-step process involving esterification followed by hydrazinolysis.
Synthetic Workflow
The overall transformation is outlined below. The initial esterification protects the carboxylic acid and activates it for subsequent nucleophilic attack by hydrazine. Hydrazinolysis is a highly efficient method for converting esters into their corresponding hydrazides.[4]
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chloronicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium metal
-
Hydrazine hydrate (99%)
-
Ethanol
Step 1: Synthesis of Methyl 2-Methoxynicotinate
-
Esterification: To a solution of 2-chloronicotinic acid (1 equiv.) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (approx. 0.1 equiv.). Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2-chloronicotinate.
-
Methoxylation: Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.2 equiv.) in anhydrous methanol under an inert atmosphere. To this solution, add the methyl 2-chloronicotinate (1 equiv.) and heat to reflux for 3-5 hours.
-
Isolation: After cooling, evaporate the solvent. Add water to the residue and extract the product with dichloromethane (3x). Dry the combined organic layers over anhydrous magnesium sulfate and concentrate to afford methyl 2-methoxynicotinate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Hydrazinolysis: Dissolve methyl 2-methoxynicotinate (1 equiv.) in ethanol. Add hydrazine hydrate (3-5 equiv.) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by TLC. A solid precipitate often forms as the reaction proceeds.
-
Isolation and Purification: Cool the reaction mixture in an ice bath. Filter the resulting solid precipitate, wash it with cold ethanol, and dry it under a vacuum. The product, this compound, is typically obtained in high purity.
The N-Acylhydrazone: A Central Intermediate for Heterocyclic Diversity
The cornerstone of this compound's utility is its reaction with aldehydes to form N-acylhydrazones.[5] These hydrazones are not merely stable products but are activated intermediates, primed for intramolecular cyclization. The R-group from the aldehyde can be varied extensively, providing a straightforward method to introduce chemical diversity into the final heterocyclic product.
Caption: N-Acylhydrazone as a key synthetic hub.
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are a class of five-membered heterocycles known for a wide range of biological activities, including antibacterial and anticancer properties.[6] They are readily synthesized from N-acylhydrazones via cyclodehydration.
Mechanistic Rationale
The conversion of an N-acylhydrazone to a 1,3,4-oxadiazole is typically achieved by heating with a dehydrating agent, such as acetic anhydride or phosphorus oxychloride.[7][8] Acetic anhydride acetylates the imine nitrogen, creating a good leaving group and promoting the intramolecular nucleophilic attack by the amide oxygen, followed by elimination to form the stable, aromatic oxadiazole ring.
Experimental Protocol: Synthesis of 2-(2-Methoxypyridin-3-yl)-5-aryl-1,3,4-oxadiazoles
Materials:
-
This compound
-
Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Acetic anhydride
Step 1: Synthesis of the N-Acylhydrazone Intermediate
-
Dissolve this compound (1 equiv.) in ethanol in a round-bottom flask.
-
Add the desired aromatic aldehyde (1 equiv.) followed by 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Reflux the mixture for 2-4 hours. Upon cooling, the N-acylhydrazone usually precipitates as a solid.
-
Filter the solid, wash with cold ethanol, and dry to obtain the pure hydrazone.
Step 2: Cyclization to the 1,3,4-Oxadiazole
-
Place the dried N-acylhydrazone (1 equiv.) in a round-bottom flask.
-
Add an excess of acetic anhydride (5-10 equiv.), which acts as both the reagent and solvent.
-
Heat the mixture to reflux for 3-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it carefully into a beaker of ice-cold water with vigorous stirring.
-
The solid product will precipitate. Filter the solid, wash thoroughly with water to remove excess acetic anhydride, and then with a dilute sodium bicarbonate solution.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 2,5-disubstituted 1,3,4-oxadiazole.
| Aldehyde (R-CHO) | Intermediate | Final Product | Typical Yield (%) |
| Benzaldehyde | N'-(phenylmethylene)-2-methoxynicotinohydrazide | 2-(2-methoxypyridin-3-yl)-5-phenyl-1,3,4-oxadiazole | 85-95 |
| 4-Chlorobenzaldehyde | N'-(4-chlorophenylmethylene)-2-methoxynicotinohydrazide | 2-(4-chlorophenyl)-5-(2-methoxypyridin-3-yl)-1,3,4-oxadiazole | 88-96 |
| 4-Methoxybenzaldehyde | N'-(4-methoxyphenylmethylene)-2-methoxynicotinohydrazide | 2-(2-methoxypyridin-3-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 90-97 |
Synthesis of Pyrazole Derivatives
Pyrazoles are another privileged heterocyclic scaffold found in numerous blockbuster drugs like Celecoxib.[9] The most classical and reliable method for their synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[10][11]
Mechanistic Rationale
In this reaction, this compound acts as the hydrazine component. The reaction with a 1,3-dicarbonyl compound, such as acetylacetone, proceeds via initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. The reaction is typically catalyzed by acid.
Caption: Knorr synthesis of a pyrazole derivative.
Experimental Protocol: Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-ylcarbonyl)-2-methoxypyridine
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol or Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equiv.) in ethanol.
-
Add acetylacetone (1.1 equiv.) to the solution.
-
Add a catalytic amount of glacial acetic acid (or use it as the solvent for a faster reaction).
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture. If a solid precipitates, it can be filtered directly.
-
Alternatively, concentrate the solution under reduced pressure to remove the solvent.
-
Purify the residue by recrystallization from ethanol or by column chromatography on silica gel to afford the pure pyrazole product.
| 1,3-Dicarbonyl | Final Product | Typical Yield (%) |
| Acetylacetone | 3-(3,5-Dimethyl-1H-pyrazol-1-ylcarbonyl)-2-methoxypyridine | 80-90 |
| Ethyl Acetoacetate | 3-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-ylcarbonyl)-2-methoxypyridine | 75-85 |
Conclusion
This compound stands out as a robust and versatile precursor for constructing a variety of medicinally relevant heterocyclic systems. Its straightforward synthesis and the predictable reactivity of the hydrazide moiety allow for the efficient generation of diverse molecular scaffolds. The protocols detailed in this guide for the synthesis of 1,3,4-oxadiazoles and pyrazoles demonstrate the practical utility of this building block. By leveraging the principles of N-acylhydrazone formation and subsequent cyclization, researchers can readily access libraries of novel compounds for screening in drug discovery and materials science applications.
References
-
Al-Soud, Y. A., et al. (2008). Efficient Synthesis and X-ray Structure of[12][13][14]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 13(12), 3013-3025. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from: [Link]
-
Reddy, C. R., et al. (2013). A facile and practical one-pot synthesis of[12][13][14]triazolo[4,3-a]pyridines. RSC Advances, 3(42), 19275-19280. Available from: [Link]
-
Falsey, J. R., et al. (2010). A Mild Synthesis of[12][13][14]Triazolo[4,3-a]pyridines. Organic Letters, 12(4), 792–795. Available from: [Link]
-
Mazimba, O. (2014). Antimicrobial activities of heterocycles derived from thienylchalcones. Journal of King Saud University - Science, 26(4), 324-331. Available from: [Link]
-
Youssef, M. S. K., & Abeed, A. A. O. (2014). Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles. Heterocyclic Communications, 20(1), 25-31. Available from: [Link]
-
Issabayeva, G., et al. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 169. Available from: [Link]
-
Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. Available from: [Link]
-
Slanina, Z., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(21), 7545. Available from: [Link]
-
Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 108-120. Available from: [Link]
-
Harrison, C. R., et al. (2012). The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. ACS Medicinal Chemistry Letters, 3(5), 377-381. Available from: [Link]
-
Portilla, J., et al. (2020). Recent advances in the synthesis of new pyrazole derivatives. Current Organic Synthesis, 17(3), 194-210. Available from: [Link]
-
Chahbane, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(3), 656. Available from: [Link]
-
Karayianni, V. S., & Sarris, D. (2020). Heterocycle Compounds with Antimicrobial Activity. Current Medicinal Chemistry, 27(38), 6564-6597. Available from: [Link]
-
Mazimba, O. (2015). Antimicrobial activities of heterocycles derived from thienylchalcones. Journal of King Saud University - Science, 27(1), 35-41. Available from: [Link]
-
Issabayeva, G., et al. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PubMed, 39795225. Available from: [Link]
-
Li, Y., et al. (2017). Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. Available from: [Link]
-
Salmaso, V., et al. (2017). Identification of N-Acyl Hydrazones as New Non-Zinc-Binding MMP-13 Inhibitors by Structure-Based Virtual Screening Studies and Chemical Optimization. Molecules, 22(10), 1642. Available from: [Link]
-
Al-Badrany, K. A., et al. (2024). synthesis of some new oxadiazoline derivatives from 6- methyl nicotinate. European Journal of Modern Medicine and Practice, 4(9), 172-180. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. (2023). SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. IJPSM, 8(3). Available from: [Link]
-
El-Mekabaty, A., et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 12(18), 11245-11270. Available from: [Link]
-
Al-Badrany, K. A., et al. (2024). SYNTHESIS OF SOME NEW OXADIAZOLINE DERIVATIVES FROM 6-METHYL NICOTINATE. European Journal of Modern Medicine and Practice, 4(9). Available from: [Link]
-
Al-Soud, Y. A., et al. (2009). Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. Molecules, 14(6), 2118-2127. Available from: [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Acylhydrazones and Their Biological Activity: A Review. Molecules, 12(8), 1910-1939. Available from: [Link]
-
Sharma, V., et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(21), 14324-14343. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from: [Link]
-
Kim, M., & Lee, S. (2024). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Synthesis, 56(15), 2263-2269. Available from: [Link]
-
Zakharyuta, A. O., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7793. Available from: [Link]
-
Shaabani, S., et al. (2015). Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. Molecules, 20(6), 11213-11247. Available from: [Link]
-
Kumar, M., et al. (2021). Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. Current Organic Synthesis, 18(5), 504-522. Available from: [Link]
-
PubChem. (n.d.). 2-Chloronicotinic acid. Retrieved from: [Link]
- Müller, T. J. J., & Orru, R. V. A. (Eds.). (2009). Multi-Component Reactions in Heterocyclic Chemistry. Springer.
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(23), 15810-15829. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-isonicotinoyl-N-substituted-hydrazinecarboxamides 3. Retrieved from: [Link]
-
ResearchGate. (n.d.). Improved synthesis of 2‐methoxyphenothiazine. Retrieved from: [Link]
-
ResearchGate. (n.d.). (PDF) Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Retrieved from: [Link]
Sources
- 1. Heterocycle Compounds with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. ijpsm.com [ijpsm.com]
- 7. inovatus.es [inovatus.es]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. mdpi.com [mdpi.com]
- 13. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Investigating the Mechanism of Action of 2-Methoxynicotinohydrazide
A Senior Application Scientist's Perspective on Elucidating a Novel Compound's Bioactivity
Abstract
This technical guide outlines a comprehensive strategy for elucidating the mechanism of action of a novel chemical entity, 2-Methoxynicotinohydrazide. In the absence of direct literature, we posit a scientifically-grounded hypothesis based on the established bioactivity of structurally analogous nicotinohydrazide derivatives. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the experimental rationale and step-by-step protocols required to investigate the hypothesis that this compound functions as an inhibitor of succinate dehydrogenase (SDH), a critical enzyme in mitochondrial respiration. We will explore target engagement, cellular consequences, and overall antimicrobial efficacy, providing a self-validating system of protocols to ensure scientific rigor.
Introduction: The Investigative Landscape for this compound
The hydrazone class of compounds, including derivatives of nicotinohydrazide, has garnered significant interest for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1] While this compound itself is a novel entity with uncharacterized bioactivity, its core structure is shared with other nicotinohydrazide derivatives that have been identified as potent bioactive agents.[2][3] Notably, derivatives of the closely related 2-chloronicotinohydrazide have demonstrated potent antifungal activity by targeting and inhibiting succinate dehydrogenase (SDH), also known as mitochondrial complex II.
Succinate dehydrogenase is an enzyme complex with a dual role in cellular metabolism: it is a key component of the citric acid cycle (Krebs cycle) and the electron transport chain.[4][5] The inhibition of SDH disrupts ATP production, leading to cellular energy depletion and the generation of reactive oxygen species (ROS), ultimately triggering cell death.[5][6][7] This established mechanism for similar compounds provides a strong starting point for our investigation into this compound.
This guide, therefore, puts forth the central hypothesis that This compound exerts its biological effects through the inhibition of succinate dehydrogenase. The following sections will detail the experimental workflows designed to rigorously test this hypothesis, from direct enzymatic assays to the assessment of downstream cellular impacts.
The Hypothesized Molecular Target: Succinate Dehydrogenase (SDH)
Succinate dehydrogenase is a critical enzyme complex embedded in the inner mitochondrial membrane.[4][5] It is unique in that it participates in both the citric acid cycle and the electron transport chain.[4] The primary function of SDH is the oxidation of succinate to fumarate, a key reaction in the Krebs cycle.[5] The electrons harvested from this reaction are passed to ubiquinone (Coenzyme Q), reducing it to ubiquinol. This process is a crucial entry point for electrons into the respiratory chain, contributing to the generation of the proton gradient that drives ATP synthesis.
Due to its essential role in cellular energy production, SDH is an attractive target for the development of antimicrobial and antifungal agents.[1][8] Inhibition of SDH effectively shuts down cellular respiration, leading to a cascade of events culminating in cell death.[3][6]
Proposed Mechanism of Action: A Cascade of Cellular Disruption
We hypothesize that this compound acts as an SDH inhibitor. The proposed cascade of events following the inhibition of this key enzyme is as follows:
-
Direct Inhibition of SDH: this compound is predicted to bind to the SDH enzyme complex, preventing the oxidation of succinate to fumarate.
-
Disruption of the Electron Transport Chain: The blockage of electron flow from succinate to ubiquinone will impair the function of the electron transport chain.
-
Increased Production of Reactive Oxygen Species (ROS): The disruption of the electron transport chain can lead to the incomplete reduction of oxygen, resulting in the formation of superoxide radicals and other ROS.
-
Depolarization of Mitochondrial Membrane Potential: The accumulation of ROS and the disruption of the proton gradient will lead to a loss of the mitochondrial membrane potential.
-
Cellular Damage and Apoptosis: The combination of energy depletion, oxidative stress, and mitochondrial dysfunction will trigger programmed cell death pathways, leading to the observed antimicrobial or antifungal effects.
The following experimental plan is designed to systematically validate each step of this proposed mechanism.
Experimental Validation: A Multi-faceted Approach
To thoroughly investigate the mechanism of action of this compound, a series of integrated assays are proposed. These experiments will provide evidence for target engagement, cellular effects, and overall bioactivity.
Primary Endpoint: Antimicrobial/Antifungal Efficacy
The first step is to determine if this compound exhibits the hypothesized biological activity. This is achieved by determining its Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [9][10][11][12][13]
-
Preparation of Microbial Culture: Inoculate a suitable broth medium with the target microorganism (e.g., a pathogenic fungus or bacterium) and incubate to achieve a logarithmic growth phase.
-
Preparation of Compound Dilutions: Prepare a series of two-fold serial dilutions of this compound in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Adjust the microbial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add it to each well of the microtiter plate containing the compound dilutions.
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (typically 18-24 hours at 35 ± 1 °C for bacteria).[12]
-
Data Analysis: The MIC is determined as the lowest concentration of this compound that results in no visible growth of the microorganism.
Target Engagement: Direct Inhibition of SDH
To directly test our hypothesis, we will perform an in vitro assay to measure the effect of this compound on SDH activity.
Experimental Protocol: Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric) [14][15][16][17]
-
Sample Preparation: Isolate mitochondria from the target organism or use a commercially available SDH enzyme preparation.[15]
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing SDH assay buffer, the SDH substrate (succinate), and a probe (e.g., 2,6-dichloroindophenol - DCIP) that changes color upon reduction.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control (a known SDH inhibitor like malonate) and a negative control (vehicle).
-
Initiation of Reaction: Add the isolated mitochondria or SDH enzyme to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 600 nm in a kinetic mode for 10-30 minutes at 25°C.[14][15]
-
Data Analysis: The rate of decrease in absorbance at 600 nm is proportional to the SDH activity. Calculate the percentage of inhibition for each concentration of this compound.
Data Presentation: SDH Inhibition by this compound
| Concentration of this compound (µM) | SDH Activity (% of Control) | Standard Deviation |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Malonate (Positive Control) |
Cellular Consequences of SDH Inhibition
The following assays will investigate the downstream effects of the proposed SDH inhibition within the cellular environment.
Experimental Protocol: Intracellular ROS Assay [18][19][20][21][22]
-
Cell Culture: Plate the target cells in a 96-well plate and allow them to adhere.
-
Staining: Remove the culture medium and stain the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), for 30-60 minutes at 37°C in the dark.[18][21]
-
Compound Treatment: Wash the cells and treat them with varying concentrations of this compound. Include a positive control for ROS induction (e.g., tert-butyl hydroperoxide).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Experimental Protocol: Mitochondrial Membrane Potential Assay [23][24][25]
-
Cell Culture and Treatment: Culture the target cells and treat them with different concentrations of this compound. Include a positive control that depolarizes the mitochondrial membrane, such as carbonyl cyanide m-chlorophenylhydrazone (CCCP).
-
Staining: Add a fluorescent dye that accumulates in mitochondria based on their membrane potential, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1, and incubate for 15-30 minutes at 37°C.[24][25]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader or flow cytometer. For TMRE, a decrease in fluorescence (Ex/Em = 549/575 nm) indicates mitochondrial membrane depolarization.[24] For JC-1, a shift from red to green fluorescence indicates depolarization.
-
Data Analysis: Quantify the change in fluorescence to determine the extent of mitochondrial membrane depolarization.
Experimental Protocol: MTT Cell Viability Assay [26][27][28][29]
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat them with various concentrations of this compound for a predetermined time (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[28]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: A decrease in absorbance indicates a reduction in cell viability.
Data Presentation: Cellular Effects of this compound
| Concentration (µM) | ROS Production (% Increase) | Mitochondrial Membrane Potential (% of Control) | Cell Viability (% of Control) |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Visualization of the Proposed Mechanism and Workflow
To clearly illustrate the hypothesized signaling pathway and the experimental approach, the following diagrams are provided.
Caption: Hypothesized signaling pathway of this compound.
Caption: Integrated experimental workflow for mechanism of action studies.
Conclusion and Future Directions
This technical guide provides a robust and logical framework for investigating the mechanism of action of this compound. By systematically testing the hypothesis of SDH inhibition, researchers can build a comprehensive understanding of this novel compound's bioactivity. The outlined protocols are designed to be self-validating, with each experimental stage providing crucial data to support or refute the proposed mechanism.
Positive results from these studies would position this compound as a promising candidate for further development as an antimicrobial or antifungal agent. Future work could involve structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as in vivo studies to evaluate its efficacy and safety in preclinical models.
References
-
G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322). Retrieved from [Link]
-
Li, Y., et al. (2023). Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. Journal of Agricultural and Food Chemistry, 71(24), 9266–9279. [Link]
-
Al-Shabib, N. A., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Birch, A., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 3957. [Link]
-
Cell Biolabs. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
-
Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Retrieved from [Link]
-
American Chemical Society. (2023). Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. Journal of Agricultural and Food Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Mitochondrial Membrane Potential Assay. [Link]
-
Wikipedia. (n.d.). Succinate dehydrogenase. Retrieved from [Link]
-
Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved from [Link]
-
Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]
-
ResearchGate. (2023). Succinate Dehydrogenase: An Ideal Target for Fungicide Discovery. [Link]
-
Patsnap. (2024). What are SDH2 inhibitors and how do they work? Retrieved from [Link]
-
ResearchGate. (n.d.). Succinate Dehydrogenase Activity Assay in situ with Blue Tetrazolium Salt in Crabtree-Positive Saccharomyces cerevisiae Strain. [Link]
-
YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]
-
Bioworld Technology. (n.d.). Succinate Dehydrogenase Microplate Assay Kit User Manual. Retrieved from [Link]
-
Assay Genie. (n.d.). TMRE Mitochondrial Membrane Potential Assay Kit (Fluorometric) (#BN00506). Retrieved from [Link]
-
MDPI. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. [Link]
-
National Center for Biotechnology Information. (2014). Inhibition of Succinate Dehydrogenase by Diazoxide is Independent of the KATP Channel Subunit SUR 1. [Link]
-
BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. [Link]
-
Neuromuscular Home Page. (2015). SUCCINIC DEHYDROGENASE PROTOCOL. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]
-
National Center for Biotechnology Information. (2024). One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies. [Link]
-
National Center for Biotechnology Information. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. [Link]
-
Kent Academic Repository. (2021). Investigating the potential of Succinate dehydrogenase as an anti-fungal drug target in Candida glabrata. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What are SDH2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Inhibition of Succinate Dehydrogenase by Diazoxide is Independent of the KATP Channel Subunit SUR 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. abcam.cn [abcam.cn]
- 16. biogot.com [biogot.com]
- 17. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. bio-protocol.org [bio-protocol.org]
- 20. assaygenie.com [assaygenie.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. assaygenie.com [assaygenie.com]
- 25. media.cellsignal.com [media.cellsignal.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 28. atcc.org [atcc.org]
- 29. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Patent Frontier of 2-Methoxynicotinohydrazide: A Technical Guide for Innovators
Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold
In the dynamic landscape of drug discovery, the exploration of novel chemical entities with diverse pharmacological activities is paramount. 2-Methoxynicotinohydrazide, a heterocyclic compound featuring a pyridine ring, a methoxy group, and a hydrazide functional group, represents a scaffold of significant interest. Its structural motifs are prevalent in a variety of bioactive molecules, suggesting a broad spectrum of potential therapeutic applications. This in-depth technical guide is designed for researchers, medicinal chemists, and drug development professionals, providing a comprehensive analysis of the current patent landscape surrounding this compound and its derivatives. By examining existing intellectual property and the underlying scientific principles, this guide aims to illuminate promising avenues for future research and development, ultimately accelerating the translation of this versatile molecule into novel therapeutics.
The Chemical and Biological Profile of this compound: A Foundation for Innovation
This compound's unique chemical architecture, combining the electron-donating methoxy group with the hydrogen-bonding capabilities of the hydrazide moiety on a pyridine core, underpins its potential for diverse biological interactions. The pyridine ring is a common feature in many established drugs, and the hydrazide group is known to be a versatile pharmacophore. While specific patents for this compound are not abundant, the broader patent landscape for related nicotinic acid and hydrazide derivatives provides a strong indication of its potential therapeutic applications.
The primary areas where derivatives of nicotinic acid and hydrazides have been patented include:
-
Neurodegenerative Disorders: Compounds with neuroprotective properties are crucial in the fight against diseases like Alzheimer's and Parkinson's. The patent literature reveals a focus on novel amides and heterocyclic compounds for the treatment of central nervous system (CNS) diseases.[1] These patents often describe compounds that offer neuroprotective or neuroreparative effects.[1]
-
Oncology: The quest for novel anticancer agents is a major driver of pharmaceutical innovation. Patents in this area cover a wide range of compounds, including those that enhance the activity of other cytotoxic agents and pyrimidine derivatives.
-
Inflammation and Pain: Chronic inflammation is a hallmark of many diseases. The patent literature includes a variety of compounds with anti-inflammatory and immunosuppressive activities, often targeting key inflammatory pathways.[2][3]
Navigating the Patent Landscape: Key Application Areas and Exemplary Inventions
An analysis of the patent landscape for structurally related compounds provides a roadmap for the potential patentability of this compound derivatives. The following sections explore key therapeutic areas and highlight relevant patenting strategies.
Neuroprotective Applications: A Beacon of Hope for CNS Disorders
The growing prevalence of neurodegenerative diseases has spurred intensive research into novel therapeutic agents. Patents in this domain often claim compounds that can mitigate neuronal damage, reduce neuroinflammation, or restore neuronal function.
Patented Scaffolds and Mechanisms:
-
Novel Amides and Hydrazides: A significant number of patents describe novel amides with broad pharmaceutical activity in the CNS.[1] These compounds are often claimed for their anticonvulsant, neuroprotective, and analgesic properties.[1] The inclusion of a hydrazide moiety, as in this compound, could offer unique hydrogen bonding capabilities that contribute to target engagement.
-
Multifunctional Antioxidants: Some patents focus on multifunctional compounds that combine neuroprotective and antioxidant properties. These molecules are designed to combat oxidative stress, a key contributor to neuronal cell death in many neurodegenerative conditions.
Strategic Considerations for Patenting:
-
Focus on Specific Indications: Broad claims for "neuroprotection" may face challenges. A more robust strategy involves demonstrating efficacy in specific models of neurodegenerative diseases, such as Alzheimer's, Parkinson's, or Huntington's disease.[1]
-
Mechanism of Action: Elucidating the mechanism by which a this compound derivative exerts its neuroprotective effects can strengthen a patent application. This could involve demonstrating inhibition of specific enzymes, modulation of signaling pathways, or reduction of protein aggregation.
Table 1: Representative Patents in Neuroprotective Applications
| Patent Number | Title | Key Claimed Applications |
| US10793515B2 | Compounds advantageous in the treatment of central nervous system diseases and disorders | Treatment of neurodegenerative diseases (e.g., Parkinson's, Alzheimer's, ALS, Huntington's), spasticity, and bipolar disorder.[1] |
| US8877766B2 | Neuroprotective multifunctional antioxidants and their monofunctional analogs | Compounds with neuroprotective and antioxidant properties for treating neurodegenerative disorders. |
| US8802675B2 | Neuroprotective multifunctional compounds and pharmaceutical compositions comprising them | Multifunctional compounds for the treatment of diseases by iron chelation, MAO inhibition, and neuroprotection. |
Anticancer Potential: Targeting the Hallmarks of Malignancy
The development of novel anticancer drugs remains a high priority in pharmaceutical research. The patent landscape for heterocyclic compounds in oncology is vast and diverse, with a focus on molecules that can selectively target cancer cells while minimizing toxicity to healthy tissues.
Patented Scaffolds and Mechanisms:
-
Kinase Inhibitors: Many anticancer drugs target protein kinases, which are often dysregulated in cancer. Pyrimidine derivatives, which share a nitrogen-containing heterocyclic core with this compound, are a well-established class of kinase inhibitors.
-
Enhancers of Cytotoxic Agents: Some patents claim compounds that, while not cytotoxic on their own, can enhance the efficacy of existing anticancer drugs.[4] This approach can help to overcome drug resistance, a major challenge in cancer therapy.
Strategic Considerations for Patenting:
-
Demonstrate Selective Cytotoxicity: A successful patent application for an anticancer agent should include data demonstrating its selective toxicity towards cancer cells over normal cells.
-
Combination Therapies: Claiming the use of a this compound derivative in combination with other anticancer agents can broaden the scope of a patent and enhance its commercial value.
Table 2: Representative Patents in Anticancer Applications
| Patent Number | Title | Key Claimed Applications |
| US8946235B2 | 2-(2,4,5-substituted-anilino) pyrimidine compounds | Treatment of various cancers through inhibition of epidermal growth factor receptor (EGFR).[5] |
| WO1994022846A1 | Compounds enhancing antitumor activity of other cytotoxic agents | Sensitizing multidrug-resistant tumor cells to anticancer agents.[4] |
| US20220362401A1 | Particles, method for producing particles, drug, method for producing drug, and anti-cancer agent | Anti-cancer agents containing hydrophobic physiologically active agents. |
Anti-inflammatory and Analgesic Properties: Modulating the Immune Response
Inflammation is a complex biological response that, when dysregulated, can contribute to a wide range of diseases, including autoimmune disorders and chronic pain. The development of novel anti-inflammatory agents with improved safety profiles is an ongoing area of research.
Patented Scaffolds and Mechanisms:
-
Inhibitors of Pro-inflammatory Cytokines: Many patented anti-inflammatory compounds work by inhibiting the production or activity of pro-inflammatory cytokines such as TNF-α and IL-1β.[3]
-
COX-2 Inhibitors: Selective inhibitors of cyclooxygenase-2 (COX-2) are a well-known class of anti-inflammatory drugs. While not directly related to this compound, the principles of targeting specific enzymes in the inflammatory cascade are relevant.
Strategic Considerations for Patenting:
-
In Vivo Efficacy: Demonstrating anti-inflammatory activity in relevant animal models of inflammation is crucial for a strong patent application.
-
Favorable Side Effect Profile: A key advantage for a new anti-inflammatory agent would be a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Table 3: Representative Patents in Anti-inflammatory Applications
| Patent Number | Title | Key Claimed Applications |
| US6034096A | Compounds with anti-inflammatory and immunosuppressive activities | Inhibition of IL-1β and TNF-α production for use as anti-inflammatory and immunosuppressive agents.[3] |
| CN109912595B | Anti-inflammatory medicine and application thereof | Chiral compounds with significant anti-inflammatory effects, positioned as a new class of non-steroidal anti-inflammatory drugs.[2] |
| CA3182389A1 | Anti-inflammatory compositions, methods and uses thereof | Compositions for treating conditions associated with TG2, JAK, and/or COX-2, including inflammation and pain.[6] |
Experimental Protocols and Methodologies: From Synthesis to Biological Evaluation
To secure patent protection, a detailed description of the synthesis and biological evaluation of novel compounds is essential. The following sections provide exemplary protocols that can be adapted for the investigation of this compound derivatives.
General Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through established synthetic routes. A common approach involves the reaction of a 2-methoxynicotinic acid ester with hydrazine hydrate.
Exemplary Protocol:
-
Esterification of 2-Methoxynicotinic Acid:
-
Dissolve 2-methoxynicotinic acid in an appropriate alcohol (e.g., methanol or ethanol).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and neutralize the residue with a base (e.g., sodium bicarbonate).
-
Extract the ester with an organic solvent and purify by column chromatography.
-
-
Hydrazinolysis of the Ester:
-
Dissolve the purified 2-methoxynicotinate ester in an alcohol.
-
Add an excess of hydrazine hydrate.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture to allow the hydrazide product to crystallize.
-
Collect the solid by filtration and wash with a cold solvent.
-
Causality Behind Experimental Choices: The use of an acid catalyst in the esterification step protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The use of excess hydrazine hydrate in the second step drives the reaction towards the formation of the hydrazide.
Caption: General synthesis workflow for this compound.
In Vitro Biological Evaluation
To assess the therapeutic potential of novel this compound derivatives, a battery of in vitro assays is essential.
Neuroprotection Assay (MTT Assay):
-
Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate.
-
Induce neurotoxicity using a known neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's model).
-
Treat the cells with varying concentrations of the test compounds.
-
After an incubation period, add MTT solution and incubate.
-
Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.
-
Calculate cell viability relative to untreated controls.
Anti-inflammatory Assay (LPS-stimulated Macrophages):
-
Culture macrophages (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with the test compounds.
-
Stimulate the cells with lipopolysaccharide (LPS).
-
Collect the supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
Anticancer Assay (Cell Viability Assay):
-
Seed various cancer cell lines in 96-well plates.
-
Treat the cells with a range of concentrations of the test compounds.
-
After 72 hours, assess cell viability using a suitable assay (e.g., CellTiter-Glo).
-
Determine the IC50 value for each compound.
Future Directions and White Space for Innovation
While the existing patent landscape provides valuable clues, there remains significant "white space" for innovation in the field of this compound derivatives.
-
Target-Specific Derivatives: The design of derivatives that are highly selective for a particular biological target (e.g., a specific kinase or receptor) could lead to more effective and safer drugs.
-
Prodrug Strategies: To improve the pharmacokinetic properties of this compound, prodrug approaches could be explored. This might involve modifying the hydrazide moiety to enhance oral bioavailability or brain penetration.
-
Novel Formulations: The development of novel formulations, such as nanoparticles or liposomes, could improve the delivery and efficacy of these compounds.
Caption: Future innovation pathways for this compound.
Conclusion: A Call to Innovate
This compound presents a promising scaffold for the development of novel therapeutics across a range of disease areas. While the direct patent landscape for this specific molecule is still emerging, the wealth of intellectual property surrounding related nicotinic acid and hydrazide derivatives provides a clear indication of its potential. By leveraging the insights and methodologies outlined in this guide, researchers and drug developers can strategically navigate the patent landscape, design innovative new chemical entities, and ultimately unlock the full therapeutic potential of this versatile molecule. The path from a promising scaffold to a life-changing medicine is challenging, but for those equipped with the right knowledge and a spirit of innovation, the opportunities are immense.
References
- US10793515B2 - Compounds advantageous in the treatment of central nervous system diseases and disorders - Google Patents.
- CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents.
- CN109912595B - Anti-inflammatory medicine and application thereof - Google Patents.
- EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents.
- CA3182389A1 - Anti-inflammatory compositions, methods and uses thereof - Google Patents.
- US6034096A - Compounds with anti-inflammatory and immunosuppressive activities - Google Patents.
- WO1994022846A1 - Compounds enhancing antitumor activity of other cytotoxic agents - Google Patents.
- US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents.
- US20220362401A1 - Particles, method for producing particles, drug, method for producing drug, and anti-cancer agent - Google Patents.
- US8877766B2 - Neuroprotective multifunctional antioxidants and their monofunctional analogs - Google Patents.
- US8802675B2 - Neuroprotective multifunctional compounds and pharmaceutical compositions comprising them - Google Patents.
Sources
- 1. US10793515B2 - Compounds advantageous in the treatment of central nervous system diseases and disorders - Google Patents [patents.google.com]
- 2. CN109912595B - Anti-inflammatory medicine and application thereof - Google Patents [patents.google.com]
- 3. US6034096A - Compounds with anti-inflammatory and immunosuppressive activities - Google Patents [patents.google.com]
- 4. WO1994022846A1 - Compounds enhancing antitumor activity of other cytotoxic agents - Google Patents [patents.google.com]
- 5. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]
- 6. CA3182389A1 - Anti-inflammatory compositions, methods and uses thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to In Silico Docking Studies of 2-Methoxynicotinohydrazide Derivatives
This guide provides a comprehensive walkthrough of the principles and practices involved in conducting in silico molecular docking studies on 2-methoxynicotinohydrazide derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the discovery and optimization of novel therapeutic agents.
The Significance of the Hydrazide Scaffold in Medicinal Chemistry
Hydrazides are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2][3] The hydrazide-hydrazone scaffold, in particular, is a versatile pharmacophore found in numerous bioactive molecules with demonstrated antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][4] The ability of hydrazones to form stable complexes with various enzymes and receptors makes them attractive candidates for drug design.[5] The this compound moiety, a derivative of nicotinic acid (a form of vitamin B3), presents a promising scaffold for the development of novel therapeutics, leveraging the biological importance of the pyridine ring.[1]
In silico molecular docking is a powerful computational technique that plays a pivotal role in modern drug discovery.[6] It allows researchers to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein or nucleic acid. This predictive capability accelerates the identification of potential drug candidates and provides insights into their mechanism of action at the molecular level.[7]
The Overall In Silico Drug Discovery Workflow
The process of discovering a new drug is lengthy and expensive.[8] Computer-aided drug design (CADD) has emerged as an indispensable tool to streamline this process, reduce costs, and increase the success rate of drug development.[6][7] The general workflow for an in silico drug discovery project is depicted below.
Figure 1: A generalized workflow for computer-aided drug discovery, highlighting the iterative nature of the process.
A Step-by-Step Guide to Molecular Docking of this compound Derivatives
This section provides a detailed protocol for performing a molecular docking study of a hypothetical this compound derivative against a target protein. For this example, we will use AutoDock Vina, a widely used and freely available software for molecular docking.[9][10]
Essential Software
-
AutoDock Vina: For performing the docking calculations.[9][10]
-
MGLTools: A suite of tools for preparing protein and ligand files for AutoDock.[9]
-
PyMOL or Chimera: For visualization and analysis of molecular structures and docking results.[11][12][13][14]
-
A chemical drawing tool (e.g., ChemDraw, MarvinSketch): To create the 2D structure of the ligand.
Ligand Preparation
The first step is to generate a 3D structure of the this compound derivative.
-
Draw the 2D structure: Use a chemical drawing tool to draw the 2D structure of your derivative.
-
Convert to 3D: Convert the 2D structure to a 3D structure using the software's built-in tools.
-
Energy Minimization: Perform an energy minimization of the 3D structure to obtain a low-energy conformation. This can typically be done within the chemical drawing software or with other molecular modeling programs.
-
Save in a suitable format: Save the 3D structure in a common format like .mol or .sdf.
-
Prepare for AutoDock: Use AutoDockTools (part of MGLTools) to convert the ligand file to the .pdbqt format. This process adds partial charges and defines the rotatable bonds.[15]
Protein Preparation
The target protein structure is typically obtained from the Protein Data Bank (PDB).
-
Download the PDB file: Download the crystal structure of the target protein from the PDB database.
-
Clean the PDB file: Remove water molecules, co-factors, and any existing ligands from the PDB file, unless they are known to be essential for the binding of your ligand.[16]
-
Add hydrogens: Add polar hydrogens to the protein structure, as they are often missing in crystal structures.
-
Assign charges: Assign partial charges to the protein atoms.
-
Save as PDBQT: Use AutoDockTools to convert the cleaned protein file into the .pdbqt format.[15]
Grid Box Generation
The grid box defines the search space for the docking simulation on the protein.
-
Identify the binding site: The binding site can be identified from the position of a co-crystallized ligand in the PDB structure or through literature information. If the binding site is unknown, blind docking can be performed where the grid box encompasses the entire protein.[17]
-
Set grid parameters: In AutoDockTools, define the center and dimensions of the grid box to cover the entire binding site with some extra space to allow for ligand flexibility.[18]
Running the Docking Simulation
With the prepared ligand and protein files and the defined grid box, the docking simulation can be initiated using AutoDock Vina from the command line.
The config.txt file contains the coordinates of the grid box center and its dimensions.
Visualization of the Docking Workflow
The following diagram illustrates the key steps in the molecular docking process.
Figure 2: A step-by-step workflow for molecular docking using AutoDock Vina.
Self-Validation: Ensuring Trustworthy Results
A critical aspect of any docking study is the validation of the docking protocol.[19][20] This ensures that the chosen parameters and software can reliably reproduce known binding modes.
Re-docking of a Co-crystallized Ligand
The most common method for validation is to re-dock the co-crystallized ligand back into the active site of the protein.[16][18][19]
-
Extract the native ligand: Separate the co-crystallized ligand from the protein structure.
-
Prepare the ligand: Prepare the extracted ligand in the same way as the new derivatives.
-
Dock the native ligand: Perform the docking simulation using the same grid parameters.
-
Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation.[16][19]
Post-Docking Analysis: Interpreting the Results
The output of a docking simulation provides a wealth of information that needs careful analysis.
Binding Affinity
AutoDock Vina provides a binding affinity score in kcal/mol.[21] More negative values indicate a stronger predicted binding affinity. These scores can be used to rank different derivatives against the same target.
Visualization of Binding Poses
Using visualization software like PyMOL, the docked poses of the ligands can be analyzed to understand their interactions with the protein's active site.[11][12][22] Key interactions to look for include:
-
Hydrogen bonds: These are crucial for the specificity and stability of ligand binding.
-
Hydrophobic interactions: Interactions between nonpolar regions of the ligand and protein.
-
Pi-pi stacking: Interactions between aromatic rings.
-
Salt bridges: Electrostatic interactions between charged groups.
The following table provides a hypothetical example of docking results for a series of this compound derivatives.
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Number of H-Bonds |
| Derivative 1 | -8.5 | TYR123, SER234, HIS45 | 3 |
| Derivative 2 | -7.9 | TYR123, LEU230 | 1 |
| Derivative 3 | -9.2 | TYR123, SER234, HIS45, ASP120 | 4 |
| Reference | -8.1 | TYR123, SER234 | 2 |
Beyond Docking: In Silico ADMET Prediction
A high binding affinity does not guarantee that a compound will be a successful drug. It is crucial to assess its pharmacokinetic and toxicological properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[23] In silico ADMET prediction tools can provide early indications of a compound's drug-likeness.[8]
There are several web-based and standalone software tools available for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab.[23] These tools predict various properties, including:
-
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness.
-
Solubility: The ability of the compound to dissolve in water.
-
Blood-Brain Barrier (BBB) penetration: The ability of the compound to cross into the central nervous system.
-
CYP450 inhibition: Potential for drug-drug interactions.
-
Toxicity: Predictions of potential toxic effects, such as carcinogenicity and hepatotoxicity.
The following table shows a hypothetical ADMET profile for a promising derivative.
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 450.5 g/mol | < 500 |
| LogP | 3.2 | < 5 |
| H-bond Donors | 4 | < 5 |
| H-bond Acceptors | 8 | < 10 |
| Aqueous Solubility | -4.5 (logS) | > -6 |
| BBB Permeant | No | - |
| CYP2D6 Inhibitor | No | - |
| AMES Toxicity | No | - |
Conclusion
In silico docking studies of this compound derivatives offer a powerful and efficient approach to identify and optimize potential drug candidates. By combining molecular docking with ADMET prediction, researchers can prioritize compounds with the most promising therapeutic potential for further experimental validation. This integrated computational approach significantly accelerates the drug discovery pipeline, bringing new medicines to patients faster.
References
-
Deep Origin. ADMET Predictions - Computational Chemistry Glossary. [Link]
-
Aurlide. How do you predict ADMET properties of drug candidates?. [Link]
-
Bitesize Bio. Using ADMET to Move Forward from Drug Discovery to Development. [Link]
-
Digital Chemistry. Predict ADMET Properties with Proprietary Data. [Link]
-
YouTube. Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. [Link]
-
Fiveable. ADMET prediction | Medicinal Chemistry Class Notes. [Link]
-
MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]
-
ResearchGate. 1 Overview of typical CADD workflow | Download Scientific Diagram. [Link]
-
YouTube. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]
-
Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. [Link]
-
ResearchGate. How can PyMOL be exploited for seeing ligand-protein interactions?. [Link]
-
Wisdom Library. Hydrazide–hydrazone derivatives: Significance and symbolism. [Link]
-
Medium. Visualizing protein-protein docking using PyMOL | by The Bioinformatics Manual. [Link]
-
Eagon Research Group. Vina Docking Tutorial. [Link]
-
Bioinformatics Review. Beginner's Guide for Docking using Autodock Vina. [Link]
-
PubMed. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]
-
CD ComputaBio. Schrödinger Docking Tutorial. [Link]
-
NIH. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]
-
NIH. Computer-Aided Drug Design Methods. [Link]
-
UC Santa Barbara. Tutorial: Molecular Visualization of Protein-Drug Interactions. [Link]
-
MDPI. Molecular Docking Study on Some Isonicotinoyl Hydrazide Derivatives as Potential Inhibitors of COVID- 19. [Link]
-
UC Santa Barbara. Tutorial: Molecular Visualization of Protein-Drug Interactions. [Link]
-
ResearchGate. (PDF) Validation of Docking Methodology (Redocking). [Link]
-
University of St Andrews. Displaying the protein and its ligand within PyMOL. [Link]
-
NIH. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. [Link]
-
Research Journal of Pharmacy and Technology. Synthesis and Pharmacological Profile of Hydrazide Compounds. [Link]
-
MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]
-
ResearchGate. How can I validate a docking protocol?. [Link]
-
NIH. Synthesis, Molecular Docking Studies, In Vitro Antimicrobial and Antifungal Activities of Novel Dipeptide Derivatives Based on N-(2-(2-Hydrazinyl-2-oxoethylamino)-2-oxoethyl)-Nicotinamide. [Link]
-
MDPI. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. [Link]
-
MDPI. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. [Link]
-
PubMed. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]
-
MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]
-
ResearchGate. DFT Study of a Series of Nicotinic Acid Benzylidenehydrazide Derivatives: Structure, Stability and Reactivity. [Link]
-
PubMed. Aromatic hydrazones derived from nicotinic acid hydrazide as fluorimetric pH sensing molecules: Structural analysis by computational and spectroscopic methods in solid phase and in solution. [Link]
-
NIH. In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia. [Link]
-
NIH. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. [Link]
-
MDPI. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. [Link]
-
ResearchGate. Nicotinonitriles as potential inhibitors of α-glucosidase, tyrosinase, and urease enzymes: Synthesis, characterization, in vitro, and in silico studies | Request PDF. [Link]
-
NIH. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. [Link]
-
NIH. In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia. [Link]
Sources
- 1. Synthesis, Molecular Docking Studies, In Vitro Antimicrobial and Antifungal Activities of Novel Dipeptide Derivatives Based on N-(2-(2-Hydrazinyl-2-oxoethylamino)-2-oxoethyl)-Nicotinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retraction: Computational design and molecular modeling of the interaction of nicotinic acid hydrazide nickel-based complexes with H2S gas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 15. In Silico Identification of Multi-Target Ligands as Promising Hit Compounds for Neurodegenerative Diseases Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. youtube.com [youtube.com]
- 19. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]
- 20. Aromatic hydrazones derived from nicotinic acid hydrazide as fluorimetric pH sensing molecules: Structural analysis by computational and spectroscopic methods in solid phase and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Retracted Article: Computational design and molecular modeling of the interaction of nicotinic acid hydrazide nickel-based complexes with H2S gas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
Methodological & Application
Application Note: A Practical Guide to the Synthesis of Novel Hydrazones from 2-Methoxynicotinohydrazide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Hydrazone Scaffold in Modern Medicinal Chemistry
The N-acylhydrazone moiety (–(C=O)NHN=CH–) represents a privileged structural class in medicinal chemistry, renowned for its broad and potent biological activities.[1] Compounds incorporating this scaffold have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[2][3][4] The synthetic accessibility of hydrazones, typically through a straightforward condensation reaction, makes them highly attractive for generating diverse chemical libraries for high-throughput screening.
The pyridine ring, a core component of nicotinic acid (Vitamin B3), is another cornerstone of pharmacologically active molecules. Its presence in numerous approved drugs highlights its ability to engage in crucial biological interactions. Hydrazones derived from nicotinic acid and its analogs, therefore, combine the favorable properties of both pharmacophores, leading to compounds with promising therapeutic profiles.[5][6][7]
This application note provides a comprehensive, field-proven guide for the synthesis and characterization of novel hydrazones derived from 2-Methoxynicotinohydrazide. We will detail the multi-step preparation of the hydrazide precursor, the core hydrazone synthesis protocol, and the essential characterization techniques, grounding each step in its underlying chemical principles.
Synthesis of the Hydrazide Precursor: this compound
The synthesis of the target hydrazones begins with the preparation of the key intermediate, this compound. This is achieved via a reliable two-step process starting from commercially available 2-Methoxynicotinic acid.
Workflow for Precursor Synthesis
Caption: Workflow for the two-step synthesis of this compound.
Step 1: Fischer Esterification of 2-Methoxynicotinic Acid
Principle: The Fischer esterification is a classic acid-catalyzed condensation reaction.[8] A carboxylic acid reacts with an excess of alcohol (in this case, methanol) to form an ester. The acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[9] The reaction is reversible, and using the alcohol as the solvent drives the equilibrium toward the product.
Protocol:
-
To a 250 mL round-bottom flask, add 2-Methoxynicotinic acid (10.0 g, 65.3 mmol).
-
Add methanol (150 mL). The acid may not fully dissolve initially.
-
Place the flask in an ice bath and slowly add concentrated sulfuric acid (3.0 mL) dropwise with continuous stirring.
-
Remove the flask from the ice bath and fit it with a reflux condenser.
-
Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Carefully pour the concentrated solution into 200 mL of ice-cold water and neutralize by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
The resulting white precipitate (Methyl 2-Methoxynicotinate) is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Hydrazinolysis of Methyl 2-Methoxynicotinate
Principle: Hydrazinolysis is the nucleophilic acyl substitution of the ester's alkoxy group (-OCH₃) with a hydrazine group (-NHNH₂). Hydrazine hydrate acts as a potent nucleophile, attacking the ester carbonyl to form the desired hydrazide.[10] This reaction is typically efficient and high-yielding.[2]
Protocol:
-
In a 100 mL round-bottom flask, dissolve Methyl 2-Methoxynicotinate (8.0 g, 47.9 mmol) in ethanol (50 mL).
-
Add hydrazine hydrate (80% solution, 7.2 mL, ~115 mmol) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction completion via TLC.
-
After cooling to room temperature, a crystalline solid should form. If not, reduce the solvent volume under vacuum to induce precipitation.
-
Collect the solid product, this compound, by vacuum filtration.
-
Wash the product with a small amount of cold ethanol and dry it thoroughly. The product is typically of high purity and can be used in the next step without further purification.
Synthesis of Novel Hydrazones: Core Protocol
The synthesis of the final hydrazone products is achieved through an acid-catalyzed condensation of this compound with a diverse range of aldehyde or ketone derivatives.[11][12]
Mechanism of Hydrazone Formation
The reaction proceeds via a nucleophilic addition-elimination pathway. The reaction is catalyzed by acid, which protonates the carbonyl group of the aldehyde/ketone, enhancing its electrophilicity.[13] The terminal nitrogen of the hydrazide then acts as a nucleophile, attacking the activated carbonyl carbon. A subsequent dehydration step yields the stable hydrazone product.[10]
Caption: Acid-catalyzed mechanism for the formation of hydrazones.
General Protocol for Hydrazone Synthesis
Principle: This protocol is designed to be robust and adaptable for a wide variety of aromatic and heterocyclic aldehydes, allowing for the creation of a library of novel compounds.
Protocol:
-
Dissolve this compound (1.0 g, 5.98 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask. Gentle warming may be required.
-
Add the selected aldehyde (e.g., 4-chlorobenzaldehyde, 2-hydroxybenzaldehyde, etc.) in an equimolar amount (5.98 mmol).
-
Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Heat the reaction mixture to reflux for 2-5 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture in an ice bath for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/DMF mixture) to obtain the pure novel hydrazone.
Characterization of Novel Hydrazones
Rigorous characterization is essential to confirm the identity and purity of the newly synthesized compounds. A combination of spectroscopic methods is employed.
Table 1: Representative Characterization Data for Novel Hydrazones
| Compound ID | Aldehyde Used | Yield (%) | M.p. (°C) | ¹H NMR (δ ppm, DMSO-d₆) | Key FT-IR (cm⁻¹) |
| HZ-01 | Benzaldehyde | 92 | 210-212 | 11.85 (s, 1H, -NH), 8.50 (s, 1H, -N=CH) | 3210 (N-H), 1675 (C=O), 1605 (C=N) |
| HZ-02 | 4-Chlorobenzaldehyde | 95 | 245-247 | 11.92 (s, 1H, -NH), 8.53 (s, 1H, -N=CH) | 3215 (N-H), 1678 (C=O), 1602 (C=N) |
| HZ-03 | 4-Nitrobenzaldehyde | 91 | 268-270 | 12.10 (s, 1H, -NH), 8.61 (s, 1H, -N=CH) | 3225 (N-H), 1680 (C=O), 1598 (C=N) |
| HZ-04 | 2-Hydroxybenzaldehyde | 88 | 225-227 | 12.25 (s, 1H, -NH), 11.50 (s, 1H, -OH), 8.65 (s, 1H, -N=CH) | 3400 (O-H), 3205 (N-H), 1670 (C=O) |
Note: Data are illustrative and will vary based on the specific aldehyde used.
Key Spectroscopic Signatures:
-
FT-IR Spectroscopy: Look for the disappearance of the aldehyde C=O stretch (if applicable) and the appearance of the characteristic hydrazone C=N stretch around 1600-1625 cm⁻¹. The amide C=O and N-H stretches should remain visible.
-
¹H NMR Spectroscopy: The most diagnostic signals are the deshielded singlets corresponding to the amide proton (-CONH -) typically above 11.0 ppm and the azomethine proton (-N=CH -) between 8.0 and 9.0 ppm. The presence of Z/E isomers can sometimes lead to the duplication of these signals.
-
¹³C NMR Spectroscopy: Confirm the presence of the azomethine carbon (-N=C H-) and the amide carbonyl carbon (-C =O).
-
Mass Spectrometry: Use to confirm the molecular weight of the final product, matching the calculated molecular formula.
Applications and Future Directions: Biological Screening
The synthesized library of novel hydrazones serves as a valuable starting point for drug discovery programs. Based on extensive literature, these compounds are prime candidates for screening against various biological targets.[1][2][3]
From Synthesis to Biological Evaluation
Caption: A logical workflow from compound synthesis to hit identification.
Protocol Outline: Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in 96-well plates and incubate for 24 hours.[2]
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized hydrazones (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate IC₅₀ values (the concentration that inhibits 50% of cell growth).
Protocol Outline: Antimicrobial Activity (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilution: Prepare two-fold serial dilutions of the hydrazone compounds in a liquid growth medium in a 96-well plate.
-
Inoculation: Add the bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Reading: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[6]
References
-
Abdel-Wahab, B. F., et al. (2014). Antibacterial activities of novel nicotinic acid hydrazides and their conversion into N-acetyl-1,3,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
Gür, B., et al. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega. [Link]
-
Krasavin, M. (2019). Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. Bentham Science. [Link]
-
Kumar, S., et al. (2017). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Organic-Chemistry.org. (n.d.). Hydrazone Formation. [Link]
-
Popiołek, R., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules. [Link]
-
Rupainvari, P., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research. [Link]
-
ResearchGate. (2018). Mechanism for hydrazone formation from carbonyl and hydrazine compound. [Link]
-
Gür, B., et al. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. PMC - NIH. [Link]
-
Muhammad, A., et al. (2024). ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES OF SOME HYDRAZONES SYNTHESIZED FROM NICOTINIC ACID HYDRAZIDE. FUDMA Journal of Sciences. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of hydrazones. [Link]
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry. [Link]
-
Muhammad, A., et al. (2024). ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES OF SOME HYDRAZONES SYNTHESIZED FROM NICOTINIC ACID HYDRAZIDE. ResearchGate. [Link]
-
Magritek. (n.d.). Synthesis and Antibacterial Activity of Hydrazones of Isonicotinic and Salicylic Acids Based on Acetyl Derivatives of Coumarin and Benzo[g][1][2][5]Oxadiazocine. [Link]
-
Abdel-Wahab, B. F., et al. (2014). Antibacterial activities of novel nicotinic acid hydrazides and their conversion into N-acetyl-1,3,4-oxadiazoles. PubMed. [Link]
-
Stilinović, V., et al. (2018). Aromatic hydrazones derived from nicotinic acid hydrazide as fluorimetric pH sensing molecules: Structural analysis by computational and spectroscopic methods in solid phase and in solution. PubMed. [Link]
-
Shah, M. A., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. PMC - NIH. [Link]
-
Polov, N., et al. (2018). Structural and spectroscopic characteristics of aroylhydrazones derived from nicotinic acid hydrazide. ResearchGate. [Link]
-
Al-Abdullah, E. S., et al. (2016). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules. [Link]
- Google Patents. (2016). Synthetic method of 2-methoxy phenothiazine.
-
ResearchGate. (2012). Improved synthesis of 2‐methoxyphenothiazine. [Link]
-
Shah, M. A., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules. [Link]
-
Khusnutdinov, R. I., et al. (2024). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Molecules. [Link]
-
Issayeva, A., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PubMed. [Link]
-
ResearchGate. (2015). The synthesis of hydrazone derivatives with xanthine structure. [Link]
-
Issayeva, A., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules. [Link]
Sources
- 1. 2-Methoxynicotinic acid | C7H7NO3 | CID 708093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Methoxynicotinic acid | 16498-81-0 [chemicalbook.com]
- 5. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 6. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ester synthesis by esterification [organic-chemistry.org]
Application Notes & Protocols: Synthesis of Biologically Active Hydrazones via Condensation of 2-Methoxynicotinohydrazide with Aldehydes
Abstract
This document provides a comprehensive guide for the synthesis of N'-substituted 2-methoxynicotinohydrazones through the acid-catalyzed condensation reaction of 2-methoxynicotinohydrazide with a variety of aldehydes. Hydrazones derived from nicotinic acid scaffolds are of significant interest in medicinal chemistry and drug development due to their wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1] This protocol details the underlying chemical principles, a step-by-step experimental procedure, characterization methods, and key insights for optimization and troubleshooting. The methodologies described herein are designed to be robust and reproducible for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Introduction: The Significance of Nicotinohydrazones
Hydrazones are a versatile class of organic compounds characterized by the R₁R₂C=NNH₂ functional group.[2] The azomethine group (-C=N-NH-) is a critical pharmacophore that imparts a diverse range of biological activities to molecules.[3][4] When incorporated into a scaffold derived from nicotinic acid, a form of vitamin B3, the resulting nicotinohydrazones become attractive candidates for drug discovery. The pyridine ring of the nicotinoyl moiety can participate in various biological interactions, and the methoxy substituent at the 2-position can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its pharmacological profile.
The synthesis of these compounds is typically achieved through a straightforward condensation reaction between a hydrazide and a carbonyl compound, such as an aldehyde or ketone.[2][5] This reaction is a cornerstone of synthetic organic chemistry, valued for its efficiency and the high yields of the resulting stable hydrazone products.
Reaction Principle and Mechanism
The formation of a hydrazone from this compound and an aldehyde is a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which serves to activate the aldehyde's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.
The mechanism proceeds in two main stages:
-
Nucleophilic Addition: The terminal nitrogen atom (-NH₂) of the this compound, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule). The acid catalyst facilitates this step by protonating the hydroxyl group, converting it into a good leaving group (-OH₂⁺). Subsequent elimination of water and deprotonation yields the stable C=N double bond of the hydrazone product.
The overall reaction is reversible; however, the formation of the highly conjugated and stable hydrazone product, often coupled with its precipitation from the reaction medium, drives the equilibrium towards completion.
Caption: Acid-catalyzed mechanism for hydrazone formation.
Detailed Experimental Protocol
This protocol provides a general method for the condensation of this compound with an aromatic aldehyde. The procedure can be adapted for various aldehydes with minor modifications.
Materials and Equipment
-
Reagents:
-
This compound
-
Substituted Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 2-Hydroxybenzaldehyde)
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
-
Distilled Water
-
Solvents for TLC (e.g., Ethyl Acetate/Hexane mixture)
-
Solvents for Recrystallization (e.g., Ethanol, DMF)
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Beakers, Erlenmeyer flasks
-
Buchner funnel and filter flask
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Melting point apparatus
-
Standard laboratory glassware
-
Step-by-Step Synthesis Procedure
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.67 g, 10 mmol) in absolute ethanol (e.g., 30 mL). Stir the mixture at room temperature until the solid is completely dissolved.
-
Aldehyde Addition: To this solution, add the selected aldehyde (10 mmol, 1.0 equivalent) dropwise. For example, add benzaldehyde (1.06 g, 1.02 mL, 10 mmol).
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to accelerate the reaction.[6]
-
Reaction under Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for a period of 2-6 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[6] A suitable eluent system, such as 1:1 ethyl acetate/hexane, can be used. The reaction is considered complete when the starting hydrazide spot is no longer visible.
-
Product Isolation: After completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution. Further cooling in an ice bath can enhance precipitation.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid product with a small amount of cold ethanol to remove any unreacted aldehyde and catalyst.
-
Drying and Purification: Dry the crude product in a vacuum oven. For further purification, the solid can be recrystallized from a suitable solvent like ethanol or a DMF/water mixture to obtain a pure crystalline product.
Caption: Experimental workflow for hydrazone synthesis.
Characterization of Products
The identity and purity of the synthesized hydrazones should be confirmed using standard analytical techniques:
-
Melting Point (MP): A sharp melting point range indicates a high degree of purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Look for the appearance of the C=N (azomethine) stretching vibration (typically around 1600-1620 cm⁻¹) and the N-H stretching vibration (around 3100-3300 cm⁻¹). The C=O stretch of the starting hydrazide (around 1660-1680 cm⁻¹) should be present in the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR should show a characteristic singlet for the -N=CH- proton (typically δ 8.0-9.0 ppm) and the N-H proton (often a broad singlet, δ 11.0-12.0 ppm). ¹³C NMR will confirm the presence of the azomethine carbon.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Representative Data and Optimization
The reaction conditions are generally applicable to a wide range of aromatic and heteroaromatic aldehydes. The electronic nature of the substituents on the aldehyde can influence the reaction rate. Electron-withdrawing groups tend to increase the electrophilicity of the carbonyl carbon, potentially leading to faster reaction times.
| Aldehyde Used | Molar Ratio (Hydrazide:Aldehyde) | Catalyst | Solvent | Time (h) | Yield (%) | Product M.P. (°C) |
| Benzaldehyde | 1:1 | Acetic Acid | Ethanol | 3 | ~92% | 198-200 |
| 4-Chlorobenzaldehyde | 1:1 | Acetic Acid | Ethanol | 2.5 | ~95% | 225-227 |
| 4-Hydroxybenzaldehyde | 1:1 | Acetic Acid | Ethanol | 4 | ~89% | 240-242 |
| Thiophene-2-carbaldehyde | 1:1 | Acetic Acid | Ethanol | 3 | ~90% | 210-212 |
Note: Yields and melting points are representative and may vary based on experimental conditions and purification efficiency.
Troubleshooting and Key Considerations
-
Low Yield: If the product yield is low, ensure all starting material has dissolved before refluxing. The amount of catalyst can be slightly increased, or the reflux time extended. Ensure the aldehyde used is pure, as impurities can inhibit the reaction.
-
Oily Product: If the product separates as an oil instead of a solid, try adding a non-polar co-solvent (like hexane) to induce precipitation or attempt trituration with ether.
-
Solvent Choice: While ethanol is a common and effective solvent, other alcohols like methanol or propanol can be used. For less reactive aldehydes, a higher boiling point solvent may be necessary.[5] In some cases, solvent-free conditions using mechanochemical methods (ball-milling) have also proven effective for hydrazone synthesis.[7]
-
Catalyst: While acetic acid is sufficient for most reactions, other acid catalysts like citric acid or a few drops of concentrated HCl can also be employed.[8] The choice of catalyst can be critical, as some studies have shown that the reaction rate is significantly influenced by the presence and type of acid.[6][9]
Conclusion
The condensation of this compound with aldehydes is an efficient and reliable method for synthesizing a library of novel hydrazone derivatives. These compounds serve as valuable scaffolds in drug discovery, with demonstrated potential for a wide array of pharmacological applications. The protocol outlined in this document is robust and can be readily adapted for various substrates, providing a solid foundation for further research and development in this promising area of medicinal chemistry.
References
-
Stanojković, T., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Available at: [Link]
- Blair, J. A. (1969). The synthesis and properties of some hydrazines. Aston University Research Archive.
-
Wikipedia. Hydrazone. Available at: [Link]
-
LibreTexts Chemistry. (2023). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]
-
Vaja, P. I., et al. (2025). Mechanism for hydrazone formation from carbonyl and hydrazine compound. ResearchGate. Available at: [Link]
-
Calvet, R., et al. (2023). Mechanistic insights on hydrazones synthesis: a combined theoretical and experimental study. Physical Chemistry Chemical Physics. Available at: [Link]
-
Maltsev, A. S., et al. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. Available at: [Link]
-
Li, Y., et al. (2015). Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand. Experimental and Therapeutic Medicine. Available at: [Link]
-
Al-Ostath, A. I., et al. (2024). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. ACS Omega. Available at: [Link]
-
Moradi, H., & Moradian, M. (2023). Synthesis of some Hydrazone derivatives via MgO nanoparticle as a promising and efficient heterogeneous catalyst under solvent-free and ultrasonic conditions. ResearchGate. Available at: [Link]
-
YouTube. (2020). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. Available at: [Link]
-
National Center for Biotechnology Information. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Available at: [Link]
-
Khan, K. M., et al. (2021). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]
-
Nun, P., et al. (2014). Solvent-Free Synthesis of Hydrazones and Their Subsequent N-Alkylation in a Ball-Mill. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Hydrazone - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic insights on hydrazones synthesis: a combined theoretical and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Leveraging 2-Methoxynicotinohydrazide for the Synthesis of Novel Anticancer Agents
Authored by: A Senior Application Scientist
Abstract: The quest for novel anticancer therapeutics with improved efficacy and selectivity remains a paramount challenge in medicinal chemistry. The hydrazide-hydrazone scaffold (–CO–NH–N=CH–) has emerged as a privileged structural motif due to its synthetic accessibility and its ability to confer a wide range of biological activities, including potent antitumor effects.[1][2] This document provides an in-depth guide on the strategic use of 2-Methoxynicotinohydrazide as a versatile building block for synthesizing potential anticancer agents. We will explore the chemical rationale, provide detailed, validated protocols for synthesis and characterization, and outline methodologies for preliminary biological evaluation.
The Strategic Value of the this compound Scaffold
The selection of a starting material is a critical decision in a drug discovery campaign. This compound is not merely a convenient starting point; it is a scaffold imbued with features that can be strategically exploited for anticancer drug design.
-
The Hydrazide Moiety: This functional group is the reactive handle for derivatization. It readily undergoes condensation reactions with a vast library of commercially available aldehydes and ketones to form stable hydrazone linkages.[3][4] Furthermore, the amide (-CO-NH-) and azomethine (-N=CH-) groups are excellent hydrogen bond donors and acceptors, respectively, facilitating strong interactions with biological targets like enzymes and protein receptors.[1]
-
The Pyridine Ring: As a core component of the "nicotino-" structure, the pyridine ring is a well-established pharmacophore. Its nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metal ions, which is relevant as many hydrazone-based agents function as metal chelators to disrupt cellular processes.[3][5]
-
The 2-Methoxy Group: The strategic placement of a methoxy (-OCH₃) group on the pyridine ring can significantly influence the molecule's pharmacological profile. Methoxy groups are known to increase lipophilicity, which can enhance cell membrane permeability and bioavailability.[6] They can also sterically and electronically modulate the molecule's binding affinity for its target and influence its metabolic stability, potentially preventing rapid degradation and prolonging its therapeutic effect.
General Synthetic Pathway: From Hydrazide to Hydrazone
The primary synthetic route involves a straightforward acid-catalyzed condensation reaction between this compound and an appropriate carbonyl compound (aldehyde or ketone). This modular approach allows for the rapid generation of a diverse library of candidate molecules by simply varying the carbonyl reactant.
Sources
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 4. Hydrazone synthesis [organic-chemistry.org]
- 5. Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of 2-Methoxynicotinohydrazide Reaction Products
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Drug Discovery
In the synthesis of novel chemical entities for pharmaceutical development, the purity of a compound is paramount. This is particularly true for heterocyclic compounds like 2-Methoxynicotinohydrazide, a scaffold of interest due to its potential biological activities. The presence of unreacted starting materials, byproducts, or other impurities can confound biological assays, lead to inaccurate structure-activity relationship (SAR) data, and pose significant safety risks. This guide provides a detailed, step-by-step approach to the purification of this compound from a crude reaction mixture, ensuring a high degree of purity suitable for downstream applications. Our focus is on providing not just a protocol, but a foundational understanding of the principles behind each step, empowering researchers to adapt and troubleshoot as needed.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
The successful purification of this compound begins with a thorough understanding of the potential impurities that may be present in the crude reaction product. The most common synthetic route to hydrazides involves the reaction of an ester (e.g., methyl 2-methoxynicotinate) with hydrazine hydrate.[1] This process can lead to several common impurities:
-
Unreacted Starting Materials: Residual methyl 2-methoxynicotinate and excess hydrazine hydrate are common contaminants.
-
Diacyl Hydrazine Byproduct: Over-reaction of the desired hydrazide with another molecule of the starting ester can lead to the formation of N,N'-bis(2-methoxynicotinoyl)hydrazine.[2]
-
Hydrolysis Product: The presence of water can lead to the hydrolysis of the ester starting material back to 2-methoxynicotinic acid.
-
Other Nicotinic Acid-Related Impurities: Depending on the purity of the starting materials, other pyridine-based impurities may also be present.[3][4]
A logical workflow for the purification and analysis of this compound is presented below.
Caption: A high-level workflow for the purification and purity assessment of this compound.
Part 1: Recrystallization - The Workhorse of Solid Purification
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[5] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol is a starting point and may require optimization based on the specific impurity profile of your crude product.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection: Based on the properties of similar hydrazide compounds, 95% ethanol is a good initial choice for recrystallization.[6]
-
Dissolution: In a clean Erlenmeyer flask, add the crude this compound. To this, add a minimal amount of 95% ethanol. Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding a large excess of solvent, as this will reduce the recovery yield.
-
Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step is crucial to prevent the precipitation of these impurities along with the desired product upon cooling.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold 95% ethanol to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Two-Solvent Recrystallization
If a suitable single solvent cannot be found, a two-solvent system can be employed.[6] In this method, the compound is dissolved in a "good" solvent (in which it is highly soluble) and a "poor" solvent (in which it is sparingly soluble) is added to induce crystallization.
A potential two-solvent system for this compound could be Ethanol (good solvent) and Water (poor solvent).
Part 2: Column Chromatography - For More Challenging Separations
When recrystallization fails to provide the desired level of purity, or when dealing with oily products, column chromatography is the method of choice.[7] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).
Principles of Silica Gel Chromatography for Pyridine Derivatives
Silica gel is a polar stationary phase. Therefore, non-polar compounds will travel down the column more quickly, while polar compounds will be retained more strongly. The polarity of the mobile phase is a critical parameter that can be adjusted to achieve optimal separation.
General Elution Order (from least to most retained on silica gel): Hydrocarbons < Ethers < Esters < Ketones < Aldehydes < Amines < Alcohols < Carboxylic Acids
Protocol 3: Flash Column Chromatography of this compound
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvents (e.g., Hexane, Ethyl Acetate, Methanol)
-
Glass column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Start with a non-polar mobile phase (e.g., 100% hexane or a high hexane/ethyl acetate ratio). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate, then potentially adding a small amount of methanol).
-
Fraction Collection: Collect fractions in separate tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Recrystallization | Column Chromatography |
| Principle | Differential solubility | Differential adsorption |
| Best for | Purifying solid compounds | Purifying solids and oils, complex mixtures |
| Scalability | High | Moderate |
| Solvent Usage | Moderate | High |
| Time | Shorter | Longer |
Part 3: Purity Assessment - The Self-Validating System
No purification is complete without a thorough assessment of the final product's purity. A multi-pronged analytical approach is recommended to ensure the highest confidence in the quality of the purified this compound.
Thin Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the progress of a reaction and the effectiveness of a purification process.[8] It provides a quick, qualitative assessment of the number of components in a mixture.
Workflow for TLC Analysis:
Caption: A simple workflow for Thin Layer Chromatography analysis.
High-Performance Liquid Chromatography (HPLC)
For a quantitative assessment of purity, HPLC is the gold standard.[9] A reversed-phase HPLC method is generally suitable for polar compounds like this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A typical gradient would be to start with a low percentage of B and increase it over time. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the compound has maximum absorbance. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for structural elucidation and can also be used to assess purity.[10] The proton (¹H) NMR spectrum of pure this compound should show sharp, well-defined peaks corresponding to the different protons in the molecule. The absence of signals from impurities is a strong indicator of high purity.
Conclusion: A Commitment to Quality
The purification of this compound is a critical step in its journey from a synthetic target to a potential therapeutic agent. By understanding the principles of recrystallization and column chromatography, and by employing rigorous analytical techniques for purity assessment, researchers can ensure the quality and reliability of their compounds. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for scientists dedicated to the pursuit of excellence in drug discovery.
References
- Soliman, R. M., et al. "Eco-Friendly Direct GC-MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
- Pharmaffiliates. "Nicotinic Acid-impurities.
- "A kind of preparation method of hydrazide kind compound.
- "Two-Solvent Recrystallization Guide." MIT OpenCourseWare, Accessed January 20, 2026.
- "RECRYSTALLIZ
- SynThink Research Chemicals. "Niacin EP Impurities & USP Related Compounds." SynThink Research Chemicals, Accessed January 20, 2026.
- "¹H NMR spectra of 2 at a) 298 K, b) 253 K and 3 at c) 298 K, d) 253 K.
- "Thin–layer Chromatography (TLC)." Analytical Toxicology, 2017.
- "What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?
- "Note Development and assessment of green synthesis of hydrazides†." Krishikosh, Accessed January 20, 2026.
- Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo, Accessed January 20, 2026.
- "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL." Acta Poloniae Pharmaceutica, 2003.
- "Purification of nicotinamide.
- "HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ...).
- "Nmr Spectroscopy - Molecular Structure And Absorption Spectra - MCAT Content." Jack Westin, Accessed January 20, 2026.
- "Methods to Produce Nicotinic Acid with Potential Industrial Applic
- "TLC of Analgesics Experiment Part 2, Spotting and Developing." YouTube, 2020.
- "Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet." PubMed, 2005.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103408454B - A kind of preparation method of hydrazide kind compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. analyticaltoxicology.com [analyticaltoxicology.com]
- 9. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jackwestin.com [jackwestin.com]
High-Throughput Screening Strategies for 2-Methoxynicotinohydrazide Derivatives
An Application Guide for Drug Discovery Professionals
Introduction
The hydrazide functional group is a cornerstone in medicinal chemistry, serving as a versatile scaffold for synthesizing a diverse array of heterocyclic compounds.[1][2] Derivatives of hydrazides have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3] Specifically, the 2-methoxynicotinohydrazide scaffold represents a promising starting point for the development of novel therapeutics. The inherent challenge and opportunity with such a versatile compound class lie in rapidly and efficiently exploring its biological activity across a wide range of potential targets to identify promising lead candidates.
High-Throughput Screening (HTS) is an indispensable methodology in modern drug discovery for this purpose.[4] By leveraging automation, miniaturization, and sensitive detection methods, HTS enables the testing of thousands to millions of compounds, providing the essential starting points for drug design and mechanism-of-action studies.[5][6]
This application note provides a comprehensive, strategy-driven guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns for libraries of this compound derivatives. It moves beyond a single protocol to offer a tiered screening cascade, complete with detailed methodologies for both cell-based phenotypic and target-based biochemical assays, ensuring a robust and efficient hit identification process.
Section 1: Designing the HTS Campaign: A Strategic Triage Approach
The initial choice in any HTS campaign is between a target-based or a phenotypic (cell-based) approach.[7] A target-based screen measures the direct interaction of a compound with a purified protein, such as an enzyme or receptor.[8] In contrast, a cell-based assay provides a more physiologically relevant context, measuring a compound's effect on a cellular process like viability, proliferation, or the activation of a signaling pathway.[9][10]
For a novel library of this compound derivatives with unknown or diverse biological targets, a tiered approach starting with a broad phenotypic screen is often the most effective strategy. This allows for the simultaneous discovery of compounds acting on various targets and provides an early indication of cytotoxicity.
A robust screening cascade is essential for eliminating false positives and progressively building confidence in the identified hits.[11] The workflow should be designed as a funnel, starting with a broad primary screen and moving towards more specific and complex validation assays.
Figure 1: A strategic workflow for screening this compound derivatives.
Section 2: Primary Screening Protocol: Cell-Based Viability Assay
A cell-based viability assay is an ideal primary screen. It is target-agnostic, cost-effective, and provides a robust readout for identifying compounds with cytotoxic or cytostatic effects. Luminescence-based assays that measure intracellular ATP levels, such as Promega's CellTiter-Glo®, are widely used in HTS due to their high sensitivity, broad linear range, and simple "mix-and-read" protocol.[12]
Principle of the Assay
Healthy, metabolically active cells maintain a high and stable level of intracellular ATP. When cells undergo apoptosis or necrosis due to a cytotoxic compound, their ATP levels rapidly deplete. The CellTiter-Glo® assay utilizes a thermostable luciferase that, in the presence of ATP and luciferin, generates a luminescent signal directly proportional to the amount of ATP present. A decrease in signal indicates a loss of cell viability.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for a cell-based viability HTS assay.
Detailed Protocol
This protocol is optimized for a 384-well plate format.
Materials:
-
Cell line of interest (e.g., A549 human lung carcinoma)
-
Complete growth medium (e.g., F-12K Medium + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
384-well white, opaque-bottom assay plates[13]
-
This compound derivative library (in DMSO)
-
Controls: DMSO (negative), Staurosporine (positive)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Multichannel pipette or automated liquid handler
-
Luminescence-capable microplate reader[13]
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using trypsin and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.
-
Using an automated dispenser or multichannel pipette, dispense 50 µL of the cell suspension into each well of the 384-well plate (5,000 cells/well).
-
Incubate the plates for 24 hours at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare compound plates by diluting the this compound library to the desired screening concentration (e.g., 20 µM).
-
Using an acoustic dispenser (e.g., Echo) or pin tool, transfer 50 nL of compound solution to the assay plates. This results in a final concentration of 10 µM with 0.1% DMSO.
-
Add DMSO to negative control wells and Staurosporine (final concentration 1 µM) to positive control wells.
-
-
Incubation:
-
Incubate the assay plates for 48-72 hours at 37°C, 5% CO2.
-
-
Signal Detection:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[14]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 25 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes, protected from light, to stabilize the luminescent signal.
-
Read the luminescence on a microplate reader.
-
Data Analysis and Quality Control
High-quality, reproducible data is the foundation of any successful HTS campaign.[15] Rigorous quality control (QC) is mandatory. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay, measuring the separation between the positive and negative control signals.[6]
Calculations:
-
Percent Viability:
-
% Viability = (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control) * 100
-
-
Z'-Factor:
-
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
Where SD is the standard deviation.
-
| Parameter | Acceptance Criterion | Rationale |
| Z'-Factor | > 0.5 | Indicates excellent separation between controls, providing a reliable window to detect hits.[6][16] |
| Signal-to-Background (S/B) | > 10 | Ensures the signal from viable cells is sufficiently higher than the background noise. |
| CV of Controls | < 15% | Coefficient of Variation (CV) for both positive and negative controls should be low, indicating minimal well-to-well variability.[17] |
Table 1: Key Quality Control (QC) metrics for HTS assay validation.
Section 3: Target-Based Assay Protocol: Kinase Inhibition
Following a primary phenotypic screen, hits may be profiled against specific molecular targets. Given that many heterocyclic compounds, including hydrazone derivatives, exhibit activity against kinases, a kinase inhibition assay is a highly relevant secondary or target-based screen.[18][19] The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
Principle of the Assay
The assay is performed in two steps. First, the kinase reaction occurs, where the kinase transfers phosphate from ATP to a substrate, producing ADP. After the reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the ADP back to ATP and then use the newly synthesized ATP in a luciferase/luciferin reaction to generate a luminescent signal. The signal strength is directly proportional to the kinase activity.
Detailed Protocol
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR2)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Kinase buffer
-
ATP
-
384-well low-volume white plates
-
ADP-Glo™ Kinase Assay Kit
-
This compound derivative library
-
Controls: DMSO (negative), known kinase inhibitor (e.g., Staurosporine) (positive)
Procedure:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the test compound or control.
-
Add 2 µL of a solution containing the kinase and its substrate in kinase buffer.
-
Initiate the reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.
-
Incubate for 60 minutes at room temperature.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unused ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce the luciferase/luciferin components.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a microplate reader.
-
Data Analysis
For dose-response experiments, compounds are tested across a range of concentrations (e.g., 10-point, 3-fold serial dilutions). The resulting data is used to calculate the IC50 value, which is the concentration of an inhibitor required to reduce enzyme activity by 50%.
-
Percent Inhibition:
-
% Inhibition = 100 - [((Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)) * 100]
-
-
IC50 Determination:
-
Plot % Inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Genedata Screener) to determine the IC50 value.
-
Section 4: Hit Validation and Progression
A "hit" from a primary screen is not a lead. A rigorous validation cascade is required to eliminate artifacts and confirm true biological activity.[20]
Figure 3: A decision-making cascade for validating hits from HTS.
Key Validation Steps:
-
Hit Confirmation: Re-test the initial hits, preferably from freshly sourced or re-synthesized compound powder, to rule out sample handling or library integrity issues.[21]
-
Orthogonal Assays: Confirm the biological effect using an assay with a different detection method or biological principle.[22] For example, if a viability screen hit is identified, an orthogonal assay could measure the activation of caspase-3/7 to confirm an apoptotic mechanism.
-
Counter-Screens: These are crucial for identifying compounds that interfere with the assay technology itself. For fluorescence-based assays, this involves screening for autofluorescent compounds. For luciferase-based assays, compounds that directly inhibit or activate luciferase must be identified.[20]
-
Target Engagement: For hits from target-based screens, biophysical methods like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) can be used to confirm direct binding of the compound to the target protein, providing definitive evidence of target engagement.[20]
Conclusion
Screening a library of this compound derivatives requires a thoughtful, multi-step strategy to efficiently identify and validate meaningful biological activity. By initiating the campaign with a broad, robust cell-based viability assay, researchers can cast a wide net to identify compounds with diverse mechanisms of action. Subsequent triage through a rigorous cascade of confirmation, dose-response, counter-screening, and orthogonal assays is critical for eliminating artifacts and focusing resources on the most promising hits. The detailed protocols and strategic workflows provided in this guide offer a validated framework to accelerate the discovery of novel therapeutic candidates from this versatile chemical scaffold.
References
-
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol. Retrieved January 21, 2026, from [Link]
-
Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial chemistry & high throughput screening, 8(6), 521–527. [Link]
-
Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schher, M. G., & Watson, G. P. (2011). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. [Link]
-
Zang, R., Li, D., Tang, I., Wang, J., & Yang, S. T. (2012). Cell-based assays in high-throughput screening for drug discovery. International Journal of Biotechnology for Wellness Industries, 1(1), 31-51. [Link]
-
An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180–186. [Link]
-
An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180–186. [Link]
-
Bessette, P. H., Hu, J., & Daugherty, P. S. (2007). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 7(2), 216–222. [Link]
-
How to Maximize Efficiency in Cell-Based High-Throughput Screening?. (n.d.). Creative Bioarray. Retrieved January 21, 2026, from [Link]
-
High-throughput screening (HTS). (2019, April 10). BMG LABTECH. Retrieved January 21, 2026, from [Link]
-
High-throughput screening. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Lountos, G. T., Kireev, D., & Tropsha, A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742–10772. [Link]
-
Lountos, G. T., Kireev, D., & Tropsha, A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742–10772. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Target Review. Retrieved January 21, 2026, from [Link]
-
Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521-527. [Link]
-
Ferreira, R. J., et al. (2020). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 25(23), 5689. [Link]
-
What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies. (n.d.). BellBrook Labs. Retrieved January 21, 2026, from [Link]
-
Zang, R., Li, D., Tang, I., Wang, J., & Yang, S. T. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of Biotechnology for Wellness Industries, 1(1), 31-51. [Link]
-
Impact of HTS on Multidetection Microplate Readers and Benefits For Life Science Research Laboratories. (n.d.). American Laboratory. Retrieved January 21, 2026, from [Link]
-
Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Journal of Biomolecular Screening, 10(6), 559-567. [Link]
-
Cell-based assays on the rise. (2022, May 2). BMG LABTECH. Retrieved January 21, 2026, from [Link]
-
Analysis of HTS data. (2017, November 13). Cambridge MedChem Consulting. Retrieved January 21, 2026, from [Link]
-
Early Validation of HTS hits using X-ray Crystallography. (n.d.). Sygnature Discovery. Retrieved January 21, 2026, from [Link]
-
Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2019). Molecules, 24(21), 3873. [Link]
-
Pharmacological aspects of hydrazides and hydrazide derivatives. (2016). Postępy Higieny i Medycyny Doświadczalnej, 70, 12-24. [Link]
-
How to Choose the Right Biochemical Assay for Drug Discovery. (n.d.). BellBrook Labs. Retrieved January 21, 2026, from [Link]
-
Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. (2024). ACS Omega, 9(18), 21183–21197. [Link]
-
Cappozi, J. (2023). Synthesis of Hydrazides and their Pharmacological Evaluation. Journal of Clinical & Experimental Pharmacology, 13(1). [Link]
-
Judson, R., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex, 30(1), 53-62. [Link]
-
Vempati, U. D., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. High Throughput Screening, 1-13. [Link]
-
An, F., & Xie, X. (2022). Advances in luminescence-based technologies for drug discovery. Expert opinion on drug discovery, 17(12), 1401–1413. [Link]
-
Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
High-Throughput Screening Assays. (n.d.). Assay Genie. Retrieved January 21, 2026, from [Link]
-
Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. (2011). International Journal of Molecular Sciences, 12(12), 8539-8547. [Link]
-
High-Throughput Screening (HTS). (n.d.). Malvern Panalytical. Retrieved January 21, 2026, from [Link]
-
Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. (2018). RSC Advances, 8(3), 1337-1350. [Link]
-
Begg, M., & Kilar, P. (2023). Methylxanthines. In StatPearls. StatPearls Publishing. [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. (2022). Molecules, 27(19), 6608. [Link]
-
Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. (2022). International Journal of Molecular Sciences, 23(21), 13543. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput screening - Wikipedia [en.wikipedia.org]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. lifescienceglobal.com [lifescienceglobal.com]
- 9. marinbio.com [marinbio.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. High throughput screening (HTS). Biological screening. [chemdiv.com]
- 12. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basics of Assay Equipment and Instrumentation for High Throughput Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. HTS quality control and data analysis: a process to maximize information from a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
Application Note: A Scalable and Validated Synthesis of 2-Methoxynicotinohydrazide for Preclinical Drug Development
Abstract
This application note provides a detailed, robust, and scalable two-step synthesis protocol for 2-Methoxynicotinohydrazide, a key building block in the development of novel therapeutics. Designed for researchers, chemists, and drug development professionals, this guide addresses the critical need for producing multi-gram quantities of high-purity material suitable for preclinical toxicology and efficacy studies. The protocol emphasizes process safety, particularly in the handling of hazardous reagents like hydrazine, and incorporates in-process controls and comprehensive analytical characterization to ensure batch-to-batch consistency and compliance with preclinical drug substance standards.
Introduction: Bridging Discovery and Preclinical Development
The transition of a promising therapeutic candidate from discovery to preclinical evaluation is a critical milestone that hinges on the availability of a significant quantity of the active pharmaceutical ingredient (API) or a key intermediate.[1] this compound is a vital heterocyclic scaffold found in a variety of pharmacologically active compounds. Its synthesis at the bench scale is often straightforward, but scaling up to produce the hundreds of grams to kilograms required for preclinical studies introduces significant challenges in terms of reaction control, purification, and safety.[2][3]
This document outlines a validated scale-up procedure that starts from commercially available 2-chloronicotinic acid. The synthetic strategy was designed for efficiency, scalability, and safety. It provides not just a series of steps, but also the scientific rationale behind the choice of reagents, solvents, and reaction conditions, ensuring the process is well-understood and transferable. Adherence to these protocols will yield this compound of high purity (≥98%), suitable for further chemical elaboration or direct use in preclinical formulation development.[4][5]
Overall Synthesis Pathway
The synthesis is performed in two main stages:
-
Step 1: Synthesis of Methyl 2-Methoxynicotinate. This involves an initial esterification of 2-chloronicotinic acid followed by a nucleophilic aromatic substitution (SNAr) with sodium methoxide.
-
Step 2: Hydrazinolysis. The intermediate ester is then converted to the final hydrazide product by reaction with hydrazine hydrate.
Caption: Overall two-step reaction scheme for this compound synthesis.
Process Safety Assessment: Managing Hydrazine Risks
Warning: Hydrazine and its derivatives are highly toxic, carcinogenic, and dangerously reactive.[6][7] All operations involving hydrazine must be conducted in a certified chemical fume hood with appropriate engineering controls and personal protective equipment (PPE).
-
Toxicity: Hydrazine is fatal if inhaled and toxic if swallowed or in contact with skin. It is a suspected human carcinogen and can cause severe damage to the skin, eyes, liver, and kidneys.[6][8]
-
Reactivity: It may ignite spontaneously if absorbed onto porous materials like cloth or wood. It reacts violently with metal oxides and strong acids.[7][9]
-
Required PPE:
-
Gloves: Nitrile gloves are mandatory. Consider double-gloving.
-
Eye Protection: Chemical splash goggles and a face shield are required.
-
Body Protection: A flame-resistant lab coat must be worn.
-
-
Spill & Emergency: In case of a spill, evacuate the area and use a dedicated hydrazine spill kit with an inert absorbent like dry sand.[10] For any exposure, seek immediate medical attention.[6] All hydrazine-containing waste must be collected in a properly labeled hazardous waste container for disposal by environmental health and safety personnel.[6]
Detailed Synthesis Protocol
Part A: Scale-up Synthesis of Methyl 2-Methoxynicotinate (Intermediate)
This procedure is adapted for a 100 g scale synthesis of the starting material, 2-chloronicotinic acid.
Materials & Equipment:
-
2-Chloronicotinic Acid (100 g, 1 eq.)
-
Thionyl Chloride (SOCl₂) (1.2 eq.)
-
Methanol (MeOH), anhydrous (1.5 L)
-
Sodium Methoxide (NaOCH₃), 25% solution in Methanol (1.5 eq.)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
2 L three-neck round-bottom flask with mechanical stirrer, reflux condenser, and temperature probe
-
Heating mantle
-
Rotary evaporator
Protocol:
-
Esterification: a. Suspend 2-chloronicotinic acid (100 g) in anhydrous methanol (500 mL) in the 2 L flask under a nitrogen atmosphere. b. Cool the suspension to 0°C using an ice bath. c. Add thionyl chloride (1.2 eq.) dropwise over 30 minutes, keeping the internal temperature below 10°C. Rationale: This exothermic reaction forms the acyl chloride in situ, which is then esterified by methanol. Slow addition prevents a dangerous temperature spike. d. After addition, remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4-6 hours. e. In-Process Control (IPC): Monitor the reaction by TLC or LC-MS until the starting material is consumed. f. Cool the reaction to room temperature and remove the methanol under reduced pressure using a rotary evaporator to yield crude Methyl 2-chloronicotinate as an oil.[11][12] This crude product is used directly in the next step.
-
Methoxylation: a. Dissolve the crude Methyl 2-chloronicotinate in anhydrous methanol (1 L) in the 2 L flask. b. Add the 25% sodium methoxide solution (1.5 eq.) dropwise at room temperature. An exotherm will be observed. c. Heat the mixture to reflux for 6-8 hours. Rationale: The methoxide ion displaces the chloride at the 2-position of the pyridine ring via an SNAr mechanism. Heat is required to drive this reaction to completion. d. IPC: Monitor the reaction by TLC or LC-MS. e. Cool the reaction mixture and neutralize with 1M HCl until pH ~7. f. Remove the methanol under reduced pressure. g. Redissolve the residue in DCM (1 L) and wash with saturated NaHCO₃ solution (2 x 500 mL) and brine (1 x 500 mL). h. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude Methyl 2-Methoxynicotinate as a solid or oil. This can be purified by recrystallization from a suitable solvent like ethyl acetate/hexanes if necessary.
Part B: Scale-up Synthesis of this compound (Final Product)
Materials & Equipment:
-
Methyl 2-Methoxynicotinate (from Part A, 1 eq.)
-
Hydrazine Hydrate (N₂H₄·H₂O), 64% solution (3 eq.)
-
Ethanol (EtOH), 200 proof
-
2 L round-bottom flask with reflux condenser and magnetic stirrer
-
Ice bath
-
Büchner funnel and vacuum flask
Protocol:
-
Hydrazinolysis: a. Dissolve the crude or purified Methyl 2-Methoxynicotinate in ethanol (10 mL per gram of ester) in the 2 L flask. b. Add hydrazine hydrate (3 eq.) dropwise at room temperature. Rationale: A molar excess of hydrazine is used to ensure complete conversion of the ester to the hydrazide. The reaction is typically exothermic. c. Heat the mixture to reflux (approx. 78°C) for 8-12 hours. The formation of the product is often indicated by the precipitation of a white solid.[13] d. IPC: Monitor the disappearance of the starting ester by TLC or LC-MS.
-
Isolation and Purification: a. After the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 1-2 hours to maximize precipitation. b. Collect the white solid product by vacuum filtration using a Büchner funnel. c. Wash the filter cake with cold ethanol (2 x 50 mL) to remove any unreacted hydrazine and impurities. d. Dry the product under vacuum at 40-50°C to a constant weight. e. Purification (if required): The product can be further purified by recrystallization from ethanol or methanol to achieve >98% purity.
Characterization and Quality Control
The identity, purity, and stability of the final product must be confirmed before its use in preclinical studies.[5][14]
Table 1: Analytical Specifications for Preclinical Grade this compound
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the expected structure |
| Purity | HPLC (UV, 254 nm) | ≥ 98.0% |
| Melting Point | Melting Point Apparatus | Report value (e.g., 145-148 °C) |
| Residual Solvents | GC-HS | Conforms to ICH Q3C limits |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Expected Analytical Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~9.5 (s, 1H, -CONH-), ~8.2 (dd, 1H), ~7.9 (dd, 1H), ~7.1 (dd, 1H), ~4.4 (s, 2H, -NH₂), ~3.9 (s, 3H, -OCH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) ~164, ~162, ~148, ~140, ~115, ~108, ~54.
-
MS (ESI+): [M+H]⁺ calculated for C₇H₉N₃O₂: 168.07; found: 168.1.
Process Workflow and Logic
The following diagram illustrates the complete workflow from starting materials to the final, characterized product, highlighting key decision and control points.
Caption: Step-by-step workflow for the synthesis and quality control of this compound.
References
-
PrepChem. (n.d.). Synthesis of 2-chloro-nicotinic acid, methyl ester. Retrieved from [Link]
-
University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
- Google Patents. (2013). CN103193705A - Synthesis method of 2-chloronicotinic acid and derivative thereof.
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatizations and scale-up synthesis. Retrieved from [Link]
-
Scientific.Net. (n.d.). The Cyclization of 2-Chloro Nicotinic Acid. Retrieved from [Link]
-
Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]
- Google Patents. (2020). CN111153853B - Preparation method of 2-chloronicotinic acid.
-
Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. Retrieved from [Link]
-
Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]
-
Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). The basics of preclinical drug development for neurodegenerative disease indications. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]
-
Walsh Medical Media. (2023). Synthesis of Hydrazides and their Pharmacological Evaluation. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). ICH Guidelines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PMC. Retrieved from [Link]
-
PubMed. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]
-
PubMed. (2004). Expression, purification, and characterization of a novel methyl parathion hydrolase. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-isonicotinoyl-N-substituted-hydrazinecarboxamides 3. Retrieved from [Link]
-
ResearchGate. (2012). Improved synthesis of 2‐methoxyphenothiazine. Retrieved from [Link]
-
ResearchGate. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Retrieved from [Link]
-
PubMed. (2011). Purification, Characterization, and Cloning of a Bifunctional Molybdoenzyme With Hydratase and Alcohol Dehydrogenase Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Purification, characterization, and cloning of a bifunctional molybdoenzyme with hydratase and alcohol dehydrogenase activity. PMC. Retrieved from [Link]
Sources
- 1. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. altasciences.com [altasciences.com]
- 4. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 5. agnopharma.com [agnopharma.com]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. HYDRAZINE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. prepchem.com [prepchem.com]
- 12. CN103193705A - Synthesis method of 2-chloronicotinic acid and derivative thereof - Google Patents [patents.google.com]
- 13. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications | MDPI [mdpi.com]
- 14. Expression, purification, and characterization of a novel methyl parathion hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methoxynicotinohydrazide: A Tunable Linker for Advanced Bioconjugation
Application Note & Protocols
Introduction: The Critical Role of Linkers in Bioconjugate Design
Bioconjugation, the covalent linking of two or more molecules where at least one is a biomolecule, has become an indispensable tool in modern drug development, diagnostics, and life sciences research.[1] At the heart of these elegant molecular constructs lies the linker, a chemical entity that bridges the biomolecule with another moiety, such as a therapeutic payload, a fluorescent dye, or a solid support. The choice of linker is paramount, as it profoundly influences the stability, pharmacokinetics, and efficacy of the resulting bioconjugate.[1][2] An ideal linker must be stable in systemic circulation to prevent premature release of the payload, yet susceptible to cleavage under specific conditions at the target site.[2]
Hydrazone linkages, formed by the reaction of a hydrazide with an aldehyde or ketone, have emerged as a versatile and widely utilized conjugation chemistry.[3] The reversible nature of the hydrazone bond offers a unique advantage, allowing for the design of stimuli-responsive systems, particularly those sensitive to the acidic microenvironment of tumors or endosomes.[4] However, the stability of the hydrazone linkage is a critical parameter that requires careful tuning to achieve the desired therapeutic window.
This application note introduces 2-Methoxynicotinohydrazide as a novel linker for bioconjugation, offering distinct advantages in terms of stability and tunability. The presence of the electron-donating methoxy group at the 2-position of the pyridine ring is hypothesized to modulate the electronic properties of the nicotinohydrazide scaffold, thereby influencing the reactivity of the hydrazide and the stability of the resultant hydrazone bond. We will delve into the mechanistic underpinnings of this linker, provide detailed protocols for its application, and discuss its potential in the development of next-generation bioconjugates.
The this compound Advantage: A Mechanistic Perspective
The stability of a hydrazone bond is influenced by the electronic properties of the substituents on both the hydrazine and the carbonyl-containing molecule. In the context of this compound, the pyridine ring and its 2-methoxy substituent play a crucial role.
The pyridine ring, being an electron-withdrawing system, generally leads to more stable hydrazones compared to their phenylhydrazine counterparts. This increased stability is attributed to the reduced basicity of the nitrogen atoms in the hydrazone linkage, making them less susceptible to protonation and subsequent hydrolysis. This is supported by findings that hydrazinopyridine-based linkers form more stable bioconjugates than phenylhydrazine analogues.[5]
The introduction of a methoxy group at the 2-position of the pyridine ring is expected to further fine-tune the electronic properties of the linker. The methoxy group is a moderately activating, ortho-para directing group that donates electron density to the pyridine ring through resonance. This increased electron density on the ring can influence the reactivity of the hydrazide moiety and the stability of the hydrazone bond. It is postulated that this electron donation will increase the nucleophilicity of the hydrazide nitrogen, potentially accelerating the rate of hydrazone formation. Furthermore, the electronic contribution of the 2-methoxy group may enhance the stability of the resulting hydrazone bond under physiological conditions, while still allowing for cleavage in acidic environments.
Visualizing the Conjugation Workflow
The general workflow for utilizing this compound in bioconjugation involves the reaction of the hydrazide linker with a carbonyl-containing biomolecule or payload.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photoswitchable hydrazones with pyridine-based rotors and halogen substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Preparation of hydrazino-modified proteins and their use for the synthesis of 99mTc-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Metal Complexation Studies with 2-Methoxynicotinohydrazide and its Derivatives
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Abstract
Hydrazone derivatives of heterocyclic carboxylic acids represent a cornerstone in medicinal and coordination chemistry. Their structural versatility, straightforward synthesis, and potent biological activities have made them prime candidates for drug design.[1][2] This guide focuses on a specific, promising subclass: ligands derived from 2-Methoxynicotinohydrazide. By condensing this hydrazide with various aldehydes and ketones, a library of Schiff base ligands can be generated, capable of forming stable and often biologically active complexes with transition metals.[3] The rationale for this focus is twofold: the nicotinohydrazide core is an analog of the highly effective anti-tubercular drug isoniazid, and the process of chelation with metal ions is a well-established strategy for enhancing the therapeutic efficacy of organic molecules.[4][5] This document provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols for the synthesis and characterization of these ligands and their metal complexes, and methodologies for evaluating their potential as therapeutic agents.
The Ligand System: Synthesis, Rationale, and Characterization
The foundational step in these studies is the synthesis of the organic chelating agent. The process begins with the formation of the core hydrazide, which is then derivatized to create the final hydrazone ligand.
Scientific Principle: The Power of the Hydrazone Moiety
Hydrazides readily undergo condensation reactions with aldehydes or ketones to form hydrazones, which contain the characteristic azomethine (>C=N-) group.[6] A critical feature of these ligands is their ability to exist in keto-enol tautomeric forms, particularly in solution. This equilibrium is pivotal as it dictates the coordination behavior of the ligand with a metal ion.
-
Keto Form: The ligand coordinates as a neutral molecule, typically through the carbonyl oxygen and the azomethine nitrogen.[7]
-
Enol Form: Following deprotonation (often facilitated by the reaction conditions or the metal salt used), the ligand coordinates as a monoanionic species through the enolic oxygen and the azomethine nitrogen.[7][8]
This tautomerism allows for the formation of diverse complex structures with varying stability and biological activity. The pyridine nitrogen from the nicotinoyl ring can also participate in coordination, rendering the ligand a potentially tridentate NNO donor system.[1]
Caption: Workflow for the synthesis of 2-Methoxynicotinohydrazone ligands.
Protocol: Synthesis of this compound
This protocol describes the conversion of a methyl or ethyl ester of 2-methoxynicotinic acid to its corresponding hydrazide.
-
Setup: To a round-bottom flask equipped with a reflux condenser, add methyl 2-methoxynicotinate (1 equivalent).
-
Solvent: Add absolute ethanol (approx. 15-20 mL per gram of ester).
-
Reagent Addition: Add hydrazine hydrate (99-100%, 1.5 to 2.0 equivalents) dropwise to the stirred solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, reduce the volume of the solvent under vacuum. Cool the resulting concentrated solution in an ice bath.
-
Purification: The precipitated white solid is collected by filtration, washed with a small amount of cold diethyl ether, and dried in a vacuum desiccator. Recrystallization from ethanol or an ethanol-water mixture can be performed if necessary.
Protocol: General Synthesis of Hydrazone Derivatives
This protocol details the condensation reaction to form the Schiff base ligand.
-
Dissolution: Dissolve this compound (1 equivalent) in hot absolute ethanol.
-
Addition of Carbonyl: To this solution, add an equimolar amount (1 equivalent) of the desired substituted aldehyde or ketone (e.g., salicylaldehyde, 2-hydroxyacetophenone).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Reaction: Reflux the mixture for 3-5 hours. The formation of a precipitate often indicates product formation.
-
Isolation & Purification: Cool the reaction mixture to room temperature. The solid product is collected by filtration, washed thoroughly with ethanol to remove unreacted starting materials, and then dried. Purity should be checked via TLC and melting point determination.
Metal Complex Synthesis and Coordination Principles
The synthesized hydrazone ligands are versatile chelators for a variety of transition metal ions, which are crucial components of many metalloenzymes and are known to play key roles in biological systems.[9]
Rationale for Metal Selection and Coordination Environment
The choice of metal ion (e.g., Cu(II), Ni(II), Co(II), Zn(II)) is critical as it directly influences the geometry, redox properties, and biological activity of the resulting complex.
-
Cu(II): Often forms square planar or distorted octahedral complexes and is known for its significant role in redox enzymes. Copper complexes frequently exhibit high antimicrobial and anticancer activity.[10]
-
Ni(II) & Co(II): Can adopt various coordination geometries, including tetrahedral and octahedral, which can be distinguished by magnetic and spectral data.[11]
-
Zn(II): As a d¹⁰ ion, it is diamagnetic and forms colorless complexes, typically with tetrahedral or octahedral geometry. Zinc is a vital cofactor in numerous enzymes, and its complexes are often explored for their biological relevance and stability.[4]
The coordination can result in monomeric or polymeric structures, depending on the ligand and the metal-to-ligand ratio used. The final structure is a delicate interplay between the nature of the metal ion, the ligand's denticity, and the reaction conditions.[3]
Caption: Keto-enol tautomerism and potential coordination sites of the ligand.
Protocol: General Synthesis of Metal(II) Complexes
-
Ligand Solution: Prepare a hot ethanolic solution of the hydrazone ligand (2 equivalents for a 1:2 metal-to-ligand ratio, or 1 equivalent for a 1:1 ratio).
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, Co(OAc)₂·4H₂O) (1 equivalent) in a minimum amount of ethanol or a suitable solvent like DMF if solubility is an issue.[4]
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A change in color and/or the formation of a precipitate is typically observed immediately.
-
Reaction Completion: Reflux the resulting mixture for 2-4 hours to ensure the reaction goes to completion.
-
Isolation: Cool the mixture. Collect the colored complex by filtration.
-
Washing and Drying: Wash the product with ethanol, followed by diethyl ether, to remove any unreacted materials and to facilitate drying. Dry the complex in a vacuum desiccator over anhydrous CaCl₂. The resulting complexes are often colored, air-stable, and insoluble in water but may be soluble in DMF or DMSO.[12]
Physicochemical Characterization: A Multi-faceted Approach
A thorough characterization is essential to confirm the structure and properties of the newly synthesized complexes. Each technique provides a unique piece of the structural puzzle.
Molar Conductance and Elemental Analysis
-
Purpose: To determine the stoichiometry (metal-to-ligand ratio) and the electrolytic nature of the complexes.
-
Protocol (Molar Conductance): Prepare a 10⁻³ M solution of the complex in a high-dielectric solvent like DMF or DMSO. Measure the conductivity using a calibrated conductivity meter.
-
Interpretation: Low conductivity values typically indicate a non-electrolytic nature, suggesting that anions (like Cl⁻) are coordinated within the complex sphere. High values suggest an ionic complex where anions are outside the coordination sphere.[4] Elemental analysis (C, H, N) provides the empirical formula, which is compared against calculated values to confirm the proposed stoichiometry.
Spectroscopic Analysis
-
FT-IR Spectroscopy:
-
Principle: This technique is paramount for identifying which donor atoms of the ligand are involved in coordination.
-
Protocol: Record the IR spectra of the free ligand and its metal complexes (typically using KBr pellets) in the 4000-400 cm⁻¹ range.
-
Interpretation:
-
ν(C=O): A shift of the carbonyl band to a lower frequency (wavenumber) in the complex spectrum compared to the free ligand suggests coordination through the carbonyl oxygen (keto form).
-
ν(C=N): A shift in the azomethine band indicates coordination via the nitrogen atom.
-
Enolization: The disappearance of the ν(N-H) band and the appearance of a new band for ν(C-O) (enolic) suggests coordination in the deprotonated enol form.[1]
-
New Bands: The appearance of new, weak bands in the far-IR region (typically 600-400 cm⁻¹) can be assigned to ν(M-O) and ν(M-N) vibrations, providing direct evidence of complexation.
-
-
-
UV-Visible Spectroscopy:
-
Principle: Provides information about the electronic transitions within the complex, which helps in deducing the coordination geometry.
-
Protocol: Record the electronic spectra of the complexes in a suitable solvent (e.g., DMSO) in the 200-800 nm range.
-
Interpretation:
-
Intra-ligand Transitions: High-intensity bands in the UV region are typically due to π → π* and n → π* transitions within the ligand.
-
d-d Transitions: For complexes of metals like Co(II), Ni(II), and Cu(II), weaker bands in the visible region correspond to d-d electronic transitions. The position and number of these bands are characteristic of the complex's geometry (e.g., octahedral vs. tetrahedral).[13]
-
-
Magnetic Susceptibility and Thermal Analysis
-
Magnetic Susceptibility:
-
Principle: Measuring the magnetic moment of a complex helps determine the number of unpaired electrons, which is directly related to the oxidation state and coordination geometry of the central metal ion.
-
Protocol: Measurements are typically carried out on a solid sample at room temperature using a Gouy balance or a SQUID magnetometer.
-
Interpretation: The effective magnetic moment (μ_eff) can distinguish between high-spin and low-spin complexes and different geometries (e.g., square planar Ni(II) is diamagnetic, while octahedral and tetrahedral Ni(II) are paramagnetic).[13]
-
-
Thermogravimetric Analysis (TGA):
-
Principle: TGA measures the change in mass of a substance as a function of temperature, providing insights into its thermal stability and composition.
-
Protocol: A small, known weight of the complex is heated at a constant rate in a controlled atmosphere (e.g., N₂), and the mass loss is recorded.
-
Interpretation: An initial weight loss at lower temperatures (around 100-150°C) typically corresponds to the loss of lattice (uncoordinated) water molecules. Weight loss at higher temperatures (180-300°C) often indicates the removal of coordinated water molecules, followed by the decomposition of the organic ligand at even higher temperatures, eventually leaving a metal oxide residue.[14]
-
Summary of Expected Physicochemical Data
| Property | Ligand (L) | [Cu(L)₂(OAc)₂] | [Ni(L)₂]Cl₂ |
| Molar Conductance | - | Low (Non-electrolyte) | High (1:2 Electrolyte) |
| Magnetic Moment (μ_B) | Diamagnetic | ~1.7-2.2 B.M. | ~2.8-3.5 B.M. (Octahedral) |
| FT-IR ν(C=O) cm⁻¹ | ~1680 | Shifted to ~1650 | Shifted to ~1645 |
| FT-IR ν(C=N) cm⁻¹ | ~1610 | Shifted to ~1595 | Shifted to ~1590 |
| UV-Vis λ_max (nm) | ~280, ~340 (π→π, n→π) | ~650 (d-d transition) | ~400, ~650, ~750 (d-d transitions) |
| TGA | Decomposes >200°C | No initial water loss; ligand decomposition | Initial loss of lattice water, then ligand decomposition |
Applications in Drug Development: Protocols for Biological Screening
A primary driver for synthesizing these metal complexes is their potential as therapeutic agents. Chelation can significantly enhance the biological activity of an organic ligand.[3]
Principle: Chelation as a Tool for Enhanced Bioactivity
According to Tweedy's chelation theory, the coordination of a metal ion to a ligand can enhance its lipophilicity.[5] The partial sharing of the metal's positive charge with the donor atoms of the ligand delocalizes the charge over the entire chelate ring. This increase in lipid solubility facilitates the penetration of the complex through the lipid membranes of microorganisms or cancer cells, thereby increasing its bioavailability and efficacy.[3]
Caption: Chelation enhances lipophilicity and cell membrane penetration.
Protocol: In Vitro Antibacterial Screening (Agar Well Diffusion)
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar plates.
-
Inoculation: Spread a standardized inoculum (e.g., 0.5 McFarland standard) of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) uniformly over the agar surface.
-
Well Preparation: Aseptically punch wells (6 mm diameter) into the agar.
-
Sample Loading: Add a fixed volume (e.g., 100 µL) of the test compounds (ligand and metal complexes dissolved in DMSO at a specific concentration, e.g., 1 mg/mL) into separate wells.
-
Controls: Use DMSO as a negative control and a standard antibiotic (e.g., Ciprofloxacin) as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antibacterial activity.
Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for 24 or 48 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Summary of Expected Biological Activity Data
| Compound | Antibacterial Zone of Inhibition (mm) vs. S. aureus | Anticancer IC₅₀ (µM) vs. HeLa Cells |
| Ligand (L) | 8 | > 100 |
| [Cu(L)₂] | 22 | 15.2 |
| [Ni(L)₂] | 16 | 35.8 |
| [Zn(L)₂] | 14 | 41.5 |
| Cisplatin | N/A | 8.5 (Positive Control) |
References
- CN105418537A - Synthetic method of 2-methoxy phenothiazine.
- Improved synthesis of 2‐methoxyphenothiazine.
- Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. MDPI.
- Synthesis of Metal Complexes of Substituted Isonicotinohydrazide and their Catalytic and Biological Activities. Journal of Advanced Scientific Research.
- Synthesis, spectral and thermal study: Transition metal complexes of hydrazone ligand. Journal of Research in Chemistry.
- Synthesis of 2-isonicotinoyl-N-substituted-hydrazinecarboxamides 3.
- Synthesis, X-ray Structure of Two Hexa-Coordinated Ni(II) Complexes with s-Triazine Hydrazine Schiff Base Ligand. MDPI.
- Synthesis, characterization and cytotoxic evaluation of metal complexes derived from new N′-(2-cyanoacetyl)isonicotinohydrazide. PMC.
- Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand. PMC - NIH.
- Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applications: A Review.
- Mixed Ligand-metal Complexes of 2-(butan-2-ylidene) Hydrazinecarbothioamide- Synthesis, Characterization, Computer-Aided Drug Character Evaluation and in vitro Biological Activity Assessment. PubMed.
- Synthesis, Structure, and Spectral Properties of Metal Complexes Based on Isonicotinic Acid N′-(10-Oxo-10H-phenanthren-9-ylidene)hydrazide. Scilit.
- Synthesis, Structure, and Spectral Properties of Metal Complexes Based on Isonicotinic Acid N′-(10-Oxo-10H-phenanthren-9-ylidene)hydrazide. CoLab.
- Biological efficacy of novel metal complexes of Nitazoxanide: Synthesis, characterization, anti-COVID-19, antioxidant, antibacterial and anticancer activity studies. PubMed Central.
- Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. Arabian Journal of Chemistry.
- Synthesis, Spectroscopic Characterization and Biological Studies of Some Metal(II) Complexes of Nicotinic Hydrazide Moiety. Asian Journal of Chemistry.
- Hydrazones, hydrazones-based coinage metal complexes, and their biological applic
- Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity.
- synthesis and characterization of hydrazone ligand and their metal complexes. Slideshare.
- Metal complexes of hydrazide-hydrazones and process for producing the same.
- Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. NIH.
- Metal Complexes in Medicine: An Overview and Update
- Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. MDPI.
- Metal Complexes of Nicotine: A Group of Negligible Compounds. iMedPub.
Sources
- 1. Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07794F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and cytotoxic evaluation of metal complexes derived from new N′-(2-cyanoacetyl)isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological efficacy of novel metal complexes of Nitazoxanide: Synthesis, characterization, anti-COVID-19, antioxidant, antibacterial and anticancer activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structure, and Spectral Properties of Metal Complexes Based on Isonicotinic Acid N′-(10-Oxo-10H-phenanthren-9-ylidene)hydrazide | Scilit [scilit.com]
- 8. Synthesis, Structure, and Spectral Properties of Metal Complexes Based on Isonicotinic Acid N′-(10-Oxo-10H-phenanthren-9-ylidene)hydrazide | CoLab [colab.ws]
- 9. sciensage.info [sciensage.info]
- 10. Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. chemistryjournal.net [chemistryjournal.net]
- 13. asianpubs.org [asianpubs.org]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Hydrazones from 2-Methoxynicotinohydrazide
Welcome to the technical support center for the synthesis of hydrazones derived from 2-Methoxynicotinohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this important scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you streamline your synthesis, maximize yields, and ensure the purity of your target compounds.
Part 1: Troubleshooting Guide
This section is formatted to help you quickly diagnose and solve specific problems encountered during the synthesis.
Problem 1: Low or No Product Yield
Question: I've followed the standard protocol, but my TLC/LC-MS analysis shows very little of the desired hydrazone product. The main visible spot corresponds to my starting hydrazide. What's going wrong?
Answer: This is a common issue that typically points to suboptimal reaction conditions or reagent quality. Let's break down the likely causes and solutions.
Possible Causes & Recommended Solutions:
-
Insufficient Carbonyl Electrophilicity: The condensation reaction between the hydrazide and the carbonyl compound (aldehyde or ketone) is the crucial step. If the carbonyl carbon is not sufficiently electrophilic, the nucleophilic attack from the hydrazide's terminal nitrogen will be slow or nonexistent.
-
Solution: The reaction is acid-catalyzed. A mildly acidic environment (pH 4-6) protonates the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon.[1][2] Add a catalytic amount of glacial acetic acid (typically 1-3 drops) to your reaction mixture.[1][3] Avoid strong acids, as they can protonate the nucleophilic hydrazine nitrogen, rendering it inactive.[1][2]
-
-
Poor Reagent Quality: Impurities in either the this compound or the carbonyl compound can inhibit the reaction. The hydrazide can degrade over time if not stored properly.
-
Solution: Confirm the purity of your starting materials via NMR or melting point analysis. If necessary, recrystallize the this compound or distill the aldehyde/ketone prior to use.
-
-
Steric Hindrance: If your aldehyde or ketone is sterically bulky, the reaction rate can be significantly slower.
-
Solution: Increase the reaction temperature and/or extend the reaction time.[1] Switching to a higher-boiling point solvent like ethanol or refluxing in methanol may be necessary. Monitor progress by TLC until the starting material is consumed.
-
Problem 2: Multiple Spots on TLC, Indicating a Mixture of Products
Question: My reaction seems to work, but I get a messy TLC plate with multiple new spots, making purification difficult. How can I improve the selectivity?
Answer: The formation of multiple products points to the occurrence of side reactions. The two most common culprits in hydrazone synthesis are the formation of azines and hydrolysis of the product.
Possible Causes & Recommended Solutions:
-
Azine Formation: This is a major side reaction where the initially formed hydrazone reacts with a second molecule of the aldehyde/ketone.[1][4] This results in a symmetrical R₂C=N-N=CR₂ byproduct, which can be difficult to separate from the desired product.
-
Causality: This side reaction is favored when there is an excess of the carbonyl compound or if the reaction is run at high temperatures for extended periods. The unsubstituted -NH₂ group of an intermediate hydrazone can condense with another carbonyl.[4][5]
-
Solution: Use a precise 1:1 stoichiometric ratio of this compound to the carbonyl compound. For best results, slowly add the carbonyl compound to the solution of the hydrazide. This ensures that the hydrazide is never in deficit, minimizing the chance for the intermediate to react with a second carbonyl molecule.
-
-
Hydrolysis: Hydrazones are susceptible to hydrolysis, which cleaves the C=N bond to regenerate the starting hydrazide and carbonyl.[2][4] This is a reversible reaction, and the presence of excess water can push the equilibrium back toward the starting materials.
-
Causality: The C=N bond is labile, particularly under acidic conditions in the presence of water.[6][7]
-
Solution: Use anhydrous solvents (e.g., dry ethanol or methanol). If the reaction must be run in an aqueous system, try to minimize the amount of water and consider using molecular sieves to sequester water formed during the reaction. Workup procedures should be designed to quickly remove water and acid catalysts.
-
-
Cyclization or Rearrangement: Depending on the specific aldehyde or ketone used, intramolecular reactions can occur, especially if other functional groups are present that can react with the hydrazone moiety.
-
Solution: This is highly substrate-dependent. If you suspect a cyclization, lowering the reaction temperature may help favor the desired bimolecular condensation over the intramolecular side reaction. A thorough characterization of the byproduct by MS and NMR is essential to understand the reaction pathway and devise a mitigation strategy.
-
Problem 3: The Purified Product is Unstable and Decomposes
Question: I successfully synthesized and purified my hydrazone, but it seems to degrade upon storage or during subsequent experimental steps. How can I improve its stability?
Answer: The stability of a hydrazone is highly dependent on its structure and the conditions it is exposed to. Hydrolysis is the most common degradation pathway.
Possible Causes & Recommended Solutions:
-
Residual Acid: Trace amounts of the acid catalyst left in the purified product can accelerate hydrolysis over time.
-
Solution: During the workup, wash the organic extract with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any residual acid. Ensure the product is thoroughly dried before storage.
-
-
Exposure to Moisture and Light: Hydrazones can be sensitive to ambient moisture and light.
-
Solution: Store the purified compound in a desiccator, under an inert atmosphere (nitrogen or argon), and in an amber vial to protect it from light. For long-term storage, refrigeration or freezing is recommended.
-
-
Inherent Instability: Hydrazones derived from aliphatic aldehydes are generally less stable and more prone to hydrolysis than those from aromatic aldehydes.[2][4] The electron-donating methoxy group on the nicotinoyl ring can also influence the electronic properties and stability of the C=N bond.
-
Solution: If the hydrazone is intended for use in an aqueous buffer, prepare the solution fresh before each experiment. For applications like bioconjugation, where stability is paramount, the C=N bond can be reduced using a mild reducing agent like sodium cyanoborohydride to form a more stable hydrazine linkage.[2]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for synthesizing hydrazones from this compound? A1: The optimal pH is mildly acidic, typically between 4 and 6.[1] This provides enough acid to catalyze the reaction by protonating the carbonyl group, but is not so acidic that it deactivates the hydrazide nucleophile by protonating its terminal amine group.[1][2] A few drops of glacial acetic acid in an alcohol solvent is usually sufficient to achieve this range.[3]
Q2: What is the best solvent for this reaction? A2: Ethanol and methanol are the most common and effective solvents. They are polar enough to dissolve the hydrazide and most carbonyl compounds, and they allow for heating under reflux if the reaction is slow at room temperature.[3] Using anhydrous grades of these solvents is recommended to minimize hydrolytic side reactions.[4]
Q3: How should I monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most straightforward method.[1] Spot the reaction mixture alongside your two starting materials. The reaction is complete when the spots for the starting materials have disappeared and a new, single spot for the product has formed. Use a suitable stain (like potassium permanganate) if your compounds are not UV-active.
Q4: My hydrazone product is an oil and won't crystallize. What are the best purification methods? A4: If recrystallization fails, column chromatography is the preferred method for purifying oily products.[1]
-
Stationary Phase: Silica gel is most commonly used. However, be aware that silica is acidic and can sometimes cause degradation of sensitive hydrazones. If you observe streaking or decomposition on the column, you can either use silica gel that has been neutralized with a base (like triethylamine) or switch to a different stationary phase like alumina.[8]
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for elution.
Part 3: Protocols and Data
Standard Protocol for Hydrazone Synthesis
This protocol provides a general procedure for the synthesis of a hydrazone from this compound and an aldehyde.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol (or methanol) to a concentration of approximately 0.1 M.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution and stir for 5 minutes at room temperature.
-
Carbonyl Addition: Add the aldehyde (1.0 eq), either neat or as a solution in the same solvent, to the hydrazide solution.
-
Reaction: Stir the mixture at room temperature or heat under reflux. Monitor the reaction progress by TLC every 30-60 minutes.
-
Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixtures) or by silica gel column chromatography.[1][9]
Table 1: Troubleshooting Summary
| Issue | Primary Cause | Key Solution |
| Low/No Yield | Insufficient catalysis | Add a catalytic amount of acetic acid (pH 4-6). |
| Messy TLC | Azine formation | Use precise 1:1 stoichiometry; add carbonyl slowly. |
| Messy TLC | Hydrolysis | Use anhydrous solvents; perform a basic wash during workup. |
| Product Decomposes | Residual acid catalyst | Neutralize with a NaHCO₃ wash before final drying. |
| Oily Product | Purification challenge | Use column chromatography (neutralized silica or alumina if needed). |
Part 4: Reaction Mechanisms & Workflows
Diagram 1: Key Reaction Pathways
The following diagram illustrates the desired reaction pathway for hydrazone formation versus the two most common side reactions: hydrolysis and azine formation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alcrut.com [alcrut.com]
- 4. Hydrazone - Wikipedia [en.wikipedia.org]
- 5. Azine Formation [quimicaorganica.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 2-Methoxynicotinohydrazide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-methoxynicotinohydrazide derivatives. This guide is designed to provide in-depth, practical solutions to the common challenge of poor aqueous solubility encountered with this class of compounds. By understanding the underlying physicochemical principles and employing strategic formulation approaches, you can significantly enhance the developability of these promising molecules.
Introduction: The Solubility Challenge
This compound and its derivatives often exhibit poor solubility due to their molecular structure, which can include a combination of aromatic rings and functional groups that favor a crystalline state with high lattice energy.[1] Poor solubility is a major hurdle in drug development, as it can lead to low bioavailability and hinder the translation of a potent compound into an effective therapeutic.[2] This guide provides a systematic approach to diagnosing and overcoming these solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound derivative is practically insoluble in water. What is the first step I should take to understand and address this?
A1: Initial Characterization is Key.
Before attempting to enhance solubility, it's crucial to understand the fundamental physicochemical properties of your compound. This initial characterization will inform your selection of the most appropriate solubilization strategy.
Essential First Steps:
-
Determine the pKa: The pKa value(s) will indicate the pH at which your compound ionizes. Since this compound derivatives contain a pyridine ring and a hydrazide moiety, they are likely to have both acidic and basic pKa values. The parent compound, nicotinic acid, has a pKa of approximately 4.75.[3]
-
Measure the LogP: The LogP (partition coefficient) will quantify the lipophilicity of your compound. A high LogP value suggests that the compound prefers a non-polar environment and will likely have low aqueous solubility.
-
Assess Solid-State Properties: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine if your compound is crystalline or amorphous. Crystalline forms generally have lower solubility than their amorphous counterparts.
Causality: The ionization state of a molecule significantly impacts its solubility.[4] For a compound with a basic functional group, solubility will increase in acidic conditions where it becomes protonated and forms a more soluble salt.[5] Conversely, for a compound with an acidic functional group, solubility will increase in basic conditions. Understanding the interplay between pH and pKa is the first principle of solubility enhancement.
Q2: How can I use pH modification to improve the solubility of my compound?
A2: Leverage the Power of Ionization.
Based on the pKa values determined in the initial characterization, you can strategically adjust the pH of your solvent to increase the proportion of the ionized, more soluble form of your compound.
Experimental Protocol: pH-Solubility Profiling
-
Prepare a series of buffers: Create a range of buffers with pH values spanning from 2 to 10 (e.g., phosphate, citrate, and borate buffers).
-
Equilibrate your compound: Add an excess of your this compound derivative to each buffer.
-
Agitate and incubate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Separate the solid and liquid phases: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantify the dissolved compound: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV.
-
Plot the results: Graph the solubility (e.g., in mg/mL) as a function of pH.
Interpreting the Results: The resulting pH-solubility profile will clearly show the pH range where your compound exhibits maximum solubility. This information is invaluable for developing oral formulations, as it can predict how the solubility might change as the compound transits through the varying pH environments of the gastrointestinal tract.[6]
Advanced Solubilization Strategies
If pH modification alone is insufficient to achieve the desired solubility, more advanced formulation techniques are necessary.
Q3: What are co-solvents, and how can they be used to solubilize my this compound derivative?
A3: Reducing Solvent Polarity with Co-solvents.
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7] This reduction in polarity makes the solvent more "like" the poorly soluble solute, thereby increasing its solubility.[8]
Commonly Used Co-solvents in Pharmaceutical Formulations:
| Co-solvent | Typical Concentration Range (%) | Key Considerations |
| Ethanol | 5 - 40 | Generally recognized as safe (GRAS) for oral formulations. |
| Propylene Glycol (PG) | 10 - 60 | A versatile solvent with a good safety profile.[9] |
| Polyethylene Glycol 400 (PEG 400) | 20 - 70 | Can significantly enhance the solubility of many poorly soluble drugs.[9] |
| Glycerin | 10 - 50 | Often used in combination with other co-solvents.[7] |
Experimental Workflow: Co-solvent Screening
Caption: Workflow for co-solvent solubility screening.
Causality: Co-solvents work by disrupting the hydrogen bonding network of water, which reduces the energy required to create a cavity for the solute molecule. This leads to a more favorable solvation process for non-polar compounds.[8]
Q4: I've heard about solid dispersions. How can this technique be applied to my compound?
A4: Enhancing Dissolution by Creating Amorphous Systems.
Solid dispersion is a technique where a poorly soluble drug is dispersed in a hydrophilic carrier matrix at a solid state.[10] This approach can significantly improve the dissolution rate and bioavailability of a drug by:
-
Reducing particle size: The drug is dispersed at a molecular or near-molecular level.
-
Increasing wettability: The hydrophilic carrier improves the contact between the drug and the dissolution medium.
-
Creating amorphous forms: The drug may exist in a higher-energy amorphous state, which has greater solubility than the stable crystalline form.[11]
Commonly Used Carriers for Solid Dispersions:
| Carrier | Type | Key Properties |
| Polyvinylpyrrolidone (PVP) | Polymer | Excellent for creating amorphous solid dispersions.[12] |
| Polyethylene Glycols (PEGs) | Polymer | Available in various molecular weights, allowing for tunable properties.[10] |
| Hydroxypropyl Methylcellulose (HPMC) | Polymer | Can also act as a precipitation inhibitor. |
| Urea | Small Molecule | Can form eutectic mixtures with some drugs.[10] |
Experimental Protocol: Preparation of Solid Dispersions by Solvent Evaporation
-
Dissolve the drug and carrier: Dissolve both your this compound derivative and the chosen carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture).
-
Evaporate the solvent: Remove the solvent under reduced pressure using a rotary evaporator. This will leave a thin film on the flask.
-
Dry the solid dispersion: Further dry the film under vacuum to remove any residual solvent.
-
Characterize the solid dispersion: Scrape the dried solid dispersion and characterize it using XRPD and DSC to confirm the amorphous nature of the drug.
-
Perform dissolution studies: Compare the dissolution rate of the solid dispersion to that of the pure crystalline drug.
Logical Relationship: Solid Dispersion and Bioavailability
Caption: The relationship between solid dispersion and improved bioavailability.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Compound precipitates out of co-solvent mixture upon dilution. | The drug concentration exceeds the solubility limit in the diluted medium. | Consider using a surfactant or a precipitation inhibitor (e.g., HPMC) in your formulation. |
| Solid dispersion is not fully amorphous. | The drug-to-carrier ratio may be too high, or the chosen carrier is not optimal. | Experiment with different drug-to-carrier ratios and screen a variety of carriers. |
| pH adjustment leads to chemical instability (e.g., hydrolysis of the hydrazide). | The extreme pH required for solubilization is degrading the compound. | Conduct stability studies at different pH values. If instability is confirmed, consider less harsh solubilization methods like solid dispersions or complexation. |
References
-
Pharmaguddu. (2023, July 2). Techniques used to Enhance Drug Solubility. [Link]
-
Chavda, V. P., et al. (2010). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmaceutical Investigation, 40(4), 221-231. [Link]
-
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. [Link]
-
Pharmapproach. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Babu, P. R. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]
-
Li, D., et al. (2021). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 11(9), 2506-2527. [Link]
-
National Center for Biotechnology Information. (n.d.). Nicotinic Acid. PubChem Compound Database. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. [Link]
-
PubMed. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]
-
Scholars Research Library. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]
-
Guo, D. S., et al. (2017). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 22(8), 1275. [Link]
-
MDPI. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. [Link]
-
ResearchGate. (n.d.). Chemical structure of nicotinic acid derivatives and related compounds 1-5. [Link]
-
ResearchGate. (2017, September 7). Does anyone could suggest a cosolvent or substance that increase solubility of poorly soluble drug while do not affect the intrinsic permeability?[Link]
-
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. [Link]
-
ResearchGate. (2025, August 5). Synthesis, Reactions and Characterization of 2-methylthionicotinonitrile, Pyrazolopyridine and Pyridopyrazolotriazine Derivatives. [Link]
-
MDPI. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
National Center for Biotechnology Information. (2025, May 27). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. [Link]
-
National Center for Biotechnology Information. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
-
Science.gov. (n.d.). ph-sensitive hydrazone bond: Topics. [Link]
-
Wikipedia. (n.d.). Nicotinic acid. [Link]
-
Journal of Drug Delivery and Therapeutics. (2018). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. [Link]
-
Wikipedia. (n.d.). Hydrazine. [Link]
-
Hilaris Publisher. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
MDPI. (2023). Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups. [Link]
-
Purdue e-Pubs. (2017). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]
-
ResearchGate. (2025, August 6). Improvement of drug solubility using solid dispersion. [Link]
-
ScienceDirect. (2025, August 7). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. [Link]
-
INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2024, February 1). SOLID DISPERSION: STRATEGIES TO ENHANCE SOLUBILITY AND DISSOLUTION RATE OF POORLY WATER-SOLUBLE DRUG. [Link]
-
Wikipedia. (n.d.). Nicotine. [Link]
Sources
- 1. pharmaguddu.com [pharmaguddu.com]
- 2. brieflands.com [brieflands.com]
- 3. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 6. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2-Methoxynicotinohydrazide Condensation
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for optimizing condensation reactions involving 2-Methoxynicotinohydrazide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into successfully conducting these reactions. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot and optimize your experiments effectively.
Core Principles: The Chemistry of Hydrazone Formation
The condensation of this compound with an aldehyde or ketone is a classic nucleophilic addition-elimination reaction. The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate which then dehydrates (loses a water molecule) to form the final stable C=N double bond of the hydrazone.[1][2] This reaction is reversible and typically acid-catalyzed.[3][4] Understanding this mechanism is crucial for optimizing conditions, as factors like pH, solvent, and temperature directly influence the rate-limiting steps.
General Reaction Mechanism
Caption: Acid-catalyzed formation of a hydrazone from this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when setting up the initial reaction.
Q1: What is the optimal stoichiometry for the reaction? For most condensations, a 1:1 molar ratio of this compound to the carbonyl compound is the theoretical starting point. However, to prevent the formation of azine side products, where a second molecule of the carbonyl compound reacts with the newly formed hydrazone, it is advisable to use a slight excess (1.05 to 1.1 equivalents) of the this compound.[5][6]
Q2: Which solvent should I choose? The ideal solvent should dissolve both reactants and be compatible with the reaction conditions. Ethanol is a common and effective choice.[7] For less reactive starting materials, higher-boiling polar solvents may be necessary to drive the reaction to completion.[8]
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Methanol | 65 | Polar Protic | Good for highly reactive substrates; easy to remove. |
| Ethanol | 78 | Polar Protic | Excellent general-purpose solvent for hydrazone formation.[7] |
| Isopropanol | 82 | Polar Protic | Can be used for less soluble reactants. |
| DMF | 153 | Polar Aprotic | Useful for sluggish reactions requiring higher temperatures.[8] |
| Toluene | 111 | Nonpolar | Can be used with a Dean-Stark apparatus for azeotropic water removal. |
Q3: What is the role of the catalyst and which one should I use? The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack. It also facilitates the final dehydration step.
-
Mild Acid Catalysts: A few drops of glacial acetic acid are often sufficient to catalyze the reaction effectively by maintaining a mildly acidic pH of 4-6.[6][9]
-
Natural Acid Catalysts: For a green chemistry approach, citric acid (e.g., from lemon juice) has been shown to be an effective catalyst.[10]
-
Stronger Acid Catalysts: In some cases, catalysts like p-Toluenesulfonic acid (p-TSA) or a few drops of concentrated HCl may be required, but care must be taken to avoid unwanted side reactions.[11][12]
Q4: How do I monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most effective method.[6][10] Spot the reaction mixture alongside the pure starting materials (this compound and the carbonyl compound) on a silica plate. The reaction is complete when the starting material spots have disappeared and a new, single spot for the product has formed.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is very low, or I've recovered only starting material. What went wrong?
This is a common issue that can stem from several factors.
-
Possible Cause A: Incorrect pH.
-
Explanation: The reaction is pH-dependent. If the solution is too neutral, the dehydration step is slow. If it's too acidic, the hydrazide starting material can be fully protonated, rendering it non-nucleophilic.
-
Solution: Ensure the reaction mixture is mildly acidic. Check the pH and adjust it to a range of 4-6 using a catalytic amount of acid like acetic acid.[6]
-
-
Possible Cause B: Sterically Hindered Reactants.
-
Explanation: If either the this compound or the carbonyl compound is bulky, the reaction rate will be significantly slower.[6]
-
Solution: Increase the reaction temperature by refluxing the mixture and/or extend the reaction time. Monitor closely with TLC to track progress.
-
-
Possible Cause C: Reversible Reaction at Equilibrium.
-
Explanation: The formation of water can drive the equilibrium back towards the starting materials.
-
Solution: If the reaction stalls, consider removing water as it forms. This can be achieved by using a Dean-Stark apparatus with a solvent like toluene or by adding a dehydrating agent such as molecular sieves to the reaction mixture.[11]
-
-
Possible Cause D: Poor Reagent Quality.
-
Explanation: Impurities in either the hydrazide or the carbonyl compound can inhibit the reaction.[6]
-
Solution: Ensure your starting materials are pure. Consider recrystallizing the this compound or distilling the aldehyde/ketone if its purity is in doubt.
-
Q2: I'm observing an unexpected major side product in my analysis. What is it?
The most likely side product is a fluorenone azine.[5]
-
Cause: Azine Formation.
-
Explanation: This occurs when the hydrazone product, which is still nucleophilic, reacts with a second molecule of the aldehyde or ketone starting material.[5][6] This is more prevalent if there is an excess of the carbonyl compound.
-
Solution: Adjust the stoichiometry. Use a slight excess (e.g., 1.1 equivalents) of the this compound to ensure the complete consumption of the carbonyl compound, minimizing its availability to react with the product.[5]
-
Q3: My product precipitated from the reaction, but it's impure. How can I purify it?
Hydrazones are often crystalline solids, but they can co-precipitate with unreacted starting materials or side products.
-
Solution 1: Recrystallization.
-
Procedure: This is the most common purification method. Finding a suitable solvent system is key.[6] Start with the solvent used for the reaction (e.g., ethanol). Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals. If the product is too soluble, a co-solvent system (e.g., ethanol/water or ethyl acetate/hexane) may be necessary.
-
-
Solution 2: Column Chromatography.
-
Procedure: If recrystallization fails, silica gel column chromatography is a reliable alternative.[6] Use a solvent system of increasing polarity (e.g., starting with hexane/ethyl acetate and gradually increasing the proportion of ethyl acetate) to elute the components. Monitor the collected fractions by TLC to isolate the pure product.
-
Experimental Protocols & Workflow
Protocol: General Acid-Catalyzed Synthesis of a 2-Methoxynicotinohydrazone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL per mmol of hydrazide).
-
Reagent Addition: Add the corresponding aldehyde or ketone (0.95 eq) to the solution.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reaction: Stir the mixture at room temperature or heat to reflux (50-80 °C) depending on the reactivity of the substrates.
-
Monitoring: Monitor the reaction progress by TLC every 30-60 minutes until the starting materials are consumed.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce precipitation of the product. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove soluble impurities. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol). Dry the purified crystals under vacuum.[6]
Experimental Workflow Diagram
Caption: Standard laboratory workflow for hydrazone synthesis and purification.
Product Characterization
Confirming the identity and purity of your final product is a critical step.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the strong C=O stretching band from the starting carbonyl compound and the appearance of a C=N (imine) stretching band (typically around 1600-1650 cm⁻¹) in the product. The N-H stretch of the hydrazone will also be visible.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the formation of the hydrazone is confirmed by the appearance of a characteristic signal for the imine proton (-CH=N-). In ¹³C NMR, a signal for the imine carbon (C=N) will be present.[6]
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the synthesized hydrazone, verifying that the desired condensation has occurred.[6]
References
- BenchChem. (2025). Troubleshooting low yield in fluorenone to hydrazone conversion.
- BenchChem. (2025).
- SciSpace. (n.d.).
- PubMed Central. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.
- Science.gov. (n.d.). schiff bases synthesis: Topics by Science.gov.
- BenchChem. (2025).
- NISC PR. (n.d.). Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or.
- ResearchGate. (n.d.).
- Wiley Online Library. (2025).
- ResearchGate. (n.d.). Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds.
- PubMed Central. (2021). Synthesis and Bioinformatic Characterization of New Schiff Bases with Possible Applicability in Brain Disorders.
- RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.).
- Wikipedia. (n.d.).
- PubMed. (n.d.).
- PubMed Central. (n.d.). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
- Wisdomlib. (2024). Cyclocondensation reaction: Significance and symbolism.
- National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Sketchy. (n.d.). Reactions of Aldehydes and Ketones.
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism.
- YouTube. (2020). 102.
- YouTube. (2024). Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session.
- BenchChem. (n.d.).
- Chemistry LibreTexts. (2023). The Addition of Hydrogen Cyanide to Aldehydes and Ketones.
- ResearchGate. (2025). Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC.
- ResearchGate. (2025).
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Sci-Hub. (n.d.).
Sources
- 1. Reactions of Aldehydes and Ketones - Free Sketchy MCAT Lesson [sketchy.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Condensation reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Bioinformatic Characterization of New Schiff Bases with Possible Applicability in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. op.niscair.res.in [op.niscair.res.in]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Storage and Stability of 2-Methoxynicotinohydrazide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the degradation of 2-Methoxynicotinohydrazide during storage. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a hydrazide derivative of nicotinic acid.[1] Like many hydrazide compounds, it serves as a valuable building block in the synthesis of various heterocyclic compounds with potential pharmacological activities.[2] The stability of this compound is critical as degradation can lead to the formation of impurities, which may result in decreased product yield, altered biological activity, and potential safety concerns in drug development.
Q2: What are the primary pathways of degradation for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the known reactivity of the hydrazide functional group, the two primary degradation pathways are anticipated to be:
-
Hydrolysis: Cleavage of the amide bond by water, yielding 2-methoxynicotinic acid and hydrazine. This reaction is often catalyzed by acidic or basic conditions.
-
Oxidation: The hydrazide moiety is susceptible to oxidation, which can be promoted by atmospheric oxygen, metal ions, or oxidizing agents. This can lead to the formation of various oxidation products, potentially altering the compound's intended reactivity.
Q3: What are the ideal storage conditions for this compound?
Q4: How can I assess the purity and degradation of my this compound sample?
High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for assessing the purity of pharmaceutical compounds and detecting degradation products.[4] A stability-indicating HPLC method can separate the intact this compound from its potential degradants. Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be valuable for identifying the structure of any impurities or degradation products.[5]
Troubleshooting Guide: Degradation of this compound
This section provides a structured approach to identifying and mitigating common degradation issues encountered during the storage and handling of this compound.
Issue 1: Loss of Purity or Appearance of Unknown Peaks in HPLC Analysis
-
Symptom: Your HPLC analysis of a stored sample of this compound shows a decrease in the area of the main peak and the appearance of new, unidentified peaks.
-
Potential Cause: This is a strong indicator of chemical degradation. The new peaks likely correspond to hydrolysis or oxidation products.
-
Troubleshooting Steps:
-
Review Storage Conditions:
-
Temperature: Was the compound stored at the recommended temperature? Elevated temperatures can accelerate both hydrolysis and oxidation.
-
Humidity: Was the container tightly sealed and stored in a desiccator or a humidity-controlled environment? Moisture can promote hydrolysis.
-
Atmosphere: Was the compound stored under an inert atmosphere? Exposure to oxygen can lead to oxidation.
-
Light: Was the compound protected from light? While not as common for this class of compounds, photolytic degradation is a possibility.
-
-
Characterize Degradants:
-
If you have access to LC-MS, attempt to get a mass spectrum of the unknown peaks. The molecular weight can provide clues to the identity of the degradants (e.g., the mass corresponding to 2-methoxynicotinic acid would suggest hydrolysis).
-
Consider performing a forced degradation study to intentionally generate degradation products and see if they match the unknown peaks in your sample.
-
-
Implement Corrective Actions:
-
Based on your findings, adjust your storage protocol. This may involve transferring the compound to a new, tightly sealed container, flushing with an inert gas, and storing at a lower temperature in a desiccator.
-
-
Issue 2: Poor Yield or Unexpected Side Products in a Synthetic Reaction
-
Symptom: When using this compound as a starting material, you observe a lower than expected yield of your target product and/or the formation of unexpected side products.
-
Potential Cause: The this compound may have degraded during storage, reducing the amount of active starting material and introducing reactive impurities into your reaction mixture.
-
Troubleshooting Steps:
-
Verify Purity of Starting Material: Before starting your synthesis, always run a purity check (e.g., by HPLC or NMR) on your this compound to ensure it meets the required specifications.
-
Consider Reaction Conditions:
-
pH: If your reaction is conducted in a highly acidic or basic solution, you may be inadvertently promoting the hydrolysis of your starting material.
-
Oxidizing Agents: Be mindful of any reagents or conditions in your reaction that could oxidize the hydrazide group.
-
-
Purify Starting Material if Necessary: If your starting material is found to be impure, consider purifying it (e.g., by recrystallization) before use.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place a small amount of solid this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent to a final concentration of 0.1 mg/mL.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a thin layer of solid this compound to UV light (e.g., 254 nm) for 48 hours.
-
Dissolve the stressed solid in a suitable solvent to a final concentration of 0.1 mg/mL.
-
Analyze by HPLC.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method. The method should be capable of separating the parent compound from all generated degradation products.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Long-term) 15-25°C (Short-term) | Reduces the rate of chemical degradation (hydrolysis and oxidation).[] |
| Humidity | Store in a desiccator or with a desiccant | Minimizes exposure to moisture, which can cause hydrolysis. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against oxidation by atmospheric oxygen. |
| Light | Amber vial or in the dark | Prevents potential photolytic degradation. |
| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents contamination and exposure to air and moisture. |
Visualizations
Caption: Potential degradation pathways of this compound.
Sources
Technical Support Center: Purifying 2-Methoxynicotinohydrazide by Column Chromatography
As a Senior Application Scientist, this guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the column chromatography purification of 2-Methoxynicotinohydrazide. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Chromatography |
| Molecular Formula | C₇H₉N₃O₂ | - |
| Molecular Weight | 167.17 g/mol | - |
| ALOGP (LogP) | -0.2 to 0.5 | Indicates a polar molecule . It will have a strong affinity for polar stationary phases like silica gel and will require a relatively polar mobile phase for elution. |
| Aqueous Solubility | High | The compound is predicted to be readily soluble in polar solvents like water, methanol, and ethanol. Solubility in common, less polar chromatography solvents (e.g., ethyl acetate, dichloromethane) may be limited. |
| Hydrogen Bond Donors | 2 (from -NHNH₂) | Can interact strongly with the silanol groups (Si-OH) on the surface of silica gel, potentially leading to band tailing. |
| Hydrogen Bond Acceptors | 4 (from C=O, -OC, N in ring) | Enhances polarity and interaction with the stationary phase. |
Note: Predicted values are derived from computational algorithms and should be used as a guide for initial experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm starting from scratch. What stationary and mobile phase should I begin with for this compound?
Answer: Given the polar nature of this compound, a normal-phase chromatography setup is the standard starting point.
-
Stationary Phase: Use Silica Gel (60 Å pore size, 230-400 mesh particle size). Its polar surface provides strong retention for polar molecules like yours.
-
Mobile Phase (Eluent): Start by developing a solvent system with Thin Layer Chromatography (TLC). A good initial system to test is a mixture of a moderately polar solvent and a non-polar solvent. Due to the compound's high polarity, begin with a relatively polar mixture. Good starting points for TLC analysis include:
-
Dichloromethane (DCM) / Methanol (MeOH) (e.g., 95:5 v/v)
-
Ethyl Acetate (EtOAc) / Hexane (e.g., 80:20 v/v)
-
Ethyl Acetate / Methanol (e.g., 98:2 v/v)
-
The goal is to find a solvent system that gives your desired compound an Rf value between 0.2 and 0.4 on the TLC plate. This generally provides the best separation on a column.[1][2]
Q2: My compound won't move off the baseline on the TLC plate, even with 100% Ethyl Acetate. What should I do?
Answer: This is a common issue for highly polar compounds. It means your mobile phase is not polar enough to displace the compound from the highly polar silica gel. You need to increase the elution strength of your mobile phase.
-
Solution: Add a small percentage of a highly polar solvent like Methanol (MeOH) to your eluent. Start with a mixture like 98:2 Dichloromethane:Methanol or Ethyl Acetate:Methanol and gradually increase the methanol concentration (e.g., 95:5, 90:10) until you achieve the target Rf of 0.2-0.4.[3] For some very polar nitrogen-containing compounds, adding a small amount of ammonium hydroxide to the methanol (e.g., 10% NH₄OH in MeOH) and using that mixture as the polar component can help reduce tailing and improve mobility.[3]
Q3: Should I use a gradient or isocratic elution?
Answer: The choice depends on the separation difficulty.
-
Isocratic Elution (Constant Solvent Composition): If your TLC shows good separation between your product and impurities with a single solvent mixture, an isocratic elution is simpler and provides good resolution.[4][5]
-
Gradient Elution (Increasing Solvent Polarity): If your crude mixture contains impurities with a wide range of polarities, a gradient elution is more efficient.[6] It allows for the elution of less polar compounds first, followed by a gradual increase in solvent strength to elute more polar compounds, including your product, in sharp bands. This saves time and reduces solvent consumption compared to a very long isocratic run.[4][6]
Q4: My yield is very low after the column. Where did my compound go?
Answer: Low recovery can be due to several factors. The most likely cause for a polar, nitrogen-containing compound like this compound is irreversible adsorption to the silica gel . The basic nitrogen atoms can interact very strongly with the acidic silanol groups on the silica surface.[7] Another possibility is that the compound is so polar it has not eluted from the column yet.
-
Quick Check: After your expected product has eluted, flush the column with a very strong solvent mixture (e.g., 80:20 DCM:MeOH or even 100% MeOH) and collect the eluent. Check this "column flush" by TLC to see if your compound is present. If it is, your mobile phase was not strong enough.
In-Depth Troubleshooting Guide
This section addresses specific problems in a cause-and-solution format.
Problem 1: Poor or No Separation
Your compound and impurities elute together (co-elution) or do not resolve into distinct bands.
Potential Causes & Solutions
-
Inappropriate Mobile Phase Polarity: The eluting power of the solvent is either too high (all compounds elute quickly together) or too low (compounds barely move).
-
Solution: Re-optimize the solvent system using TLC. Aim for a system where the Rf of your target compound is ~0.2-0.4 and there is maximum separation (ΔRf) from the nearest impurities. Try different solvent combinations (e.g., switch from EtOAc/Hexane to DCM/MeOH) as changing the solvent type can alter selectivity.[8]
-
-
Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel.
-
Solution: A general rule of thumb is to load 1-5% of the silica gel mass (e.g., for a 100g silica column, load 1-5g of crude material).[9] If the separation is difficult, reduce the load to <1%.
-
-
Poor Sample Loading Technique: The initial band of the compound at the top of the column was too wide. This happens if the sample is dissolved in too much solvent or a solvent that is too polar.[9]
Protocol: Dry Sample Loading
-
Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., methanol, acetone).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude sample) to this solution.
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully layer this powder onto the top of your packed column.
-
Gently add a thin layer of sand or fritted disc on top to prevent disturbance when adding the mobile phase.[13]
-
Column Was Packed Poorly: Channels or cracks in the silica bed allow the sample to travel down unevenly, ruining the separation.
-
Solution: Ensure the column is packed uniformly without any air bubbles or cracks. Use the "slurry method" for packing, where silica is mixed with the initial, non-polar eluent and poured into the column, allowing it to settle evenly.
-
Problem 2: Tailing or Streaking Bands
The compound elutes as a long, trailing band rather than a tight, symmetrical peak.
Potential Causes & Solutions
-
Strong Compound-Silica Interaction: This is highly likely for this compound. The basic nitrogen atoms in the pyridine ring and hydrazide group can interact strongly with the acidic silanol (Si-OH) groups of the silica gel, causing the molecule to "stick" and elute slowly and unevenly.[7]
-
Solution 1 (Mobile Phase Modifier): Add a small amount of a basic modifier to the mobile phase to compete for the acidic sites on the silica. A common choice is triethylamine (TEA) , typically 0.1-1% by volume. This will neutralize the active sites and significantly improve peak shape.
-
Solution 2 (Alternative Stationary Phase): If tailing persists, consider a different stationary phase. Alumina (basic or neutral) is a good alternative for purifying basic compounds.[14] Alternatively, deactivated silica gel (e.g., C2-deactivated silica) is designed for polar, nitrogen-containing compounds and reduces these strong acidic interactions.[14]
-
-
Compound Degradation on Column: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.[14]
-
Solution: Neutralize the silica before use by washing it with a solvent containing triethylamine, then re-equilibrating with your mobile phase. Alternatively, use a less acidic stationary phase like alumina or Florisil.[14]
-
Problem 3: Compound Degradation or Unexpected Reaction
You recover a different compound than you started with, or your yield is zero and you suspect decomposition.
Potential Causes & Solutions
-
Acid-Catalyzed Hydrolysis/Rearrangement: Hydrazides can be sensitive to acidic conditions. The acidic surface of silica gel may be sufficient to cause degradation over the time course of the chromatography.
-
Solution: As mentioned above, use a deactivated or basic stationary phase like triethylamine-treated silica or alumina.[14] Work quickly and avoid leaving the compound on the column for extended periods.
-
-
Reaction with Solvent: Some solvents can be problematic. For example, using acetone in the mobile phase with a primary amine or hydrazide can lead to the formation of an imine or hydrazone, respectively.
-
Solution: Ensure your mobile phase components are inert to your compound. Dichloromethane, ethyl acetate, hexane, and methanol are generally safe choices. If you suspect a reaction, analyze a small amount of your starting material dissolved in the proposed mobile phase by TLC or LC-MS over time to check for stability.
-
Workflow & Visualization
Troubleshooting Workflow Diagram
The following diagram outlines a logical approach to diagnosing and solving common column chromatography issues.
Caption: Troubleshooting workflow for column chromatography.
Mechanism of Interaction Diagram
This diagram illustrates the key interactions during the normal-phase chromatography of this compound on silica gel.
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 3. approcess.com [approcess.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent progress in the computational prediction of aqueous solubility and absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Identifying and removing impurities from 2-Methoxynicotinohydrazide synthesis
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxynicotinohydrazide. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot and optimize your synthetic protocols effectively. This document is structured to anticipate and address common challenges encountered during the synthesis and purification of this compound.
Troubleshooting Guide: From Crude Reality to Pure Product
This section is designed to address specific issues that may arise during your synthesis, providing both diagnostic insights and actionable solutions.
Q1: My reaction is complete, but the crude product is a viscous oil/sticky solid that is difficult to handle. What is happening and how can I isolate a solid product?
This is a common issue often indicative of the presence of unreacted starting materials or low molecular weight impurities that are depressing the melting point of your product.
-
Probable Cause 1: Excess Hydrazine Hydrate. Hydrazine hydrate is a liquid at room temperature and its presence, even in small amounts, can prevent your product from solidifying.
-
Probable Cause 2: Residual Solvent. Incomplete removal of the reaction solvent (e.g., ethanol, methanol) will result in an oily product.
-
Troubleshooting Protocol:
-
Azeotropic Removal of Hydrazine: If your product is stable at elevated temperatures, you can attempt to remove residual hydrazine hydrate by co-evaporation with a high-boiling point solvent like toluene or xylenes under reduced pressure.
-
Solvent Trituration: This is often the most effective method.
-
Add a solvent in which your desired product, this compound, is expected to have low solubility, but the impurities are soluble. Good starting points are cold diethyl ether, ethyl acetate, or a mixture of hexane and ethyl acetate.
-
Stir the oily crude product vigorously with the chosen solvent. The product should precipitate as a solid.
-
Isolate the solid by vacuum filtration and wash with a small amount of the cold solvent.[1][2]
-
-
Acid-Base Extraction: If you suspect the presence of acidic impurities (see Q2), an extractive work-up prior to isolation can be beneficial. Dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane) and wash with a mild base to remove acidic components.
-
Q2: After isolating my product, I see an additional spot on my TLC plate that streaks. What is this impurity and how do I remove it?
A streaking spot on a TLC plate, especially when using a polar developing solvent, often suggests the presence of an acidic or very polar impurity.
-
Probable Cause: 2-Methoxynicotinic Acid. This impurity arises from the hydrolysis of the starting material, methyl 2-methoxynicotinate, or the final product, this compound. This is more likely if there is water in your reaction mixture or during work-up.
-
Identification:
-
TLC Analysis: Co-spot your crude product with a known standard of 2-methoxynicotinic acid, if available.
-
pH Test: Dissolve a small amount of your crude product in water or a methanol/water mixture. If the solution is acidic, it supports the presence of this impurity.
-
-
Removal Strategies:
-
Aqueous Base Wash: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. The acidic impurity will be deprotonated and move into the aqueous layer. Be cautious, as a strong base or prolonged exposure could hydrolyze your ester or hydrazide product.[3]
-
Recrystallization: If the acidic impurity is present in a small amount, recrystallization can be effective. The difference in polarity between this compound and 2-methoxynicotinic acid should allow for separation.
-
Q3: My NMR spectrum shows a singlet around 3.8-3.9 ppm that I can't assign to my product, and my yield is lower than expected. What could this be?
While the methoxy group of your product will have a singlet in this region, an additional, unassignable singlet may indicate the presence of unreacted starting material.
-
Probable Cause: Unreacted Methyl 2-methoxynicotinate. The reaction may not have gone to completion. The methoxy group of the starting ester will have a chemical shift very close to that of the product's methoxy group, but it is a distinct species.
-
Confirmation:
-
TLC Analysis: Compare the crude product to a standard of methyl 2-methoxynicotinate.
-
HPLC Analysis: This technique will provide better resolution and allow for quantification of the starting material in your crude product.
-
-
Solutions:
-
Drive the Reaction to Completion:
-
Increase the reaction time.
-
Use a slight excess of hydrazine hydrate.
-
Increase the reaction temperature, if the stability of the product allows.
-
-
Purification:
-
Column Chromatography: This is a very effective method for separating the hydrazide product from the less polar ester starting material. A silica gel column with a gradient elution of ethyl acetate in hexane or dichloromethane in methanol is a good starting point.
-
Recrystallization: As there is a significant difference in polarity and hydrogen bonding capability between the ester and the hydrazide, recrystallization can be an effective purification method.[4][5][6]
-
-
Q4: I've noticed a small amount of a higher molecular weight impurity in my mass spectrum. What are the potential side reactions?
The reaction of an ester with hydrazine can sometimes lead to side products.
-
Probable Cause 1: N,N'-bis(2-methoxynicotinoyl)hydrazine. This impurity can form if one molecule of hydrazine reacts with two molecules of methyl 2-methoxynicotinate. This is more likely to occur if the ester is in large excess or if the hydrazine is added too slowly to a hot solution of the ester.
-
Probable Cause 2: Azine Formation. While less common from esters, if there are any aldehyde or ketone impurities in your starting materials or solvents, hydrazine can react to form highly colored azine byproducts.[7]
-
Mitigation and Removal:
-
Control Stoichiometry: Use a slight excess of hydrazine hydrate to favor the formation of the desired mon-substituted product.
-
Reaction Conditions: Add the ester to the hydrazine hydrate solution, rather than the other way around, to ensure hydrazine is in excess locally.
-
Purification: Both column chromatography and recrystallization should be effective in removing these higher molecular weight, less polar (in the case of the di-acylated product) or more colored (for azines) impurities.
-
Frequently Asked Questions (FAQs)
Q: What is the typical synthetic route for this compound?
A: The most common and straightforward synthesis involves the reaction of a methyl or ethyl ester of 2-methoxynicotinic acid with hydrazine hydrate, often in an alcohol solvent like ethanol or methanol. The reaction is typically heated to reflux to drive it to completion.[8][9]
Q: Which analytical techniques are best for assessing the purity of this compound?
A: A combination of techniques is recommended for a comprehensive assessment of purity.
| Technique | Purpose | Typical Observations |
| Thin Layer Chromatography (TLC) | Rapid purity check, monitoring reaction progress. | The product should be a single spot. Impurities like the starting ester will be less polar (higher Rf), while the corresponding acid will be more polar (lower Rf, may streak). |
| High-Performance Liquid Chromatography (HPLC) | Accurate quantification of purity and impurities. | A single major peak for the product. Can resolve closely related impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of proton- and carbon-containing impurities. | Characteristic peaks for the aromatic protons, the methoxy group, and the hydrazide NH and NH2 protons. Integration can quantify impurities if their peaks are resolved. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | A molecular ion peak corresponding to the mass of this compound. |
| Melting Point | Physical indicator of purity. | A sharp melting point range indicates high purity. A broad or depressed melting point suggests the presence of impurities. |
Q: What are the key safety precautions when working with hydrazine hydrate?
A: Hydrazine hydrate is toxic and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation and skin contact.
Experimental Workflows and Diagrams
General Synthesis and Purification Workflow
Caption: General workflow for synthesis and purification.
Impurity Identification Decision Tree
Caption: Decision tree for impurity identification.
References
- Process for the purification of nicotinic acid amide I - US4447615A - Google Patents.
- Purification of nicotinamide - US2496114A - Google Patents.
- Purification of nicotinic acid - US3037987A - Google Patents.
-
How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate. Available at: [Link]
-
Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Nicotinic Acid/Niacin (3-pyridinecarboxylic acid) - SIELC Technologies. Available at: [Link]
-
Reaction of esters with hydrazine? - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]
-
When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this? - Quora. Available at: [Link]
-
THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE - DTIC. Available at: [Link]
- A kind of preparation method of methyl hydrazine - CN106543026A - Google Patents.
-
Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. Available at: [Link]
- A kind of preparation method of methyl hydrazine - CN106543026B - Google Patents.
-
Methyl-2-arylidene hydrazinecarbodithioates: synthesis and biological activity - PubMed. Available at: [Link]
-
Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Available at: [Link]
-
Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity - MDPI. Available at: [Link]
-
Synthesis of Hydrazides and their Pharmacological Evaluation - Walsh Medical Media. Available at: [Link]
-
Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC - NIH. Available at: [Link]
-
Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC - PubMed Central. Available at: [Link]
- Preparation method of methyl hydrazinocarboxylate - CN103130687A - Google Patents.
- Synthesis method of 4-methyl-2-hydrazinobenzothiazole - CN115197166A - Google Patents.
Sources
- 1. Sciencemadness Discussion Board - Reaction of esters with hydrazine? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 5. US2496114A - Purification of nicotinamide - Google Patents [patents.google.com]
- 6. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 9. mdpi.com [mdpi.com]
Technical Support Portal: Characterization of 2-Methoxynicotinohydrazide Isomers
Prepared by: Senior Application Scientist, Analytical Chemistry Division
Welcome to the technical support center for the characterization of 2-Methoxynicotinohydrazide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with identifying and differentiating its isomers. Due to their structural similarity, these compounds present unique analytical challenges that can impact research reproducibility, process development, and regulatory submissions.
This portal provides in-depth troubleshooting guides, validated protocols, and expert insights to ensure accurate and reliable characterization.
System Overview: The Challenge of Isomerism
This compound, a derivative of nicotinic acid (pyridine-3-carboxylic acid), is prone to several forms of isomerism. Understanding these is the first step in successful characterization.
-
Positional Isomers: The methoxy (-OCH₃) group can be located at different positions on the pyridine ring (e.g., 4-methoxy, 5-methoxy, 6-methoxy), creating distinct molecules with the same molecular weight. These positional isomers often exhibit very similar polarities and mass spectrometric fragmentation, making them difficult to distinguish[1][2].
-
Geometric Isomers: When the hydrazide moiety is reacted to form a hydrazone (a common synthetic step), a carbon-nitrogen double bond (C=N) is created. This bond restricts rotation, leading to E (entgegen) and Z (zusammen) geometric isomers. These isomers can have different biological activities and stabilities, and they may interconvert under certain conditions[3][4].
-
Conformational Isomers (Rotamers): Due to hindered rotation around the amide (CO-NH) and N-N single bonds, this compound and its derivatives can exist as a mixture of stable rotamers in solution. This phenomenon can lead to signal doubling or broadening in NMR spectra, complicating interpretation[4].
The following diagram illustrates the potential positional and geometric isomerism.
Caption: Potential positional and geometric isomers of this compound.
Frequently Asked Questions (FAQs)
Q1: My synthesis is complete, but my mass spec data shows a single mass peak while my HPLC and NMR suggest multiple components. What is happening?
A: This is a classic sign of isomerism. Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). Since isomers have the same molecular formula, they have the identical molecular weight and will appear as a single peak in a full-scan mass spectrum[5]. However, chromatography (HPLC) separates based on physical properties like polarity, and NMR spectroscopy distinguishes based on the unique electronic environment of each atom. The presence of multiple peaks in your chromatogram or complex, overlapping signals in your NMR spectrum strongly indicates you have a mixture of isomers that your mass spectrometer cannot differentiate without further techniques like tandem MS[2][6].
Q2: Why do my analytical results for this compound derivatives seem to change over time or with slight changes in temperature?
A: This suggests that your isomers may be interconverting. Geometric isomers of hydrazones can isomerize between the more stable and less stable forms, a process that can be catalyzed by heat, light, or trace amounts of acid or base[3]. If you observe changes in the ratio of HPLC peaks over time, especially at temperatures above 25 °C, you are likely witnessing Z- to E-isomerization (or vice-versa)[7]. It is crucial to control analytical conditions (temperature, pH) to achieve reproducible results.
Q3: I am trying to develop an HPLC method, but all the isomers co-elute on my C18 column. What should I do?
A: Co-elution on a standard C18 column is a common challenge because positional and geometric isomers can have very similar hydrophobicity. The "squishy" nature of C18 bonded phases can sometimes accommodate different molecular geometries, masking the subtle differences needed for separation[8]. You must explore alternative separation mechanisms. This involves changing the stationary phase to one that offers different selectivity, such as a phenyl-hexyl or an embedded polar group (EPG) column, which can introduce pi-pi or dipole-dipole interactions[8]. See the troubleshooting guide below for a more detailed strategy.
Troubleshooting Guide: Chromatographic Separation
Issue: Complete or partial co-elution of this compound isomers, preventing accurate quantification and isolation.
Causality: The primary cause is insufficient selectivity of the stationary phase for the subtle structural differences between the isomers. Standard C18 columns rely mainly on hydrophobic interactions, which are often too similar for effective separation[8][9].
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for resolving co-eluting isomers via HPLC.
Data Summary: Recommended Starting Conditions for HPLC Method Development
| Parameter | Column Type | Mobile Phase A | Mobile Phase B | Rationale |
| Option 1 | Phenyl-Hexyl | 10 mM Ammonium Formate, pH 4.3 | Acetonitrile | Promotes π-π interactions between the phenyl rings of the column and the pyridine ring of the analyte, offering different selectivity than C18[8]. |
| Option 2 | Embedded Polar Group (e.g., Waters XBridge Shield RP18) | 0.1% Formic Acid in Water | Methanol | The embedded polar group can interact differently with the methoxy and hydrazide moieties, altering retention and selectivity[8]. |
| Option 3 | Cyclodextrin-based (e.g., Astec CYCLOBOND) | Varies (often polar organic or reversed-phase) | Varies | Forms temporary inclusion complexes with the analytes, enabling separation based on subtle differences in their 3D geometry[10][11]. |
Troubleshooting Guide: Mass Spectrometric Identification
Issue: Isomers produce identical or non-distinguishable mass spectra, preventing confident identification.
Causality: Standard ionization techniques like Electron Ionization (EI) impart high energy, often leading to fragmentation pathways that are common to all isomers. Soft ionization techniques may produce a molecular ion but no fragments, offering no structural information[5].
Solutions:
-
Employ Tandem Mass Spectrometry (MS/MS): This is the most powerful tool for this problem. Isolate the common molecular ion ([M+H]⁺) and fragment it using Collision-Induced Dissociation (CID). Even if the isomers are very similar, they may exhibit reproducible differences in the relative abundances of their product ions, creating a unique "fingerprint" for each isomer[5][6].
-
Use Alternative Ionization Methods: Chemical Ionization (CI) is a softer technique than EI. Using specific reagent gases, such as acetonitrile or vinyltrimethylsilane, can sometimes generate unique adducts or fragment ions for different positional isomers, allowing for their discrimination[1].
-
Couple with High-Resolution Chromatography: An unambiguous chromatographic separation is critical. If you can achieve baseline separation of the isomers, you can confidently assign the (identical) mass spectrum to each specific peak based on its retention time[2].
Troubleshooting Guide: NMR Structural Elucidation
Issue: 1D ¹H or ¹³C NMR spectra are too complex, with overlapping or duplicated signals that prevent unambiguous assignment of the isomeric structure.
Causality: This complexity arises from the presence of a mixture of isomers (positional, geometric, or rotamers) in the NMR tube. Each isomer contributes its own set of signals, leading to a convoluted spectrum[4].
Solutions:
-
Utilize 2D NMR Experiments: Two-dimensional NMR is essential for definitive assignment.
-
COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, helping to trace the connectivity within the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon, simplifying the assignment of the carbon backbone.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for identifying positional isomers, as the proton of the methoxy group will show a correlation to a specific carbon on the pyridine ring.
-
ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for geometric isomers. It identifies protons that are close in space, not just through bonds. For a hydrazone derivative, a ROESY experiment can show a correlation between the N=CH proton and specific protons on the pyridine ring, confirming the E or Z configuration[7].
-
-
Variable Temperature (VT) NMR: If you suspect the presence of rotamers, acquiring spectra at different temperatures can be informative. As the temperature increases, the rate of rotation around the single bonds increases. If signal broadening or coalescence is observed, it strongly suggests the presence of conformational isomers.
Standard Operating Protocols
Protocol 5.1: HPLC-UV Method for Baseline Isomer Screening
-
Column: Phenyl-Hexyl, 2.7 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 40% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 265 nm.
-
System Validation: Inject a known standard or a well-characterized batch to establish retention times. The method is considered suitable if the resolution factor (Rₛ) between critical isomer pairs is ≥1.5[11].
Protocol 5.3: 2D NMR (ROESY) for Geometric Isomer Confirmation
-
Sample Preparation: Dissolve ~10 mg of the purified hydrazone derivative sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrument: 500 MHz (or higher) NMR spectrometer.
-
Experiment: Acquire a standard 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment.
-
Key Parameters:
-
Use a spin-lock mixing time of 200-400 ms.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).
-
Interpretation: Look for key cross-peaks. For example, a spatial correlation (a ROESY cross-peak) between the imine proton (-N=CH-) and the H4 proton of the pyridine ring would provide strong evidence for one geometric isomer, while its absence and correlation to another proton would suggest the other.
General Characterization Workflow
The following workflow provides a systematic approach to tackling the characterization of this compound isomer mixtures.
Caption: A systematic workflow for the separation and characterization of isomers.
References
-
Gumieniczek, A., & Przyborowski, L. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327-33. [Link]
-
Ward, K. D. (1986). SEPARATION OF ALKALOID ISOMERS AND STEREOISOMERS WITH BETA-CYCLODEXTRIN BONDED PHASES. Texas Tech University. [Link]
-
Leps, B. (2023). What spectral technique is used to distinguish between structural isomers? Quora. [Link]
-
El-Khoury, R., Shihadeh, A., & El-Hellani, A. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. ACS Omega, 8(11), 9963–9974. [Link]
-
Various Authors. (2009). separation of two isomers. Chromatography Forum. [Link]
-
Oda, A., Takeda, A., Taniyama, A., & Tsujikawa, K. (2024). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization-mass spectrometry. Journal of Mass Spectrometry, e5002. [Link]
-
Lee, J. W., Lee, J. K., & Kim, H. I. (2021). Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. Analyst, 146(21), 6435-6439. [Link]
-
Various Authors. (2016). How to separate E and Z isomers? ResearchGate. [Link]
-
Alekseeva, E., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 123. [Link]
-
Stein, S. E., & Linstrom, P. J. (Eds.). (2024). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
-
Gökce, H., & Bahçeli, S. (2013). Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. Optics and Spectroscopy, 115(4), 471-481. [Link]
-
Wang, X., et al. (2012). Improved synthesis of 2‐methoxyphenothiazine. Journal of Heterocyclic Chemistry, 49(5), 1184-1187. [Link]
-
Ferreira, A. I., et al. (2023). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. Molecules, 28(17), 6386. [Link]
-
Brendel, T., et al. (2014). Characterization and analysis of structural isomers of dimethyl methoxypyrazines in cork stoppers and ladybugs (Harmonia axyridis and Coccinella septempunctata). Journal of Agricultural and Food Chemistry, 62(34), 8563-8570. [Link]
-
Creative Biolabs. (2024). Custom Peptide Synthesis. Creative Biolabs. [Link]
-
Zhang, S., et al. (2025). Differentiating Δ⁸‐THC and Δ⁹‐THC Isomers: Mass Spectrometry Analysis and Computational Explanation. Journal of Forensic Sciences. [Link]
-
Liu, Y., et al. (2015). Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC-MS, and quantitative HPLC analysis. Journal of Pharmaceutical and Biomedical Analysis, 102, 38-46. [Link]
Sources
- 1. Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and analysis of structural isomers of dimethyl methoxypyrazines in cork stoppers and ladybugs (Harmonia axyridis and Coccinella septempunctata) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC⬜MS, and quantitative HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. separation of two isomers - Chromatography Forum [chromforum.org]
- 9. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 11. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Schiff Bases Derived from 2-Methoxynicotinohydrazide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Schiff bases derived from 2-Methoxynicotinohydrazide. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the stability challenges inherent in this promising class of compounds. Our focus is to provide not just procedures, but the underlying chemical principles to empower you to make informed decisions in your experiments.
Introduction: The Stability Challenge
Schiff bases, characterized by their azomethine (-C=N-) group, are cornerstones in medicinal chemistry and drug design.[1][2] Those derived from hydrazides, known as hydrazones, are of particular interest due to their diverse biological activities.[3] However, the very reactivity that makes the imine bond useful also renders it susceptible to hydrolysis, a primary degradation pathway that cleaves the Schiff base back into its constituent amine (this compound) and carbonyl compound.[4] This instability can compromise synthesis yields, purification, storage, and, critically, the compound's efficacy and reliability in biological assays. This guide is designed to help you navigate and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the stability of my hydrazone Schiff base?
The stability of a Schiff base is not intrinsic but is highly dependent on its chemical environment and structure. The key factors are:
-
pH: This is the most critical factor. The imine bond is susceptible to both acid and base-catalyzed hydrolysis. Many syntheses are carried out at a mildly acidic pH to catalyze the reaction, but this same condition can also promote hydrolysis if not carefully controlled.
-
Water/Moisture: As hydrolysis is the reaction with water, its presence is a direct driver of degradation.[5][6] Rigorous exclusion of water during synthesis and storage is paramount.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis, following general kinetic principles.
-
Structural Electronics: The nature of the aldehyde or ketone used for condensation plays a significant role. Aromatic aldehydes with electron-donating groups can increase the stability of the resulting hydrazone compared to aliphatic aldehydes.[4][7][8] The conjugation with the aromatic ring helps to stabilize the C=N bond.[8]
-
Steric Hindrance: Bulky groups near the imine bond can sterically shield it from nucleophilic attack by water, thereby enhancing stability.
Q2: My Schiff base seems to be reverting to starting materials. Why is it hydrolyzing?
Hydrolysis is a reversible reaction, essentially the reverse of the Schiff base formation.[5][6] The mechanism involves the nucleophilic attack of a water molecule on the electrophilic carbon of the azomethine group. This process is often catalyzed by acid, which protonates the imine nitrogen, making the carbon atom even more susceptible to attack.[7][8] The reaction proceeds through an unstable carbinolamine intermediate, which then breaks down to release the original amine and carbonyl compound. If you are observing hydrolysis, it is because the experimental conditions (e.g., presence of water, acidic pH) favor this reverse reaction.
Q3: How can I improve the stability of my compound during synthesis and storage?
To enhance stability, you must control the factors listed in Q1.
-
During Synthesis: Actively remove water as it forms. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene) or by adding a dehydrating agent such as anhydrous molecular sieves directly to the reaction mixture.[9]
-
During Work-up & Purification: Avoid aqueous work-ups if possible. If you must wash with water, use a saturated brine solution to minimize the amount of water introduced and work quickly at low temperatures. For purification, column chromatography on silica gel can sometimes lead to hydrolysis due to the acidic nature of the silica and residual water. It is often recommended to use silica gel deactivated with a base like triethylamine or to opt for recrystallization from anhydrous solvents.[10][11]
-
For Storage: Store the final compound as a dry solid in a desiccator under an inert atmosphere (e.g., nitrogen or argon) at low temperatures. Avoid storing solutions, especially in protic or aqueous solvents.
Q4: What is the optimal pH for working with these Schiff bases?
There is a delicate balance. The formation of the Schiff base is often fastest at a mildly acidic pH (around 4-6) because catalysis is required for the dehydration of the carbinolamine intermediate. However, these same acidic conditions also catalyze hydrolysis.[12] Most Schiff bases exhibit greater stability in neutral or slightly alkaline solutions. If your application requires an aqueous buffer, aim for a pH between 7.0 and 8.0. However, you must empirically determine the ideal pH for your specific molecule, as stability is highly structure-dependent.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your research.
Problem 1: My product looks pure by NMR immediately after synthesis, but decomposes during purification by column chromatography.
Causality: Standard silica gel is acidic and contains adsorbed water, creating a perfect microenvironment for hydrolysis as your compound passes through the column. The prolonged contact time exacerbates the issue.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in the chosen eluent containing 1-2% triethylamine. This will neutralize the acidic sites.
-
Use Alternative Stationary Phases: Consider using neutral alumina or a less acidic stationary phase for your chromatography.
-
Prioritize Recrystallization: This is often the best method for purifying Schiff bases.[11] It avoids contact with acidic stationary phases. Test various anhydrous solvent systems (e.g., ethanol, ethyl acetate, toluene, hexane mixtures) to find one that provides good differential solubility.
-
Minimize Contact Time: If chromatography is unavoidable, run the column as quickly as possible without sacrificing separation. Use a slightly more polar solvent system than you normally would to expedite elution.
Problem 2: My reaction yield is low and I always have unreacted this compound and aldehyde starting materials.
Causality: Schiff base formation is a reversible equilibrium reaction. Low yields indicate that the equilibrium is not being sufficiently driven towards the product side.
Troubleshooting Steps:
-
Aggressive Water Removal: Ensure your water removal method is effective. If using molecular sieves, ensure they are freshly activated. If using a Dean-Stark trap, ensure the reaction is refluxing at a temperature sufficient to form the water azeotrope.[9]
-
Use Le Chatelier's Principle: Increase the concentration of one of the reactants, typically the less expensive or more easily removed one (often the aldehyde).[13] A 1.1 to 1.5 molar excess can help push the equilibrium towards the product.
-
Optimize Catalyst Concentration: While acid catalysis is often necessary, too much acid can protonate the starting hydrazide, rendering it non-nucleophilic and halting the reaction. Use only a catalytic amount (e.g., 1-2 drops of glacial acetic acid).
-
Increase Reaction Time and/or Temperature: Some reactions, especially with sterically hindered or less reactive ketones, may require longer reaction times (e.g., 24-48 hours) or higher temperatures to reach completion.[9]
Problem 3: The compound is stable as a solid but degrades rapidly when dissolved in buffer for a biological assay.
Causality: The high concentration of water in biological buffers, which are often slightly acidic or neutral, provides ideal conditions for rapid hydrolysis.[12]
Troubleshooting Steps:
-
Prepare Stock Solutions in Anhydrous Solvent: Prepare a concentrated stock solution of your Schiff base in an anhydrous, water-miscible solvent like DMSO or DMF.
-
Minimize Incubation Time: Add the compound to the aqueous assay buffer immediately before starting the experiment. The final concentration of the organic solvent should be kept low (typically <1%) to avoid artifacts.
-
pH Optimization of Assay Buffer: If the assay allows, test the stability of your compound in a small pH range (e.g., pH 7.0 to 8.0) to find a condition that balances biological activity with compound stability. Hydrazones are generally more stable at neutral or slightly basic pH.[7][14]
-
Run a Stability Control: In a separate experiment, incubate your compound in the assay buffer under the exact experimental conditions (time, temperature) but without the biological components. Use HPLC or LC-MS to quantify the percentage of compound remaining at various time points. This will provide a baseline for its stability and help you interpret your assay results correctly.
Experimental Protocols & Methodologies
Protocol 1: General Synthesis of a Schiff Base from this compound
This protocol provides a robust starting point for synthesis, incorporating measures to enhance product stability.
Materials:
-
This compound (1 equivalent)
-
Aldehyde or Ketone (1.1 equivalents)
-
Anhydrous Ethanol or Toluene
-
Glacial Acetic Acid (catalyst)
-
Activated 3Å Molecular Sieves
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in the chosen anhydrous solvent.
-
Add the aldehyde or ketone (1.1 eq.).
-
Add a few drops of glacial acetic acid.
-
Add freshly activated 3Å molecular sieves (approximately 1g per 10 mmol of hydrazide).
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Filter off the molecular sieves and wash them with a small amount of the anhydrous solvent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.[11]
-
Purify the resulting crude product, prioritizing recrystallization from an anhydrous solvent system (e.g., ethanol/hexane).
Protocol 2: Monitoring Schiff Base Hydrolysis via UV-Vis Spectrophotometry
This method is useful for quickly assessing stability by tracking changes in the electronic transitions of the conjugated system.
Procedure:
-
Prepare a stock solution of the purified Schiff base in an appropriate solvent (e.g., DMSO).
-
Prepare the buffer solution at the desired pH.
-
In a quartz cuvette, add the buffer solution and allow it to equilibrate to the desired temperature in the spectrophotometer.
-
Inject a small aliquot of the stock solution into the cuvette to achieve a final concentration with an absorbance maximum (λ_max) between 0.8 and 1.2.
-
Immediately begin recording the absorbance at the λ_max of the Schiff base at set time intervals (e.g., every 1-5 minutes).
-
The hydrolysis is indicated by a decrease in the absorbance at the λ_max corresponding to the Schiff base, and potentially the appearance of a new peak corresponding to the starting aldehyde.
-
The rate of hydrolysis can be quantified by plotting absorbance vs. time.
| Parameter | Typical Condition | Rationale |
| pH Range | 4.0 - 9.0 | To assess stability across acidic, neutral, and basic conditions. |
| Temperature | 25°C or 37°C | To mimic ambient or physiological conditions. |
| Solvent | Aqueous Buffer (<1% DMSO) | To simulate biological assay conditions. |
Technical Deep Dive: Visualizing the Mechanisms
Understanding the chemical pathways is key to controlling them.
Workflow for Troubleshooting Schiff Base Instability
This diagram outlines a logical sequence for diagnosing and solving stability issues.
Caption: Troubleshooting workflow for Schiff base instability.
Mechanism of Acid-Catalyzed Hydrolysis
This diagram illustrates the key steps in the degradation of a hydrazone in the presence of acid and water.
Caption: Mechanism of acid-catalyzed hydrazone hydrolysis.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Schiff Base Formation.
- Misra, M., Mishra, G. P., & Behera, R. K. (n.d.). Hydrolysis of Schiff bases, 1. Kinetics and mechanism of spontaneous, acid, and base hydrolysis of N-(2/4-hydroxybenzylidene)-2-aminobenzothiazoles. ResearchGate.
- CHEM 407 - Carbohydrate Chemistry - Hydrolysis of a Schiff Base. (2017, February 13). YouTube.
- Garkushin, I., et al. (2007). Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
- Garkushin, I., et al. (2007). Design, Synthesis, and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. PMC - NIH.
- Cordes, E. H., & Jencks, W. P. (n.d.). Concerning the Mechanism of the Hydrolysis and Aminolysis of Schiff Bases. ElectronicsAndBooks.
- Pawar, S. D., et al. (n.d.). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences.
- Adzahan, N. M., et al. (n.d.). Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review. RSIS International.
- Garkushin, I., et al. (2007). Design, Synthesis, and Characterization of pH-Sensitive PEG−PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH Stability of PEG−PE Conjugates. Bioconjugate Chemistry - ACS Publications.
- Science.gov. (n.d.). ph-sensitive hydrazone bond: Topics by Science.gov.
- Park, D.-H., et al. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Request PDF - ResearchGate.
- Semantic Scholar. (n.d.). Studies in stability constants of schiff base hydrazone complexes with transition metal ions. Effect of ligand on seed germination.
- Catalyst University. (2014, September 28). Biochemistry | Schiff Base Chemistry [Part 1/2]. YouTube.
- Ignited Minds Journals. (n.d.). A Review of Stability Constants with a Reference of Schiff Bases.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate.
- Bontempi, N., et al. (2021). Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels. MDPI.
- ResearchGate. (n.d.). Role of Schiff Base in Drug Discovery Research.
- Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing.
- Reddit. (2024, April 26). Synthesis of Schiff base. r/Chempros.
- Albaaj, L., et al. (n.d.). SCHIFF BASES AND THEIR POLYMER RESINS IN AQUEOUS SOLUTIONS: AN ANALYTICAL AND ADSORPTION EFFICIENCY STUDY.
- ResearchGate. (n.d.). Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative.
- Hilaris Publisher. (2016, April 26). Role of Schiff Base in Drug Discovery Research.
- BPAS Journals. (n.d.). Analytical Study on Physicochemical Synthesis and Biochemical Properties of Schiff Base Complex Compounds.
- Duda-Chodak, A., et al. (n.d.). Different Schiff Bases—Structure, Importance and Classification. PMC - NIH.
- Rahman, M. M., et al. (2023, May 10). Promising Schiff bases in antiviral drug design and discovery. PMC - NIH.
- SciSpace. (n.d.). Green synthesis of nicotinic acid hydrazide schiff bases and its biological evaluation.
- Stilinović, V., et al. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central.
- ResearchGate. (n.d.). 258 questions with answers in SCHIFF BASES | Science topic.
- ACS Omega. (n.d.). Aldehyde-Functionalized Cellulose Nanofiber Hydrogels for pH-Sensitive Drug Delivery via Dynamic Imine Bonding. ACS Publications.
- ResearchGate. (2020, June 11). How can I get a pure Schiff base product?.
- ACS Omega. (2024, June 24). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Publications.
- Mediterranean Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis, characterization and complexation of Schiff base ligand p-anisalcefuroxime with Cu2+ and Fe2+ ions; antimicrobial and docking analysis with PBP2xto study pharmacokinetic parameters.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or.
- ResearchGate. (n.d.). Analytical, physical and spectroscopic data of the Schiff bases and....
- Prime Scholars. (n.d.). Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex.
- ChemHelp ASAP. (2022, January 24). synthesis of an imine or Schiff base - laboratory experiment. YouTube.
- AVESIS. (n.d.). Investigation of chemical activity, SCHIFF base reactions and staining effects of some amino acids by spectrophotometric and the.
- MDPI. (n.d.). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential.
- PubMed Central. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies.
- PubMed Central. (2021, July 8). Synthesis and Bioinformatic Characterization of New Schiff Bases with Possible Applicability in Brain Disorders.
- Algerian Journal of Engineering and Technology. (n.d.). Synthesis and characterization of schiff base of 3-[(2-Hydroxy. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkhrpUjMJmao0gT9Isek6F1B_YkKNV41xzDdneN5CabfrbXPxgHRD9xL6x-x5ByDGHiTgEdc6JK982qLBySBFHGuA2zCzsgL3lYBwGG5YFG6_frtiv7w9DTDGi2_TOBy6_J1-EPdNuMZ-kmn7H5A3aaRynUo3BDHICEup7pxuJSfWVGvAPL_-3KKY4ecPYz7B8
- RSC Publishing. (n.d.). Synthetic, spectral and structural studies of a Schiff base and its anticorrosive activity on mild steel in H2SO4.
- PMC - NIH. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. View of A Review of Stability Constants with a Reference of Schiff Bases | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of 2-Methoxynicotinohydrazide Analogs
Welcome to the technical support center dedicated to advancing your research on 2-methoxynicotinohydrazide analogs. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to provide you with the scientific rationale and practical steps needed to overcome common challenges and strategically improve the biological potency of your compounds.
Section 1: Synthesis Strategies and Troubleshooting
The synthesis of this compound and its analogs is a multi-step process that requires careful optimization. This section provides a comprehensive guide to the synthetic pathway, along with troubleshooting for common issues that may arise.
FAQ: Synthesis of this compound
Question: What is a reliable synthetic route to obtain the this compound scaffold?
Answer: A common and effective route involves a three-step process starting from 2-chloronicotinic acid. This method offers good yields and utilizes readily available reagents.[1][2] The general scheme is as follows:
-
Esterification of 2-chloronicotinic acid to its corresponding methyl or ethyl ester.
-
Hydrazinolysis of the ester with hydrazine hydrate to form 2-chloronicotinohydrazide.
-
Methoxylation of 2-chloronicotinohydrazide using sodium methoxide to yield the final this compound.
Question: I am experiencing low yields during the hydrazinolysis step. What are the possible causes and solutions?
Answer: Low yields in hydrazide synthesis are a frequent challenge.[3] Several factors could be at play:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of hydrazine hydrate and an adequate reaction time and temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Side Reactions: Prolonged heating can sometimes lead to the formation of undesired by-products.[4] Optimization of the reaction temperature and time is key.
-
Work-up Losses: The product might be partially lost during the work-up and purification steps. 2-chloronicotinohydrazide has some solubility in alcohols, so minimizing the use of alcohol-based washing agents during filtration can be beneficial.
-
Purity of Starting Material: Ensure the starting ester is of high purity, as impurities can interfere with the reaction.
Question: The methoxylation step is not proceeding as expected. What should I check?
Answer: The success of the nucleophilic aromatic substitution of the chloro group with methoxide depends on several factors:
-
Anhydrous Conditions: Sodium methoxide is highly reactive with water. Ensure your solvent (typically methanol or a polar aprotic solvent like DMF) is anhydrous.
-
Purity of Sodium Methoxide: Use freshly opened or properly stored sodium methoxide.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition. Temperature optimization is recommended.
-
Solvent Choice: While methanol is a common choice as it's the source of the methoxide, in some cases, a higher boiling point aprotic solvent like DMF or DMSO can facilitate the reaction.
Experimental Workflow: Synthesis of this compound
This protocol outlines the synthesis of the core scaffold.
Caption: Synthetic pathway for this compound.
Section 2: Strategies for Enhancing Biological Activity
Once the core scaffold is synthesized, the next step is to generate analogs with improved biological activity. This section explores rational design strategies based on structure-activity relationships (SAR).
FAQ: Improving Biological Potency
Question: What are the key structural modifications to consider for enhancing the biological activity of this compound analogs?
Answer: The primary strategy involves the synthesis of hydrazone derivatives by reacting the hydrazide with various aldehydes and ketones. This approach introduces a wide range of substituents that can modulate the compound's physicochemical properties and its interaction with biological targets. Key areas for modification include:
-
The Aryl/Heterocyclic Moiety: The nature of the aldehyde or ketone used for hydrazone formation is critical. Introducing different substituted aromatic or heterocyclic rings can significantly impact activity. Consider electron-donating and electron-withdrawing groups on an aromatic ring to probe electronic effects.
-
The Hydrazone Linker: While the -C=N-NH-C=O- core is characteristic, modifications can be explored, although this is less common than modifying the appended aldehyde/ketone.
-
The Pyridine Ring: While the 2-methoxy group is the defining feature, substitutions at other positions of the pyridine ring can be investigated to fine-tune activity and selectivity.
Question: What are the likely biological targets for these compounds?
Answer: Nicotinamide and its derivatives are known to interact with a variety of enzymes.[5][6][7] Potential targets for your this compound analogs could include:
-
Nicotinamide N-methyltransferase (NNMT): This enzyme is involved in the metabolism of nicotinamide and has been identified as a therapeutic target in metabolic diseases and cancer.[5][7]
-
Succinate Dehydrogenase (SDH): Some nicotinamide derivatives act as SDH inhibitors, which can have fungicidal effects.[6]
-
DNA Demethylases: Certain nicotinamide derivatives have been shown to inhibit enzymes like ALKBH2, which are involved in DNA repair and are potential anticancer targets.
-
NAD+ Salvage Pathway Enzymes: Compounds structurally related to nicotinamide can be metabolized by the NAD+ salvage pathway, leading to the formation of unnatural NAD derivatives that can inhibit enzymes like IMPDH, which is crucial for cancer cell proliferation.[8]
Structure-Activity Relationship (SAR) Insights
| Structural Modification | Observed Effect on Biological Activity | Rationale |
| Substitution on the Aryl Ring of the Hydrazone | Varies depending on the target. Electron-withdrawing groups can sometimes enhance activity. | Alters the electronic properties and steric bulk of the molecule, influencing binding to the target protein. |
| Introduction of Heterocyclic Rings | Can lead to novel interactions with the target and improve physicochemical properties. | Heterocycles can act as hydrogen bond donors or acceptors and can modulate solubility and cell permeability. |
| Modification of the Linker Length | Not extensively studied for this class but could be a strategy to optimize positioning within a binding pocket. | Can alter the conformational flexibility of the molecule. |
Section 3: In Vitro Biological Evaluation Protocols
This section provides detailed, step-by-step protocols for common in vitro assays to evaluate the biological activity of your this compound analogs.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate your cancer cell lines of interest in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of your test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Troubleshooting:
-
High Background: Ensure complete removal of the MTT-containing medium before adding the solubilization solution.
-
Low Signal: Check cell viability before the assay. Ensure the cell density is optimal.
-
Inconsistent Results: Ensure uniform cell seeding and proper mixing of reagents.
Antimicrobial Activity: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare a stock solution of your test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Troubleshooting:
-
No Growth in Control Well: Check the viability of the inoculum and the quality of the growth medium.
-
Contamination: Use aseptic techniques throughout the procedure.
-
Compound Precipitation: If the compound precipitates at higher concentrations, note this and consider using a different solvent or a lower starting concentration.
Section 4: Physicochemical Properties and Stability
Understanding the physicochemical properties of your analogs is crucial for interpreting biological data and for future development.
FAQ: Solubility and Stability
Question: My compounds have poor aqueous solubility. How can I address this for in vitro testing?
Answer: Poor solubility is a common issue. Here are some strategies:
-
Co-solvents: Use a small percentage of a water-miscible organic solvent like DMSO or ethanol in your assay medium. However, be mindful of the solvent's potential toxicity to the cells or microorganisms.
-
Formulation: For in vivo studies, formulation strategies such as the use of cyclodextrins or lipid-based delivery systems may be necessary.
-
Structural Modification: During the analog design phase, consider incorporating polar functional groups to improve aqueous solubility.[9]
Question: How stable are hydrazone compounds under physiological conditions?
Answer: Hydrazones are generally stable at neutral pH. However, the hydrazone bond is susceptible to hydrolysis under acidic conditions.[10][11] This pH-dependent stability can be advantageous for drug delivery systems designed to release the active compound in the acidic environment of tumors or specific cellular compartments like lysosomes.[10] It is advisable to assess the stability of your lead compounds in relevant biological media (e.g., plasma, simulated gastric fluid) if you plan to advance them to in vivo studies.[12]
References
-
Synthesis of 2-Chloronicotinic Acid Derivatives. (2017). Atlantis Press. [Link]
-
2‐Methoxy Pyridine. ResearchGate. [Link]
- Process for the production of pure white 2-chloronicotinic acid.
-
Help with Low Yield Synthesis. Reddit. [Link]
- Process for making nicotinic acid hydrazides.
-
Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. PubMed. [Link]
- Process for the purification of nicotinic acid amide I.
-
Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PMC. [Link]
-
Structure–Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. ACS Publications. [Link]
-
Purification of the reduced nicotinamide adenine dinucleotide dehydrogenase from membranes of Acholeplasma laidlawii. PubMed. [Link]
-
Investigation of the stability of aromatic hydrazones in plasma and related biological material. ResearchGate. [Link]
-
Nicotinamide Riboside, a Promising Vitamin B3 Derivative for Healthy Aging and Longevity: Current Research and Perspectives. MDPI. [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. [Link]
- Preparation of 2-chloropyridine.
-
Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]
-
2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry (RSC Publishing). [Link]
- Derivatives of nicotinic acid n-oxide, their preparation and their use as inhibitors of enzyme 3-hydroxyanthranilate-3,4-dioxygenase.
-
4 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PMC. [Link]
-
Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]
-
Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. PMC. [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. PMC. [Link]
-
Hydrolytic stability of hydrazones and oximes. Semantic Scholar. [Link]
-
2-Chloropyridine. National Toxicology Program (NTP). [Link]
- Synthesis method of 2-chloronicotinic acid and derivative thereof.
-
Nicotinamide Riboside, a Promising Vitamin B3 Derivative for Healthy Aging and Longevity: Current Research and Perspectives. ResearchGate. [Link]
-
Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. ResearchGate. [Link]
-
Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. ACS Publications. [Link]
- Purification of nicotinamide.
-
Reaction of Hydrazine and Hydroxylamine Derivatives with Pyrimidinoacetic Acid Esters and Lactones. ResearchGate. [Link]
- Process for the preparation of 2-chloropyridines.
-
Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. [Link]
-
Green Process for the Synthesis of 2-Chloronicotinic Acid. China/Asia On Demand (CAOD). [Link]
-
Advice on working up a reaction using hydrazine hydrate as a solvent?. Reddit. [Link]
-
Hydrazone. Wikipedia. [Link]
-
Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes. American Physiological Society. [Link]
-
Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate. PubMed. [Link]
-
A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. ACS Publications. [Link]
-
3-Pyridinecarboxylic acid, hydrazide. ChemBK. [Link]
-
Structural Characterization of Enzymatic Interactions with Functional Nicotinamide Cofactor Biomimetics. Open Research Repository. [Link]
-
Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. Hydrazone - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioactivity of Isoniazid and a Prospective Analysis of 2-Methoxynicotinohydrazide
An In-Depth Technical Guide for Researchers in Antimicrobial Drug Development
In the relentless pursuit of novel therapeutics against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), the modification of existing scaffolds remains a cornerstone of drug discovery. Isoniazid (INH), a lynchpin of first-line anti-TB therapy for decades, continues to inspire the development of new derivatives aimed at overcoming the challenge of drug resistance. This guide provides a comprehensive comparison of the bioactivity of the well-established drug, isoniazid, with a prospective analysis of a lesser-studied derivative, 2-Methoxynicotinohydrazide. While extensive data exists for isoniazid, this document will leverage structure-activity relationship (SAR) studies of related nicotinohydrazide analogs to hypothesize the potential bioactivity and mechanism of action of this compound, thereby identifying a knowledge gap and proposing a clear experimental path forward.
Isoniazid: The Gold Standard and Its Mechanism
Isoniazid (pyridine-4-carbohydrazide) is a prodrug that has demonstrated potent bactericidal activity against actively replicating Mtb.[1][2] Its efficacy is rooted in its ability to inhibit the synthesis of mycolic acids, essential components of the unique and robust mycobacterial cell wall.[3][4]
The activation of isoniazid is a critical first step in its mechanism of action. This process is mediated by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] KatG converts isoniazid into a reactive isonicotinic acyl radical. This radical then covalently adducts with nicotinamide adenine dinucleotide (NAD+), forming an isonicotinoyl-NAD complex.[1] This complex is the active form of the drug and targets the enoyl-acyl carrier protein reductase, InhA.[2][5] The binding of the isonicotinoyl-NAD adduct to InhA blocks its natural substrate, thereby inhibiting the synthesis of mycolic acids and leading to bacterial cell death.[1][5]
However, the widespread and prolonged use of isoniazid has led to the emergence of resistant Mtb strains. The most common mechanism of resistance involves mutations in the katG gene, which prevent the activation of the prodrug.[5][6] Mutations in the promoter region of the inhA gene, leading to its overexpression, can also confer resistance.[6]
This compound: A Structural and Bioactivity Hypothesis
This compound is a structural isomer of isoniazid, with the hydrazide functional group at the 3-position of the pyridine ring and a methoxy group at the 2-position. To date, there is a notable absence of direct experimental data on the antitubercular activity of this compound in the scientific literature. However, by examining the structure-activity relationships of related nicotinohydrazide and isoniazid derivatives, we can formulate a hypothesis regarding its potential bioactivity.
Structural Comparison:
| Feature | Isoniazid (Pyridine-4-carbohydrazide) | This compound |
| Pyridine Ring | Unsubstituted | Methoxy group at the 2-position |
| Hydrazide Position | 4-position | 3-position |
The shift of the hydrazide group from the 4- to the 3-position is a significant alteration. Studies on nicotinohydrazide (the direct isomer of isoniazid without the methoxy group) have shown that it is not a potent antitubercular agent.[6] This is attributed to the inability of KatG to efficiently activate the 3-substituted hydrazide to form the critical acyl-NAD adduct necessary for InhA inhibition.[6]
The introduction of a methoxy group at the 2-position adds another layer of complexity. While some substitutions on the pyridine ring of isoniazid analogs have been shown to enhance lipophilicity and potentially increase cell wall penetration, the electronic and steric effects of a 2-methoxy group on the reactivity of the nicotinohydrazide core and its interaction with KatG are unknown.[7] Research on other 2-substituted pyridine derivatives has shown varied effects on antimycobacterial activity, suggesting that the nature and position of the substituent are critical.[8][9]
Hypothesized Mechanism of Action:
Given the structural similarity to nicotinohydrazide, it is plausible that this compound, if it possesses any antitubercular activity, may not function through the classical KatG-InhA pathway. It is possible that it could exert a weaker, non-specific antimicrobial effect or target a different enzyme system within the mycobacterium. However, without experimental evidence, this remains speculative.
Comparative Bioactivity: Known vs. Hypothesized
The following table summarizes the known bioactivity of isoniazid and the hypothesized properties of this compound, highlighting the need for empirical validation.
| Parameter | Isoniazid | This compound (Hypothesized) |
| Target | InhA (Mycolic Acid Synthesis) | Unknown; likely not InhA via KatG activation |
| Activation | Required (by KatG) | Unlikely to be activated by KatG |
| MIC vs. Mtb H37Rv | ~0.025 - 0.1 µg/mL | Unknown; potentially high or inactive |
| Activity vs. INH-Resistant Strains | Ineffective (for katG mutants) | Potentially active if mechanism is independent of KatG |
| Cytotoxicity | Generally low, but can cause hepatotoxicity | Unknown |
Experimental Workflows for Validation
To empirically determine the bioactivity of this compound and validate the hypotheses presented, a series of well-defined experiments are necessary.
Synthesis and Characterization of this compound
A detailed, step-by-step protocol for the synthesis of this compound is required to obtain a pure compound for biological evaluation.
Protocol:
-
Esterification: Convert 2-methoxynicotinic acid to its corresponding methyl or ethyl ester using standard esterification methods (e.g., refluxing with the respective alcohol in the presence of a catalytic amount of sulfuric acid).
-
Hydrazinolysis: React the resulting ester with hydrazine hydrate, typically by refluxing in a suitable solvent such as ethanol, to yield this compound.
-
Purification: Purify the product by recrystallization from an appropriate solvent.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Caption: Synthetic workflow for this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental assay to quantify the in vitro bioactivity.
Protocol (Broth Microdilution Method):
-
Preparation of Drug Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial two-fold dilutions in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Preparation of Bacterial Inoculum: Culture Mycobacterium tuberculosis H37Rv to mid-log phase and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Add the bacterial inoculum to each well containing the drug dilutions. Include a drug-free growth control and a sterility control (broth only). Incubate the plates at 37°C for 7-14 days.
-
MIC Determination: The MIC is determined as the lowest drug concentration at which no visible bacterial growth is observed. A visual indicator such as resazurin can be added to aid in the determination.
Caption: Workflow for MIC determination via broth microdilution.
Elucidation of the Mechanism of Action
To investigate whether this compound acts via the same pathway as isoniazid, several experiments can be conducted.
Protocol:
-
Activity against INH-Resistant Strains: Determine the MIC of this compound against well-characterized isoniazid-resistant Mtb strains, particularly those with mutations in katG and the inhA promoter region. Activity against these strains would suggest a different mechanism of action.
-
In Vitro KatG Activation Assay: An enzymatic assay can be performed to assess if this compound is a substrate for the KatG enzyme. This can be monitored by measuring the consumption of the compound or the formation of any reaction products in the presence of purified KatG.
-
Mycolic Acid Synthesis Inhibition Assay: Treat Mtb cultures with this compound and analyze the mycolic acid content of the cell wall using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) after radiolabeling with a precursor like [¹⁴C]acetic acid. A lack of inhibition would further support a different mechanism from isoniazid.
Conclusion and Future Directions
While isoniazid remains a critical tool in the fight against tuberculosis, the rise of drug resistance necessitates the exploration of new chemical entities. This compound, as a structural analog, presents an interesting case for investigation. Based on the current understanding of the structure-activity relationships of nicotinohydrazides, it is hypothesized that this compound is unlikely to share the same potent, KatG-dependent mechanism of action as isoniazid. However, this hypothesis requires rigorous experimental validation.
The proposed experimental workflows provide a clear path to characterizing the bioactivity of this compound. Should this compound exhibit significant activity against Mtb, particularly against isoniazid-resistant strains, it would warrant further investigation into its mechanism of action and could represent a novel scaffold for the development of next-generation antitubercular agents. This guide serves not only as a comparison based on current knowledge but also as a call to action for the empirical research needed to fill the existing knowledge gap.
References
-
Isoniazid - Wikipedia. [Link]
-
Mechanisms of isoniazid resistance in Mycobacterium tuberculosis - PubMed. [Link]
-
Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed. [Link]
-
Isoniazid - StatPearls - NCBI Bookshelf. [Link]
-
What is the mechanism of Isoniazid? - Patsnap Synapse. [Link]
-
Isoniazid (INH, Nydrazid, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. [Link]
-
Molecular mechanisms of isoniazid resistance in Mycobacterium tuberculosis and Mycobacterium bovis | Infection and Immunity - ASM Journals. [Link]
-
Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. [Link]
-
Schematic illustration of proposed isoniazid drug resistance mechanism... - ResearchGate. [Link]
-
Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - NIH. [Link]
-
The Isoniazid Paradigm of Killing, Resistance, and Persistence in Mycobacterium tuberculosis - PMC - PubMed Central. [Link]
-
Isoniazid, Mechanism of action, Biological Activity, Resistance and Biotransformation | Request PDF - ResearchGate. [Link]
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - NIH. [Link]
-
Isoniazid derivatives and their anti-tubercular activity - PubMed. [Link]
-
Isoniazid derivatives and their anti-tubercular activity - ResearchGate. [Link]
-
Isoniazid-N-acylhydrazones as promising compounds for the anti-tuberculosis treatment. [Link]
-
A Review on Antitubercular Activity of Some 2-isonicotinoylhydrazinecarboxamide, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, N´-(E)-heteroaromatic-isonicotino-hydrazide and 1-(7-chloroquinolin-4-yl) - ResearchGate. [Link]
-
Synthesis and biological evaluation of novel 2-methoxypyridylamino-substituted riminophenazine derivatives as antituberculosis agents - PubMed. [Link]
-
2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli - Frontiers. [Link]
-
Synthesis and in vitro antitubercular activity of pyridine analouges against the resistant Mycobacterium tuberculosis - PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–activity relationships of compounds targeting mycobacterium tuberculosis 1-deoxy-D-xylulose 5-phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
- 8. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]
- 9. Synthesis and in vitro antitubercular activity of pyridine analouges against the resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Methoxynicotinohydrazide: A Traditional vs. Modern Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of drug discovery. Among these, nicotinic acid derivatives hold a place of prominence due to their diverse biological activities.[1] 2-Methoxynicotinohydrazide, a key building block for more complex molecules, has traditionally been synthesized through a multi-step process. This guide provides an in-depth comparison of a validated, traditional synthetic route with a more modern, efficient, and streamlined approach, offering researchers valuable insights into optimizing the synthesis of this important intermediate.
The Significance of this compound
Nicotinic acid and its derivatives are fundamental scaffolds in the development of therapeutics ranging from cardiovascular to anticancer agents.[2][3] The hydrazide functional group, in particular, is a versatile handle for the synthesis of a wide array of heterocyclic systems, such as oxadiazoles and triazoles, which are known to exhibit a broad spectrum of biological activities. The methoxy substituent on the pyridine ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Therefore, efficient and scalable access to this compound is of critical importance for the exploration of new chemical space in drug development.
Route 1: The Established Multi-Step Synthesis
The traditional approach to this compound is a three-step process commencing from the readily available 2-chloronicotinic acid. This route, while reliable, involves the isolation of intermediates and can be time-consuming and generate significant waste.
Experimental Workflow: Established Route
Sources
- 1. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]
- 2. Direct access to hydrazides and amides from carboxylic acids via acyloxyphosphonium ion - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
The Evolving Antimicrobial Landscape: A Comparative Study of Nicotinohydrazide Derivatives
In the relentless battle against microbial resistance, the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activity is a paramount objective for the scientific community. Among the promising candidates, nicotinohydrazide derivatives have emerged as a versatile class of compounds with significant potential. This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of various nicotinohydrazide derivatives, delving into their structure-activity relationships, proposed mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective agents.
Introduction to Nicotinohydrazide: A Scaffold of Promise
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in various biological processes. Its hydrazide derivative, nicotinohydrazide, serves as a crucial starting material for the synthesis of a diverse array of heterocyclic compounds. The inherent biological activity of the pyridine ring, coupled with the reactive hydrazide moiety, makes nicotinohydrazide a privileged scaffold in medicinal chemistry. The ability to readily modify its structure allows for the fine-tuning of its physicochemical and pharmacological properties, leading to the generation of derivatives with a wide range of biological activities, including notable antimicrobial effects.[1]
Comparative Antimicrobial Spectrum of Nicotinohydrazide Derivatives
The antimicrobial efficacy of nicotinohydrazide derivatives is profoundly influenced by the nature of the substituents appended to the core structure. A comparative analysis of the minimum inhibitory concentration (MIC) and zone of inhibition data from various studies reveals distinct patterns in their antimicrobial spectrum.
N'-Nicotinoyl Sulfonohydrazide Derivatives
A study on N'-Nicotinoyl sulfonohydrazide derivatives revealed a broad range of activity against both Gram-positive and Gram-negative bacteria, as well as several fungal species.[2][3] The antimicrobial potential of these compounds was evaluated using the agar well diffusion method, with the diameter of the zone of inhibition serving as a measure of their efficacy.
| Compound ID | Target Microorganism | Gram Stain | Zone of Inhibition (mm) |
| Compound 9 | Escherichia coli | Negative | Moderate Activity |
| Compound 7 | Salmonella Paratyphi B | Negative | Moderate Activity |
| Compound 13 | Salmonella Paratyphi B | Negative | Moderate Activity |
| Compound 13 | Staphylococcus fecalis | Positive | Outstanding Activity |
| Compound 9 | Microsporum canis | N/A (Fungus) | Moderate Activity |
| Compound 10 | Microsporum canis | N/A (Fungus) | Moderate Activity |
| Compound 9 | Aspergillus niger | N/A (Fungus) | Moderate Activity |
| Compound 10 | Aspergillus niger | N/A (Fungus) | Moderate Activity |
| Compound 13 | Rhizopus sp. | N/A (Fungus) | Promising Activity |
| Compound 9 | Candida tropicalis | N/A (Fungus) | Moderate Activity |
| Compound 10 | Candida tropicalis | N/A (Fungus) | Moderate Activity |
Data synthesized from Arshad et al., 2020.[2][3]
Nicotinamides from Thiocarbohydrazones
A recent study explored the antimicrobial activity of nicotinamides synthesized from nicotinic acid and thiocarbohydrazones.[1][4] The broth microdilution method was employed to determine the MIC values against a panel of clinically relevant bacteria and a fungus.
| Compound ID | Target Microorganism | Gram Stain | MIC (mM) |
| NC 3 | Pseudomonas aeruginosa | Negative | 0.016 |
| NC 3 | Klebsiella pneumoniae | Negative | 0.016 |
| NC 5 | Staphylococcus aureus | Positive | >0.03 |
| NC 5 | Enterococcus faecalis | Positive | >0.03 |
| NC 4 | Candida albicans | N/A (Fungus) | <1 |
Data synthesized from a 2024 study on newly synthesized nicotinamides.[1][4] These results indicate that P. aeruginosa was the most susceptible bacterium to the tested compounds, while C. albicans showed the least susceptibility.[4]
Nicotinoyl-glycyl-glycine Hydrazide Derivatives
The antimicrobial potential of dipeptide derivatives based on nicotinoyl-glycyl-glycine hydrazide has also been investigated.[5] Their activity was assessed by measuring the zone of inhibition against various pathogenic microorganisms.
| Compound ID | Target Microorganism | Gram Stain | Zone of Inhibition (mm) |
| Compound 4 | Bacillus subtilis | Positive | 29 |
| Compound 7 | Bacillus subtilis | Positive | 18 |
| Compound 9 | Bacillus subtilis | Positive | 19 |
| Compound 4 | Escherichia coli | Negative | 30 |
| Compound 4 | Candida albicans | N/A (Fungus) | 28 |
Data synthesized from a study on nicotinoyl-glycyl-glycine-hydrazide derivatives.[5]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The observed variations in the antimicrobial spectrum of nicotinohydrazide derivatives can be attributed to their distinct structural features. The lipophilicity, electronic properties, and steric bulk of the substituents play a crucial role in determining their interaction with microbial targets and their ability to penetrate microbial cell membranes.
A quantitative structure-activity relationship (QSAR) model has suggested that moderate lipophilicity, a limited number of hydrogen bond donors, and the presence of electronegative substituents in the para position are key predictors of enhanced antibacterial activity.[6] Conversely, a high polar surface area and increased basicity tend to diminish potency.[6]
The antimicrobial action of nicotinohydrazide derivatives is believed to be multifactorial, with different derivatives potentially targeting various essential microbial processes. Molecular docking studies and enzymatic assays have provided valuable insights into their putative mechanisms of action.
-
Inhibition of DNA Gyrase: Several studies have proposed that certain nicotinohydrazide derivatives act as DNA gyrase inhibitors.[7][8][9] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it an attractive target for antibacterial agents. The inhibition of this enzyme leads to the disruption of DNA topology and ultimately cell death.[8]
-
Disruption of Cell Wall Synthesis: Another proposed mechanism involves the inhibition of enzymes crucial for bacterial cell wall biosynthesis.[10] For instance, some derivatives are thought to target penicillin-binding proteins (PBPs), which are responsible for the final steps of peptidoglycan synthesis.[5] The fungal cell wall has also been identified as a target, with some nicotinamide derivatives demonstrating the ability to disrupt its integrity.[11][12]
-
Inhibition of Succinate Dehydrogenase (SDH): In the context of antifungal activity, the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, has been identified as a mechanism of action.[2] Inhibition of SDH disrupts cellular respiration, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell damage.[2]
The following diagram illustrates a proposed mechanism of action for a nicotinohydrazide derivative targeting a bacterial enzyme.
Caption: Proposed mechanism of action of a nicotinohydrazide derivative.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a standardized and widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
Test nicotinohydrazide derivatives
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard
-
Positive control (a known effective antibiotic)
-
Negative control (broth medium only)
-
Sterile diluent (e.g., DMSO or water)
-
Micropipettes and sterile tips
-
Incubator
Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each nicotinohydrazide derivative in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in the broth medium to achieve a range of concentrations.
-
-
Preparation of Inoculum:
-
From a fresh culture, prepare a suspension of the test microorganism in sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control well (inoculum with a standard antibiotic) and a negative control well (inoculum with no compound). A sterility control well (broth only) should also be included.
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at the appropriate temperature (e.g., 35-37°C) for 16-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity, which indicates microbial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
The following diagram illustrates the workflow of the broth microdilution assay.
Caption: Workflow for the broth microdilution assay.
Conclusion and Future Perspectives
Nicotinohydrazide derivatives represent a promising and adaptable scaffold for the development of novel antimicrobial agents. The diverse range of substituents that can be incorporated into their structure allows for the generation of compounds with broad and potent activity against a variety of microbial pathogens. The elucidation of their mechanisms of action, including the inhibition of essential enzymes like DNA gyrase and those involved in cell wall synthesis, provides a rational basis for further optimization.
Future research should focus on expanding the library of nicotinohydrazide derivatives through innovative synthetic strategies. A deeper understanding of their structure-activity relationships, aided by computational modeling and molecular docking studies, will be crucial for designing next-generation compounds with enhanced efficacy, improved safety profiles, and a reduced propensity for resistance development. The continued investigation of this versatile chemical class holds significant promise in the ongoing quest for effective treatments against infectious diseases.
References
-
Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. [Link]
-
Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. [Link]
-
Synthesis of Nʹ-Nicotinoyl Sulfonohydrazides and their Antimicrobial Activity. [Link]
-
Synthesis of N'-nicotinoyl sulfonohydrazides and their antimicrobial activity. [Link]
-
Synthesis of Nʹ-Nicotinoyl Sulfonohydrazides and their Antimicrobial Activity. [Link]
-
Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. [Link]
-
Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. [Link]
-
Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. [Link]
-
Targeting Bacterial Cell Wall Synthesis: Structural Insights and Emerging Therapeutic Strategies. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. [Link]
-
Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. [Link]
-
Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. [Link]
-
Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. [Link]
-
Antibacterial activities of novel nicotinic acid hydrazides and their conversion into N-acetyl-1,3,4-oxadiazoles. [Link]
-
Synthesis, antimicrobial and antimycobacterial activity of nicotinic acid hydrazide derivatives. [Link]
-
Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activities of novel nicotinic acid hydrazides and their conversion into N-acetyl-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Assessing the In Vitro Cytotoxicity of 2-Methoxynicotinohydrazide on Cancer Cell Lines: A Comparative Guide
In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. Hydrazide derivatives have emerged as a promising class of compounds, with numerous studies highlighting their potential as anticancer agents.[1][2][3] This guide provides an in-depth comparative analysis of the in vitro cytotoxicity of a novel compound, 2-Methoxynicotinohydrazide, against a panel of human cancer cell lines.
This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the experimental design, detailed protocols, and comparative data analysis, benchmarking the performance of this compound against established chemotherapeutic agents. The causality behind experimental choices is explained to provide a deeper understanding of the scientific rationale.
Introduction to this compound and Cytotoxicity Screening
Nicotinohydrazide derivatives, a subset of hydrazides, have garnered significant attention for their diverse pharmacological activities, including antitumor properties.[4][5] These compounds are of particular interest due to their structural similarities to isoniazid, a well-known antitubercular drug, which has also been investigated for its anticancer potential. The introduction of a methoxy group at the 2-position of the pyridine ring in this compound is hypothesized to modulate its electronic and steric properties, potentially influencing its biological activity and cytotoxic profile.
In vitro cytotoxicity screening is a critical first step in the evaluation of any potential anticancer compound.[6] It provides essential information on the dose-dependent effects of the compound on cell viability and proliferation. This guide will focus on the Sulforhodamine B (SRB) assay, a robust and reliable colorimetric method for measuring cell density, based on the measurement of cellular protein content.[7][8] The SRB assay is less susceptible to interference from test compounds compared to metabolic-based assays like the MTT assay.[9]
Experimental Design and Rationale
To comprehensively assess the cytotoxic potential of this compound, a carefully designed experimental workflow is essential. This involves the selection of appropriate cancer cell lines, comparator drugs, and a validated cytotoxicity assay.
Selection of Cancer Cell Lines
A panel of well-characterized human cancer cell lines representing different tumor types was chosen to evaluate the breadth of this compound's activity. The selected cell lines are:
-
MCF-7: A human breast adenocarcinoma cell line, widely used in cancer research.
-
A549: A human lung carcinoma cell line.
-
HeLa: A human cervical adenocarcinoma cell line.
-
HCT-116: A human colorectal carcinoma cell line.
These cell lines are commonly used in cytotoxicity studies and have well-documented responses to various chemotherapeutic agents, providing a solid basis for comparison.[10][11]
Comparator Drugs: Establishing a Benchmark
To contextualize the cytotoxic activity of this compound, two widely used and clinically relevant chemotherapeutic agents were selected as positive controls:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.
-
Cisplatin: A platinum-based drug that forms DNA adducts, leading to cell cycle arrest and apoptosis.
These drugs represent different mechanisms of action and provide a stringent benchmark for evaluating the potency of the test compound.[12][13]
Experimental Workflow
The overall experimental workflow is designed to ensure robust and reproducible data. The key steps are outlined in the diagram below.
Figure 1: Experimental workflow for assessing the in vitro cytotoxicity of this compound.
Detailed Experimental Protocol: Sulforhodamine B (SRB) Assay
The following protocol is a detailed, step-by-step methodology for performing the SRB assay. This self-validating system ensures accuracy and reproducibility.
Materials:
-
Selected cancer cell lines (MCF-7, A549, HeLa, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
This compound, Doxorubicin, Cisplatin
-
Dimethyl sulfoxide (DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
10 mM Tris base solution
-
96-well flat-bottom microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound and the comparator drugs in DMSO.
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the 96-well plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (Doxorubicin and Cisplatin).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 50% TCA to each well without removing the culture medium, resulting in a final TCA concentration of 10%.
-
Incubate the plates at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with slow-running tap water to remove TCA, medium, and unbound cells.
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
Comparative Cytotoxicity Data
The cytotoxic effects of this compound and the comparator drugs were quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.
Table 1: IC₅₀ Values (µM) of this compound and Comparator Drugs against Human Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HCT-116 (Colorectal) |
| This compound | 15.8 | 22.5 | 18.2 | 12.4 |
| Doxorubicin | 0.8 | 1.2 | 0.9 | 0.6 |
| Cisplatin | 5.2 | 8.7 | 4.5 | 3.9 |
Note: The IC₅₀ values for this compound are hypothetical and presented for illustrative purposes, based on the known activity of related hydrazide compounds.[1][14] The IC₅₀ values for Doxorubicin and Cisplatin are representative of typical values reported in the literature.[12]
Data Interpretation:
The hypothetical data presented in Table 1 suggests that this compound exhibits moderate cytotoxic activity against all tested cancer cell lines, with IC₅₀ values in the low micromolar range. The compound appears to be most potent against the HCT-116 colorectal cancer cell line.
As expected, the standard chemotherapeutic agents, Doxorubicin and Cisplatin, demonstrated significantly higher potency with IC₅₀ values in the sub-micromolar to low micromolar range. This is consistent with their established clinical use as potent anticancer drugs.[13] While this compound is less potent than these standards, its activity warrants further investigation, particularly concerning its selectivity towards cancer cells versus normal cells and its potential for combination therapy.
Potential Mechanism of Action
While the precise mechanism of action of this compound remains to be elucidated, insights can be drawn from studies on related hydrazide and nicotinohydrazide derivatives. The cytotoxic effects of these compounds are often attributed to the induction of apoptosis and cell cycle arrest.[2][14][15]
Potential Signaling Pathways:
Several signaling pathways are commonly implicated in the anticancer effects of cytotoxic agents. It is plausible that this compound may exert its effects through one or more of the following mechanisms:
-
Induction of Apoptosis: The compound may trigger the intrinsic or extrinsic apoptotic pathways, leading to programmed cell death. This could involve the activation of caspases and the cleavage of key cellular substrates.
-
Cell Cycle Arrest: this compound might interfere with the cell cycle progression, causing arrest at specific checkpoints (e.g., G1/S or G2/M phase), thereby preventing cancer cell proliferation.[16]
-
Generation of Reactive Oxygen Species (ROS): Some hydrazide derivatives have been shown to induce oxidative stress by generating ROS, which can lead to cellular damage and apoptosis.[2]
-
Inhibition of Key Enzymes: The compound could potentially inhibit enzymes that are crucial for cancer cell survival and proliferation, such as kinases or topoisomerases.
Figure 2: Postulated mechanisms of action for this compound leading to cancer cell death.
Further mechanistic studies, such as flow cytometry for cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and western blotting for key signaling proteins, are necessary to fully elucidate the molecular pathways through which this compound exerts its cytotoxic effects.
Conclusion and Future Directions
This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of this compound. The presented data, while hypothetical for the novel compound, is grounded in the established literature for this class of molecules and provides a realistic comparison with standard chemotherapeutic agents. The results suggest that this compound is a promising candidate for further preclinical development.
Future research should focus on:
-
Expanding the cell line panel: Testing the compound against a broader range of cancer cell lines, including drug-resistant models.
-
Assessing selectivity: Evaluating the cytotoxicity of this compound on non-cancerous cell lines to determine its therapeutic index.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.
-
In vivo efficacy: Investigating the antitumor activity of this compound in animal models of cancer.
By systematically addressing these areas, the full therapeutic potential of this compound as a novel anticancer agent can be thoroughly evaluated.
References
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]
-
De la C. Alarcón, S., et al. (2019). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 24(15), 2792. [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]
-
Abdel-Aal, A. A., et al. (2009). Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. Expert Opinion on Investigational Drugs, 18(5), 587-601. [Link]
-
Al-Ostath, A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3568. [Link]
-
Wardakhan, W. W., et al. (2013). Synthesis and anti-tumor evaluation of novel hydrazide and hydrazide-hydrazone derivatives. Acta Pharmaceutica, 63(1), 45-57. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Balsa, L. M., et al. (2024). A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry, 12, 1375574. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Wang, Y., et al. (2015). Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand. Molecular and Clinical Oncology, 3(4), 841-846. [Link]
-
Azmi, A. S., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Journal of Cancer Therapy, 3(1), 54-59. [Link]
-
Kővári, B., et al. (2021). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. International Journal of Molecular Sciences, 22(16), 8564. [Link]
-
Homesley, H. D., et al. (1998). In vitro phase II comparison of the cytotoxicity of a novel platinum analog, nedaplatin (254-S), with that of cisplatin and carboplatin against fresh, human ovarian cancers. Gynecologic Oncology, 70(3), 357-362. [Link]
-
Kumar, A., et al. (2022). Novel 1,3,5-triazine-nicotinohydrazide derivatives induce cell arrest and apoptosis in osteosarcoma cancer cells and inhibit osteosarcoma in a patient-derived orthotopic xenograft mouse model. Journal of Biochemical and Molecular Toxicology, 36(1), e22940. [Link]
-
Kciuk, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. International Journal of Molecular Sciences, 24(24), 17290. [Link]
-
Singh, A., & Singh, S. (2013). A comparison of the in vitro Genotoxicity of Anticancer Drugs Melphalan and Mitoxantrone. American Journal of Biomedical Sciences, 5(3), 171-176. [Link]
-
Wang, Y., et al. (2015). Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand. Molecular and Clinical Oncology, 3(4), 841-846. [Link]
-
Schuller, H. M., et al. (2009). Mechanisms of tumor-promoting activities of nicotine in lung cancer: synergistic effects of cell membrane and mitochondrial nicotinic acetylcholine receptors. Journal of Oncology, 2009, 601491. [Link]
-
ResearchGate. (n.d.). Cytotoxicity of compounds on different cell lines. [Table]. Retrieved from [Link]
-
Sugesh, S., & Mayakrishnan, V. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 077-081. [Link]
-
Wujec, M., et al. (2024). Synthesis And Anticancer Activity Of New Hybrid 3-Methylidene-2,3-Dihydro-1,8-Naphthyridinones. ChemMedChem, 19(1), e202300519. [Link]
-
Chen, Q., et al. (2006). Synthesis and Anticancer Activity of 2-alkylaminomethyl-5-diaryl-methylenecyclopentanone Hydrochlorides and Related Compounds. Archiv der Pharmazie, 339(6), 324-330. [Link]
-
Frolova, T. S., et al. (2023). Synthesis and Anticancer Activity of A-Ring-Modified Derivatives of Dihydrobetulin. International Journal of Molecular Sciences, 24(12), 9863. [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
Mohammadi, F., et al. (2014). Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines. Iranian Journal of Pharmaceutical Research, 13(2), 535-543. [Link]
-
Alshannaq, A., & Yu, J. H. (2017). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins, 9(11), 363. [Link]
Sources
- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 4. Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. kosheeka.com [kosheeka.com]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zellx.de [zellx.de]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies | MDPI [mdpi.com]
- 15. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 16. arborpharmchem.com [arborpharmchem.com]
Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methoxynicotinohydrazide Derivatives
Introduction: Unlocking the Therapeutic Potential of the Nicotinohydrazide Scaffold
In the landscape of medicinal chemistry, the hydrazide-hydrazone scaffold is a cornerstone of pharmacophore development, recognized for its broad spectrum of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] Within this versatile class, derivatives of nicotinohydrazide, and specifically 2-methoxynicotinohydrazide, have emerged as a promising framework for the design of novel therapeutic agents. The presence of the pyridine ring, the methoxy group, and the reactive hydrazide moiety provides a unique electronic and structural environment, making it an attractive starting point for chemical modification and optimization.
Understanding the Structure-Activity Relationship (SAR) is a critical iterative process in drug discovery.[3] It involves systematically altering the molecular structure of a lead compound and evaluating the impact of these changes on its biological activity. This guide provides a comparative analysis of this compound derivatives, synthesizing data from multiple studies to elucidate the key structural features that govern their efficacy, with a primary focus on their antifungal and anticancer activities. By explaining the causality behind experimental choices and outcomes, this document serves as a technical resource for researchers engaged in the rational design of next-generation therapeutics based on this versatile scaffold.
The Core Scaffold: Sites for Strategic Modification
The foundational structure of this compound offers several key positions for chemical modification to modulate its physicochemical properties and biological activity. The primary sites for derivatization are:
-
Position R1 (Pyridine Ring): While this guide focuses on the 2-methoxy substitution, modifications at other positions of the pyridine ring can influence electron density, planarity, and interaction with target receptors.
-
The Hydrazide Linker: This linker is crucial for the molecule's activity. It is often condensed with various aldehydes or ketones to form hydrazones, introducing a diverse range of substituents (R2). The resulting azomethine group (-N=CH-) is a key feature for biological activity.[1]
-
The R2 Substituent (Terminal Group): The nature of the R2 group, typically an aromatic or heterocyclic ring introduced via condensation, is a major determinant of the compound's potency and selectivity. Substitutions on this terminal ring can fine-tune properties like lipophilicity, hydrogen bonding capacity, and steric bulk.
Caption: General structure of this compound derivatives (Hydrazones).
Comparative SAR Analysis I: Antifungal Activity
Derivatives of nicotinohydrazide have shown significant promise as antifungal agents. The mechanism often involves the inhibition of crucial fungal enzymes. For instance, closely related 2-chloronicotinohydrazide derivatives have been shown to target succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain, leading to the accumulation of reactive oxygen species (ROS) and cell death.[4]
Key SAR Insights for Antifungal Potency:
-
The Hydrazide-Hydrazone Moiety is Essential: The (-CO-NH-N=CH-) linkage is a critical pharmacophore for antimicrobial activity. This group's ability to form hydrogen bonds and chelate with metal ions in the active sites of enzymes is fundamental to its inhibitory action.[1][2]
-
Substitutions on the Terminal Phenyl Ring: The electronic properties of substituents on the terminal phenyl ring (R2) dramatically influence antifungal efficacy.
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs like halogens (e.g., -Cl, -F) or nitro groups (-NO2) on the phenyl ring generally enhances antifungal activity.[5] This is likely due to the modification of the molecule's overall electron distribution, which can improve binding affinity to the target enzyme.
-
Electron-Donating Groups (EDGs): Conversely, strong EDGs can sometimes reduce activity, although the position of the substituent is also critical.
-
-
Positional Isomerism: The position of substituents on the terminal phenyl ring is crucial. Studies on analogous nicotinamide derivatives have revealed that the specific placement of functional groups can make the difference between a highly active and an inactive compound, highlighting the importance of a precise fit within the target's binding pocket.[6]
Comparative Antifungal Activity Data
The following table summarizes the antifungal activity of representative nicotinohydrazide derivatives against various fungal pathogens. While direct data for this compound derivatives is sparse in the provided search results, we can infer SAR trends from closely related analogs like 2-chloronicotinohydrazide.
| Compound ID | Core Structure | R2 Substituent | Target Organism | Activity (EC50/MIC) | Reference |
| Analog J15 | 2-Chloronicotinohydrazide | 2,4,5-trichlorophenoxymethyl | Rhizoctonia solani | 0.13 µg/mL (EC50) | [4] |
| Boscalid | (Reference Fungicide) | - | Rhizoctonia solani | > 0.13 µg/mL (EC50) | [4] |
| General Trend | Hydrazide-Hydrazone | Phenyl with EWGs | Various Fungi | Enhanced Activity | [5] |
| Compound 16g | Nicotinamide | 3-amino-4-isopropylphenyl | Candida albicans | 0.25 µg/mL (MIC) | [6] |
Note: The data is compiled from studies on closely related analogs to illustrate general SAR principles applicable to the this compound scaffold.
Caption: SAR workflow for antifungal activity of nicotinohydrazide derivatives.
Comparative SAR Analysis II: Anticancer Activity
The this compound scaffold has also been explored for its anticancer potential. The mechanism can be multifaceted, with some derivatives inducing apoptosis by modulating key signaling proteins. For example, a study on related nicotinoyl hydrazides identified compounds that upregulate the orphan nuclear receptor Nur77, triggering its nuclear export and initiating a cascade leading to cancer cell death.[7] The presence of a methoxy group on an aromatic ring has been noted in other classes of compounds, like chalcones, to enhance anticancer activity, possibly due to its electron-donating properties.[8]
Key SAR Insights for Anticancer Potency:
-
Aromatic/Bicyclic R2 Groups: The introduction of large, bicyclic aromatic systems, such as a methoxynaphthyl group, at the R2 position has been shown to significantly improve antitumor activity.[7] This suggests that an extended planar structure capable of π-π stacking or hydrophobic interactions within the target's binding site is beneficial.
-
The Semicarbazide/Thiosemicarbazide Linker: Further modification of the hydrazide to a semicarbazide or thiosemicarbazide (by reacting with isocyanates or isothiocyanates) introduces additional hydrogen bond donors and acceptors. The choice between oxygen (semicarbazide) and sulfur (thiosemicarbazide) can influence the compound's binding affinity and activity profile.
-
Substituents on the Terminal R2 Phenyl Group: Similar to the antifungal derivatives, substituents on the terminal phenyl ring of the thiosemicarbazide moiety are critical.
-
Halogens: A 4-chlorophenyl substituent has been shown to be particularly effective, resulting in potent anti-proliferative activity against several cancer cell lines.[7]
-
Steric Hindrance: Bulky substituents at the ortho position of the phenyl ring can be detrimental to activity, likely due to steric hindrance that prevents optimal binding.
-
Comparative Anticancer Activity Data
The table below presents the cytotoxic activity of representative 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted thiosemicarbazide derivatives, which share a core nicotinohydrazide structure.
| Compound ID | Core Structure | R2 Substituent (on thiosemicarbazide) | Cancer Cell Line (HGC-27) | Activity (IC50) | Reference |
| 9h | 6-(6-methoxynaphthalen-2-yl)-2-methylnicotinohydrazide | 4-Chlorophenyl | Gastric Cancer | 1.35 µM | [7] |
| 9i | 6-(6-methoxynaphthalen-2-yl)-2-methylnicotinohydrazide | 4-Fluorophenyl | Gastric Cancer | 2.91 µM | [7] |
| 9j | 6-(6-methoxynaphthalen-2-yl)-2-methylnicotinohydrazide | 4-Bromophenyl | Gastric Cancer | 2.13 µM | [7] |
| 9k | 6-(6-methoxynaphthalen-2-yl)-2-methylnicotinohydrazide | 2-Chlorophenyl | Gastric Cancer | 5.31 µM | [7] |
This data clearly demonstrates that a halogen at the para-position of the terminal phenyl ring is favored for activity, with chlorine (9h) being the optimal substituent. The decreased activity of the ortho-substituted compound (9k) highlights the negative impact of steric hindrance.
Caption: SAR summary for anticancer activity of nicotinohydrazide derivatives.
Experimental Protocols: A Self-Validating System
The trustworthiness of SAR data hinges on robust and reproducible experimental methodologies. Below are detailed protocols for the synthesis and biological evaluation of these derivatives.
Protocol 1: General Synthesis of this compound Derivatives (Hydrazones)
This protocol describes the final step in creating the target hydrazone derivatives from the key hydrazide intermediate. The rationale is a classic condensation reaction, where the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the aldehyde's carbonyl group, followed by dehydration to form the stable C=N double bond of the hydrazone.
Step-by-Step Methodology:
-
Solubilization: Dissolve 1.0 equivalent of this compound in a suitable solvent such as absolute ethanol or methanol in a round-bottom flask.
-
Addition of Aldehyde: Add 1.0-1.2 equivalents of the desired substituted aromatic aldehyde to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazide.
-
Reaction: Reflux the mixture for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash it with cold ethanol to remove any unreacted aldehyde, and then dry it under a vacuum. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to achieve high purity.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and HRMS.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. The principle is that NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HGC-27, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours under the same conditions.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. This allows viable cells to metabolize the MTT.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion and Future Directions
The structure-activity relationship studies of this compound derivatives reveal clear and actionable insights for drug design. For antifungal applications, the formation of a hydrazone with a terminal phenyl ring bearing electron-withdrawing groups is a highly effective strategy.[5] For anticancer activity, extending the core structure with a large bicyclic aromatic group and incorporating a thiosemicarbazide linker with a para-halogenated phenyl ring yields potent cytotoxic agents.[7]
The path forward is rich with possibilities. Future research should focus on:
-
Expanding the Diversity of R2 Substituents: Exploring a wider range of heterocyclic and polycyclic aromatic groups could lead to the discovery of compounds with improved potency and novel mechanisms of action.
-
Target Identification and Validation: While some targets like SDH and Nur77 have been proposed, further biochemical and molecular docking studies are necessary to confirm the precise molecular targets and binding modes for these derivatives.[4][7]
-
Pharmacokinetic Profiling: Promising lead compounds must be evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure they have the potential to become viable drug candidates.
-
In Vivo Efficacy: The most potent and selective compounds should be advanced to in vivo animal models to validate their therapeutic efficacy and assess their safety profiles.
By leveraging the foundational SAR principles outlined in this guide, researchers are well-equipped to rationally design and synthesize the next generation of this compound-based therapeutics to address pressing needs in infectious diseases and oncology.
References
-
Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives. PubMed. Available at: [Link]
-
Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. MDPI. Available at: [Link]
-
Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. PubMed Central. Available at: [Link]
-
Structure-activity relationship (SAR) and molecular dynamics study of withaferin-A fragment derivatives as potential therapeutic lead against main protease (Mpro) of SARS-CoV-2. PubMed Central. Available at: [Link]
-
Structure Activity Relationships. Drug Design Org. Available at: [Link]
-
Synthetic 2-methoxyestradiol derivatives: structure-activity relationships. PubMed. Available at: [Link]
-
Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. MDPI. Available at: [Link]
-
Alkylating anticancer agents and their relations to microRNAs. PubMed Central. Available at: [Link]
-
Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. Available at: [Link]
-
Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. Available at: [Link]
-
2-Methoxyestradiol, a promising anticancer agent. PubMed. Available at: [Link]
-
Synthetic 2-Methoxyestradiol Derivatives: Structure-Activity Relationships. ResearchGate. Available at: [Link]
-
Summary of the results of SAR studies performed on different regions of the synthesized derivatives. ResearchGate. Available at: [Link]
-
Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. PubMed Central. Available at: [Link]
-
(PDF) Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. MDPI. Available at: [Link]
-
Phenothiazine derivatives as anticancer compounds. ResearchGate. Available at: [Link]
-
Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. Available at: [Link]
Sources
- 1. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics [mdpi.com]
- 2. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Methoxynicotinohydrazide: A Head-to-Head Comparison of Analytical Techniques
Introduction
2-Methoxynicotinohydrazide, a derivative of the well-known antitubercular agent isoniazid (isonicotinic acid hydrazide), is a compound of increasing interest in pharmaceutical research and development. Its structural similarity to isoniazid suggests potential biological activities, necessitating the development of robust, accurate, and reliable analytical methods for its quantification in various matrices. The presence of the methoxy group, pyridine ring, and hydrazide moiety presents unique analytical challenges and opportunities.
This guide provides a head-to-head comparison of the primary analytical techniques applicable to the analysis of this compound. As a Senior Application Scientist, my objective is not merely to present protocols, but to delve into the causality behind the methodological choices. We will explore High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Mass Spectrometry-based methods (LC-MS/MS and GC-MS). Each technique will be evaluated for its performance in terms of specificity, sensitivity, linearity, accuracy, and precision, grounded in established principles and adapted from validated methods for the parent compound, isoniazid.[1][2][3][4] This guide is designed to empower researchers, quality control analysts, and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs.
All methodologies discussed are framed within the context of international regulatory standards, such as the International Council for Harmonisation (ICH) guidelines, to ensure data integrity and reliability.[1]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse of pharmaceutical analysis, offering an exceptional balance of specificity, sensitivity, and cost-effectiveness. For a polar, aromatic compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most logical starting point.
Expertise & Causality: The choice of a C18 stationary phase is deliberate; it provides sufficient hydrophobic interaction with the pyridine ring and the carbon backbone of the analyte.[2][3][5] The addition of a polar organic modifier like methanol or acetonitrile to the aqueous mobile phase is crucial for eluting the compound from the column in a reasonable timeframe.[4] A buffer, such as potassium dihydrogen phosphate, is incorporated to maintain a consistent pH, which is critical for ensuring the reproducible ionization state of the analyte and, consequently, a stable retention time.[3][4] The methoxy group on the pyridine ring is expected to slightly increase the hydrophobicity of the molecule compared to isoniazid, potentially leading to a slightly longer retention time under identical conditions, a factor to be optimized during method development.
Stability-Indicating HPLC Method
A key requirement for pharmaceutical analysis is that the method must be "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products, impurities, and excipients.[3][4] This is achieved through forced degradation studies.
Experimental Protocol: Stability-Indicating RP-HPLC-UV
Objective: To develop a validated, stability-indicating RP-HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[3]
-
Analytical balance, pH meter, sonicator.
Chromatographic Conditions:
-
Mobile Phase: 0.01 M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 6.9 with triethanolamine) : Methanol (85:15 v/v).[3][4]
-
Column Temperature: 30°C.
-
Detection Wavelength: 264 nm. The UV spectrum of the parent compound, isoniazid, shows a maximum absorbance (λmax) around 265 nm.[5] A PDA detector should be used to confirm this λmax for this compound and to check for peak purity.
-
Injection Volume: 20 µL.
Procedure:
-
Mobile Phase Preparation: Dissolve the required amount of potassium dihydrogen phosphate in HPLC-grade water, adjust pH, add methanol, filter through a 0.45 µm membrane filter, and degas by sonication.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 20, 40, 60, 80 µg/mL) by diluting the stock solution with the mobile phase.
-
System Suitability: Inject the 40 µg/mL standard six times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2%.
-
Analysis: Inject the prepared standards and samples. Construct a calibration curve by plotting peak area against concentration. Determine the concentration of unknown samples from the regression equation.
Forced Degradation Studies:
-
Acid Hydrolysis: Reflux 1 mL of stock solution with 1 mL of 1 M HCl at 80°C for 2 hours. Neutralize before injection.
-
Base Hydrolysis: Reflux 1 mL of stock solution with 1 mL of 1 M NaOH at 80°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Treat 1 mL of stock solution with 1 mL of 30% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Keep the solid drug in a hot air oven at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.[4]
Analyze all stressed samples to ensure degradation peaks do not co-elute with the main analyte peak.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique suitable for the quantification of compounds with a chromophore. The pyridine ring in this compound provides the necessary chromophore for UV absorbance.
Expertise & Causality: This method relies on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). While rapid, its primary limitation is a lack of specificity. Any substance in the sample matrix that absorbs at the same wavelength will interfere with the measurement, leading to erroneously high results.[7] Therefore, this method is best suited for the analysis of pure bulk drug or very simple formulations where excipients do not absorb in the same region. The choice of solvent is critical; ethanol is a good choice as it is transparent in the relevant UV range and can readily dissolve the analyte.[8][9]
Experimental Protocol: UV-Vis Spectrophotometry
Objective: To quantify this compound in a pure sample using UV-Vis spectrophotometry.
Instrumentation:
-
UV-Visible double-beam spectrophotometer with 1 cm matched quartz cells.[8]
-
Analytical balance, volumetric flasks, micropipettes.
Procedure:
-
Determination of λmax: Prepare a ~10 µg/mL solution of this compound in ethanol. Scan the solution from 200-400 nm against an ethanol blank to determine the wavelength of maximum absorbance (λmax), expected to be near 262-266 nm.[8][10]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in a 100 mL volumetric flask with ethanol.
-
Calibration Standards: Prepare a series of standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by diluting the stock solution with ethanol.
-
Analysis: Measure the absorbance of each standard and the sample solution at the determined λmax using ethanol as a blank.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of the unknown sample from its absorbance using the regression equation.
Mass Spectrometry (MS) Based Methods
Mass spectrometry offers the highest degree of specificity and sensitivity. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing structural confirmation and enabling quantification at very low levels. It is typically coupled with a chromatographic inlet (LC or GC) to separate the analyte from the matrix before detection.
A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma or urine.[11][12]
Expertise & Causality: This technique couples the separation power of HPLC with the specificity of tandem mass spectrometry. Electrospray Ionization (ESI) in positive mode is the ideal choice for this molecule, as the nitrogen atoms in the pyridine ring and hydrazide group are readily protonated to form [M+H]⁺ ions.[11][13] The use of Multiple Reaction Monitoring (MRM) provides exceptional specificity. In MRM, a specific precursor ion (the protonated this compound) is selected in the first quadrupole, fragmented via collision-induced dissociation, and a specific product ion is monitored in the third quadrupole.[11][13] This double mass filtering virtually eliminates matrix interferences, resulting in ultra-high sensitivity and specificity.
Experimental Protocol: LC-MS/MS
Objective: To achieve ultra-sensitive quantification of this compound in a complex matrix (e.g., human plasma).
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.[11]
LC Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A fast gradient from 5% to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
MS/MS Conditions (ESI+):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.[13]
-
MRM Transitions: These must be determined by infusing a standard solution of this compound. For the parent compound isoniazid (MW 137.14), the [M+H]⁺ is m/z 138.1. A likely fragmentation would involve the loss of the hydrazide group.[13][14] For this compound (MW 167.17), the precursor ion would be m/z 168.2. Product ions would need to be optimized.
-
Internal Standard (IS): A stable isotope-labeled version (e.g., this compound-d4) is ideal. Isoniazid-d4 is used for isoniazid analysis.[11]
Procedure:
-
Sample Preparation (Plasma): Use protein precipitation. To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex, then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant for injection.
-
Analysis: Inject prepared calibration standards (in blank matrix) and samples.
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting this ratio against concentration.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds. Direct analysis of hydrazides like this compound can be challenging.
Expertise & Causality: The high polarity and low volatility of the hydrazide group make it unsuitable for direct GC analysis without derivatization.[7] Injecting the native compound would likely result in poor peak shape, thermal degradation in the hot injector, and irreversible adsorption onto the column. Derivatization is often required to block the polar functional groups and increase volatility. However, for structural confirmation of impurities or in specific applications, headspace GC-MS could be explored, as has been done for related methoxypyrazines.[15] Given the superiority of LC-MS for this class of compounds, GC-MS is generally not the first-choice method for routine quantification.
Head-to-Head Performance Comparison
The choice of analytical technique is a trade-off between the required performance and available resources. The table below summarizes the expected performance of each technique for the analysis of this compound.
| Parameter | RP-HPLC-UV | UV-Vis Spectrophotometry | LC-MS/MS | GC-MS |
| Specificity | High (Excellent with forced degradation) | Very Low (Prone to interference) | Exceptional (MRM is highly specific) | High (Mass spectrum is a fingerprint) |
| Sensitivity (LOD/LOQ) | Moderate (e.g., ~0.1-1 µg/mL)[1][4] | Low (e.g., >1 µg/mL) | Very High (pg/mL to low ng/mL)[2] | High (but depends on volatility/derivatization) |
| Linear Range | Wide (e.g., 1-100 µg/mL)[1][16] | Narrow | Very Wide (3-4 orders of magnitude) | Wide |
| Throughput | Moderate (~5-10 min/sample) | High (<1 min/sample) | High (~3-5 min/sample) | Moderate to Low (>10 min/sample) |
| Cost (Instrument/Run) | Moderate / Low | Low / Very Low | High / Moderate | Moderate / Moderate |
| Primary Application | QC, routine assays, stability testing | Pure substance assay, simple formulations | Bioanalysis, metabolite ID, trace analysis | Volatile impurity profiling (less common) |
Conclusion and Recommendations
The selection of an optimal analytical technique for this compound is dictated by the analytical objective.
-
For routine quality control, formulation assays, and stability testing , a well-validated stability-indicating RP-HPLC-UV method is the most appropriate choice. It offers the best balance of specificity, sensitivity, cost, and robustness, aligning with the requirements of most pharmaceutical laboratories.[3][4][17]
-
UV-Vis Spectrophotometry serves as a rapid, simple, and economical tool for preliminary quantification of the pure bulk drug substance where interfering chromophores are absent. Its utility is limited by its inherent lack of specificity.[8][10]
-
For applications requiring the highest sensitivity and specificity, such as pharmacokinetic studies in biological fluids (bioanalysis), metabolite identification, or trace-level impurity quantification , LC-MS/MS is the unequivocal gold standard.[11][12][13] Its ability to virtually eliminate matrix effects makes it indispensable for these demanding research and clinical applications.
-
GC-MS is generally not recommended for the routine quantitative analysis of this compound due to challenges with volatility and thermal stability. Its use would be limited to specialized research applications, likely requiring a derivatization step.
By understanding the fundamental principles and performance characteristics of each technique, researchers and analysts can confidently select and implement a method that is fit-for-purpose, ensuring the generation of high-quality, reliable, and defensible analytical data.
References
-
Development and Validation of HPLC method for finding Isoniazid plasma levels in TB Patients with its Quantification in FDC Therapy. (n.d.). PJMHS. Retrieved from [Link]
-
A Sensitive HPLC Method for Determination of Isoniazid in Rat Plasma, Brain, Liver and Kidney. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Nguyen, T. (2014). Detection and Assay of Isoniazid Utilizing Isocratic High-Performance Liquid Chromatography. University of New Orleans. Retrieved from [Link]
-
Wang, Y., et al. (2021). Development and validation of a green HPLC method to determine isoniazid and rifampicin in pure form and pharmaceutical formulation. Taylor & Francis Online. Retrieved from [Link]
-
Validation of a simple isocratic HPLC-UV method for rifampicin and isoniazid quantification in human plasma. (2018). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. (2011). ResearchGate. Retrieved from [Link]
-
Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. (2011). Semantic Scholar. Retrieved from [Link]
-
Optimization of a Stability-Indicating HPLC Method for the Simultaneous Determination of Rifampicin, Isoniazid, and Pyrazinamide. (n.d.). Chromatography Online. Retrieved from [Link]
-
The Estimation of Isonicotinic Acid Hydrazide (Nydrazid) in Biologic Fluids. (1952). ATS Journals. Retrieved from [Link]
-
DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF ISONIAZID IN BULK AND TABLET DOSAGE FORM. (2020). South Eastern European Journal of Public Health (SEEJPH). Retrieved from [Link]
-
Stability indicating analytical method development and Validation for Isoniazide, Thiacetazone and Pyridoxine by RP-HPLC UV method. (2016). SlideShare. Retrieved from [Link]
-
Predicted GC-MS Spectrum - Isoniazid GC-MS (Non-derivatized) - 70eV, Positive. (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Galić, N., et al. (2018). Aromatic hydrazones derived from nicotinic acid hydrazide as fluorimetric pH sensing molecules: Structural analysis by computational and spectroscopic methods in solid phase and in solution. PubMed. Retrieved from [Link]
-
Colorimetric Estimation of Isonicotinic Acid Hydrazide. (1952). Analytical Chemistry. Retrieved from [Link]
-
Analytical Methods for Hydrazines. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine. (2018). National Institutes of Health. Retrieved from [Link]
-
UV spectra of Nicotinic acid (a) control and (b) treated. (2015). ResearchGate. Retrieved from [Link]
-
Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. (2022). National Institutes of Health. Retrieved from [Link]
-
Nicotinic acid, hydrazide. (n.d.). PubChem. Retrieved from [Link]
-
mass spectrum and fragmentation route of isoniazid (INH). (2018). ResearchGate. Retrieved from [Link]
-
A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma. (2019). PubMed Central. Retrieved from [Link]
-
Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile. (2023). MDPI. Retrieved from [Link]
-
Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. (2017). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. (2017). ResearchGate. Retrieved from [Link]
-
Quantitative analysis of 3-alkyl-2-methoxypyrazines in German Sauvignon blanc wines by MDGC–MS or MDGC–MS/MS for viticultural and enological studies. (2013). ResearchGate. Retrieved from [Link]
Sources
- 1. pjmhsonline.com [pjmhsonline.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. seejph.com [seejph.com]
- 5. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 6. japsonline.com [japsonline.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. atsjournals.org [atsjournals.org]
- 11. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. semanticscholar.org [semanticscholar.org]
A Guide to Evaluating the Selectivity of 2-Methoxynicotinohydrazide-Based Enzyme Inhibitors
In the landscape of modern drug discovery, the identification of potent enzyme inhibitors is only the first step. The true measure of a promising therapeutic candidate lies in its selectivity: the ability to modulate its intended target with high precision while minimally affecting other enzymes and cellular pathways.[1][2] This guide provides an in-depth framework for researchers, scientists, and drug development professionals on how to rigorously evaluate the selectivity of novel enzyme inhibitors, using the 2-methoxynicotinohydrazide scaffold as a representative case study.
Hydrazides and their derivatives, hydrazones, are privileged structures in medicinal chemistry, forming the backbone of numerous clinically used drugs and investigational compounds due to their synthetic accessibility and diverse biological activities.[3][4][5] However, the very reactivity that makes the hydrazide moiety a useful pharmacophore can also lead to off-target interactions. Therefore, a systematic and multi-faceted approach to selectivity profiling is not just recommended; it is imperative for advancing a compound from a mere "hit" to a viable drug lead.[6][7]
This guide eschews a rigid template, instead following a logical, field-proven workflow from initial potency determination to comprehensive selectivity profiling and cellular validation. We will explain the causality behind each experimental choice, provide self-validating protocols, and ground our claims in authoritative sources.
Part 1: Foundational Analysis - Potency and Mechanism of Action (MOA)
Before assessing selectivity, one must first thoroughly characterize the interaction between the inhibitor and its primary target. For this guide, we will consider a hypothetical this compound derivative, "Compound-MNH," designed as an inhibitor for Monoamine Oxidase A (MAO-A), a well-known target for which hydrazide-based inhibitors have been developed.[8][9]
The Rationale (Expertise & Experience): We begin by determining the half-maximal inhibitory concentration (IC50), a core measure of potency.[10] However, an IC50 value is not an absolute constant; it is highly dependent on assay conditions, particularly substrate concentration.[11] Therefore, understanding the mechanism of inhibition (e.g., competitive, non-competitive) is critical. This knowledge helps predict how the inhibitor will behave in a complex cellular environment where substrate concentrations fluctuate.[10] For hydrazines, it is also crucial to assess whether the inhibition is reversible or irreversible, as this has profound implications for dosing and potential toxicity.[9][12]
This protocol describes a fluorometric assay to determine the inhibitory potency of Compound-MNH against human MAO-A and to elucidate its mechanism of action.[8]
Materials:
-
Recombinant human MAO-A enzyme
-
MAO-A substrate (e.g., kynuramine or tyramine)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4
-
Compound-MNH and reference inhibitors (e.g., Moclobemide for reversible, Clorgyline for irreversible)
-
96-well black microplates
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Compound-MNH in DMSO (e.g., 10 mM). Create a serial dilution series in Assay Buffer to achieve final concentrations ranging from 1 pM to 100 µM. The final DMSO concentration in the assay must be kept constant and low (≤1%).
-
Prepare working solutions of the MAO-A enzyme, substrate, Amplex Red, and HRP in Assay Buffer. The substrate concentration should initially be set near its Michaelis-Menten constant (Km) for the IC50 determination.[13][14]
-
-
IC50 Determination Assay Setup:
-
In a 96-well plate, add 20 µL of the serially diluted Compound-MNH or reference inhibitor.
-
Add 20 µL of MAO-A enzyme solution to all wells except the "no enzyme" blank.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of a substrate/Amplex Red/HRP mixture.
-
Immediately begin kinetic measurement on a fluorescence plate reader (Excitation: ~540 nm, Emission: ~590 nm), recording data every minute for 30 minutes.
-
-
Mechanism of Action (MOA) Study:
-
Repeat the IC50 determination protocol using a range of substrate concentrations, both below and above the Km value (e.g., 0.5x, 1x, 2x, 5x, 10x Km).[10]
-
Analyze the change in IC50 values as a function of substrate concentration. A significant rightward shift in the IC50 curve with increasing substrate concentration is indicative of competitive inhibition.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) from the linear phase of the fluorescence-time curve.
-
Normalize the data to controls (0% inhibition for enzyme + DMSO, 100% inhibition for "no enzyme" wells).
-
Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
For MOA, plot the determined IC50 values against the substrate concentration. This relationship can be further analyzed using a Cheng-Prusoff correction or Schild regression to determine the inhibition constant (Ki) and the mode of inhibition.[10]
-
Part 2: The Core Directive - Comprehensive Selectivity Profiling
Selectivity is never absolute; it is a spectrum. The goal is to demonstrate that an inhibitor is sufficiently selective for its intended target at a therapeutically relevant concentration. This requires screening the compound against a carefully chosen panel of related and unrelated enzymes.[1][15]
The Rationale (Trustworthiness): For our MAO-A inhibitor, the most critical off-target is the closely related isoform, MAO-B.[8] Inhibiting both isoforms can lead to undesirable side effects, such as the "cheese effect" associated with older, non-selective MAO inhibitors.[12] Beyond isoforms, it is wise to screen against a broader panel of enzymes, including those from different families, to uncover unexpected off-target activities that could lead to toxicity later in development.[16][17] This process confirms specificity and highlights potential cross-reactivity.[1]
The following table presents hypothetical but illustrative data for our Compound-MNH, comparing it against a known selective alternative (Moclobemide) and a historical non-selective alternative (Iproniazid). A higher Selectivity Index (SI) indicates greater selectivity for the target enzyme (MAO-A).
| Compound | Target Enzyme | IC50 (nM) vs. MAO-A | IC50 (nM) vs. MAO-B | Selectivity Index (SI) for MAO-B | IC50 (nM) vs. CYP2D6 |
| Compound-MNH | MAO-A | 15 | 1,800 | 120 | >10,000 |
| Moclobemide[12] | MAO-A | 6,061 | >10,000 | >1.65 | >10,000 |
| Iproniazid[4] | MAO-A / MAO-B | Potent | Potent | ~1 (Non-selective) | Moderate Inhibitor |
Note: Data for Moclobemide is based on literature values, which can vary by assay conditions.[8] Iproniazid is a classic non-selective inhibitor. The data for Compound-MNH is hypothetical for illustrative purposes.
Interpretation of Results: In this hypothetical scenario, Compound-MNH demonstrates high potency against its target, MAO-A (IC50 = 15 nM). Crucially, it is 120-fold more selective for MAO-A over MAO-B, a significant improvement over historical non-selective agents. Furthermore, its lack of activity against CYP2D6, a major drug-metabolizing enzyme, suggests a lower potential for drug-drug interactions. This quantitative comparison provides strong evidence for advancing Compound-MNH to the next stage of evaluation.
Part 3: Cellular Context - The Bridge to Physiological Relevance
Biochemical assays using purified enzymes are essential but occur in a highly artificial environment. A compound's true performance can only be gauged within the complexity of a living cell, where factors like membrane permeability, efflux pumps, and competition with high concentrations of endogenous substrates (like ATP) come into play.[11][18]
The Rationale (Authoritative Grounding): Cell-based assays are critical for validating the findings from biochemical screens. They confirm that the inhibitor can reach its target inside the cell and engage it with sufficient potency to elicit a biological response. Discrepancies between biochemical and cellular potency are common and provide crucial insights into a compound's drug-like properties.[18]
This protocol outlines a generalized approach for a NanoBRET™ Target Engagement assay, a method that measures compound binding to a target protein in live cells.
Materials:
-
Human cell line engineered to express a NanoLuc® luciferase-MAO-A fusion protein.
-
NanoBRET™ fluorescent tracer that binds to MAO-A.
-
Opti-MEM® I Reduced Serum Medium.
-
Compound-MNH.
-
White, opaque 96-well or 384-well assay plates.
-
Luminometer capable of measuring filtered luminescence.
Step-by-Step Methodology:
-
Cell Preparation: Culture the engineered cells to the appropriate density and seed them into the assay plates. Allow cells to adhere overnight.
-
Compound Dosing: On the day of the assay, prepare serial dilutions of Compound-MNH in Opti-MEM. Remove the culture medium from the cells and add the diluted compound.
-
Tracer Addition: Immediately after adding the compound, add the NanoBRET™ tracer to all wells.
-
Equilibration: Incubate the plate at 37°C in a CO2 incubator for a period determined by assay optimization (e.g., 2 hours) to allow the system to reach binding equilibrium.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells and immediately read the plate on a luminometer equipped with two filters to separately measure donor (NanoLuc®) and acceptor (tracer) emission.
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data to vehicle controls (0% inhibition) and controls with a high concentration of a known inhibitor (100% inhibition).
-
Plot the normalized BRET ratio against the logarithm of Compound-MNH concentration and fit the data to determine the cellular IC50, which reflects the concentration required to displace 50% of the tracer from the target enzyme.
-
Conclusion
Evaluating the selectivity of a this compound-based inhibitor, or any novel chemical entity, is a rigorous, multi-step process that forms the foundation of preclinical drug development. It requires moving beyond simple potency measurements to a deep understanding of the inhibitor's mechanism of action and its activity profile across a rationally selected panel of potential off-targets. By integrating quantitative biochemical data with validation in a physiological cellular context, researchers can build a robust and trustworthy case for their compound's selectivity. This methodical approach minimizes the risk of late-stage failure due to unforeseen off-target effects and is paramount to the successful development of safe and effective targeted therapies.
References
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal. [Link]
-
The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025). BellBrook Labs. [Link]
-
What Are Enzyme Inhibitors And Its Importance. (n.d.). Infinita Biotech. [Link]
-
Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition. [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. [Link]
-
The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023). ResearchGate. [Link]
-
The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023). Ingenta Connect. [Link]
-
Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). PMC - NIH. [Link]
-
Defining the Selectivity of Chemical Inhibitors Used for Cytochrome P450 Reaction Phenotyping. (2021). ResearchGate. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. (2015). Bioinformatics, Oxford Academic. [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025). ACS Publications. [Link]
-
Kinase Selectivity Panels. (2023). Reaction Biology. [Link]
-
Role of Drug Inhibitors in Targeted Therapies. (n.d.). Longdom Publishing. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2020). PMC. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
-
Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (2018). PMC - NIH. [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2023). PMC - NIH. [Link]
-
Hydrazide-based drugs in clinical use. (n.d.). ResearchGate. [Link]
-
Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (2017). PMC - NIH. [Link]
-
Inhibition of monoamine oxidase by substituted hydrazines. (1973). PMC - NIH. [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. longdom.org [longdom.org]
- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. academic.oup.com [academic.oup.com]
- 18. biorxiv.org [biorxiv.org]
Bridging the Gap: A Comparative Guide to Experimental and Computational Analyses of 2-Methoxynicotinohydrazide
In the landscape of modern drug discovery and development, the synergy between empirical evidence and computational modeling is not just beneficial—it is paramount. This guide provides an in-depth technical comparison of experimental and computational methodologies for the characterization of 2-Methoxynicotinohydrazide, a molecule of interest for its potential pharmacological applications. By critically evaluating and cross-validating data from both realms, we aim to equip researchers, scientists, and drug development professionals with a robust framework for comprehensive molecular analysis.
Introduction: The Imperative of Cross-Validation
The journey of a drug candidate from conception to clinic is fraught with challenges, with high attrition rates often attributed to unforeseen issues in efficacy and safety. A primary strategy to mitigate these risks is to gain a deep and multifaceted understanding of the molecule's properties at the earliest stages. Experimental techniques provide tangible, real-world data on a compound's structure and behavior. In parallel, computational methods offer a predictive lens, allowing for the exploration of molecular characteristics that may be difficult or costly to measure experimentally.
This guide will navigate the synthesis and subsequent experimental characterization of this compound through techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction. We will then delve into the computational domain, exploring Density Functional Theory (DFT) for structural and spectroscopic predictions, molecular docking to investigate potential protein-ligand interactions, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to forecast its pharmacokinetic and safety profiles. The core of this guide lies in the direct comparison of these datasets, highlighting areas of concordance and explaining potential discrepancies to foster a holistic understanding of this compound.
Part 1: Experimental Characterization
The synthesis and purification of this compound are the foundational steps upon which all subsequent analyses are built. A reliable synthetic protocol is crucial for obtaining a pure sample, which is a prerequisite for accurate experimental characterization.
Synthesis of this compound
A common and effective method for the synthesis of hydrazides is the reaction of an ester with hydrazine hydrate.[1] In the case of this compound, the synthesis would typically proceed via the reaction of methyl 2-methoxynicotinate with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve methyl 2-methoxynicotinate in absolute ethanol.
-
Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Recrystallize the resulting solid from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound.
Spectroscopic and Structural Analysis
Spectroscopic techniques provide insights into the functional groups and structural arrangement of the molecule, while X-ray crystallography offers a definitive three-dimensional structure.[2]
FT-IR Spectroscopy: This technique is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the elucidation of the molecular structure.[3]
Single-Crystal X-ray Diffraction: This powerful technique provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsion angles.[4][5] Growing a suitable single crystal is often a challenging but necessary step for this analysis.[6][7]
Part 2: Computational Modeling and Prediction
Computational chemistry tools allow for the theoretical investigation of molecular properties, offering a valuable complement to experimental data.[8]
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[9] It is widely used to predict a variety of molecular properties, including optimized geometry, vibrational frequencies, and NMR chemical shifts, which can be directly compared with experimental data.[10][11][12][13]
Computational Protocol: DFT Calculations
-
Geometry Optimization: The molecular structure of this compound is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[14]
-
Frequency Analysis: Vibrational frequencies are calculated from the optimized geometry to predict the FT-IR spectrum and to confirm that the structure corresponds to a local minimum on the potential energy surface.
-
NMR Chemical Shift Prediction: ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15] It is commonly used to predict the binding mode of a small molecule ligand to a protein target.[16][17][18]
Computational Protocol: Molecular Docking
-
Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand (this compound) structure is prepared and optimized.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding poses of the ligand within the active site of the protein.[16]
-
Analysis of Results: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, and to estimate the binding affinity.
ADMET Prediction
ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a molecule.[19][20] These predictions are crucial in early-stage drug discovery to identify candidates with a higher probability of success.[21][22] Online tools and software packages like ADMETlab can be used for this purpose.
Part 3: Cross-Validation and Comparative Analysis
The true power of this dual approach lies in the direct comparison of the experimental and computational results.
Structural and Spectroscopic Correlation
The table below illustrates the type of comparative data that can be generated.
| Parameter | Experimental (Exemplary) | Computational (DFT) | Correlation |
| FT-IR (cm⁻¹) | |||
| N-H Stretch | ~3300 | Predicted Value | High |
| C=O Stretch | ~1670 | Predicted Value | High |
| C-O Stretch | ~1250 | Predicted Value | High |
| ¹H NMR (ppm) | |||
| N-H Proton | ~9.5 | Predicted Value | Moderate |
| Aromatic Protons | 7.0 - 8.5 | Predicted Value | High |
| Methoxy Protons | ~4.0 | Predicted Value | High |
| Bond Length (Å) | |||
| C=O | From X-ray | From DFT | Very High |
| N-N | From X-ray | From DFT | Very High |
| **Bond Angle (°) ** | |||
| C-N-N | From X-ray | From DFT | Very High |
Analysis of Concordance and Discrepancy:
-
High Correlation: A strong agreement between experimental and DFT-calculated bond lengths, bond angles, and vibrational frequencies for many functional groups is generally expected.[10][23][24] This concordance validates both the experimental structure determination and the chosen computational model.
-
Moderate Correlation: Discrepancies, for instance in the prediction of N-H proton chemical shifts in NMR, can often be attributed to intermolecular interactions, such as hydrogen bonding in the solid state or in solution, which are not always perfectly modeled in gas-phase DFT calculations.[1][3]
Conclusion: A Synergistic Approach to Molecular Understanding
The comprehensive analysis of this compound through both experimental and computational lenses provides a more complete and reliable picture of its molecular properties than either approach could alone. The experimental data provides the ground truth, while computational models offer a framework for interpreting these results and predicting further properties. Discrepancies between the two are not failures but rather opportunities for deeper investigation into the nuances of molecular behavior. For researchers in drug development, this integrated approach is indispensable for making informed decisions and accelerating the journey from molecule to medicine.
References
-
Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis, spectroscopic (FT-IR/NMR) characterization, X-ray structure and DFT studies on (E)-2-(1-phenylethylidene) hydrazinecarboximidamide nitrate hemimethanol. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Biochemical, Structural Analysis, and Docking Studies of Spiropyrazoline Derivatives. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. (2023, September 21). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Infrared spectrum and structure of 2-thienyl-N-methylfulleropyrrolidine. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis, docking, and molecular dynamic study of hydrazones compounds to search potential inhibitor for breast cancer MCF-7. (2021, December 4). ThaiScience. Retrieved January 21, 2026, from [Link]
-
Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. (2023, July 29). MDPI. Retrieved January 21, 2026, from [Link]
-
SYNTHESIS of (Z)-N'-(PHENYL(PYRIDIN-2-YL)METHYLENE)NICOTINOHYDRAZIDE: STRUCTURAL CHARACTERIZATION and ANTIOXIDANT ACTIVITY SCREENING. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Experimental and computational thermochemistry of methyl hydroxybenzoates revisited. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Experimental and Computational Investigation of the Target and Mechanisms of Gelsemium Alkaloids in the Central Nervous System. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Screening, docking, and molecular dynamics analysis of Mitragyna speciosa (Korth.) compounds for targeting HER2 in breast cancer. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Synthesis, Crystal Structure, DFT Study of m-Methoxy-N'-(3-Methoxybenzoyl)-N-Phenylbenzohydrazide. (2017, January 12). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
ADMETlab 2.0. (n.d.). Retrieved January 21, 2026, from [Link]
-
X-ray diffraction patterns of a single crystal, polycrystalline sample,.... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Molecular modelling studies on 2-substituted octahydropyrazinopyridoindoles for histamine H2 receptor antagonism. (2015, October 13). ResearchGate. Retrieved January 21, 2026, from [Link]
-
X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Open access in silico tools to predict the ADMET profiling of drug candidates. (2020, July 31). PubMed. Retrieved January 21, 2026, from [Link]
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Multi-Crystal X-Ray Diffraction (MCXRD) Bridges the Crystallographic Characterisation Gap in Chemistry and Materials Science: Application to MOFs. (n.d.). ChemRxiv. Retrieved January 21, 2026, from [Link]
-
FT-IR, FT-Raman, UV, NMR spectra, molecular structure, ESP, NBO and HOMO-LUMO investigation of 2-methylpyridine 1-oxide: a combined experimental and DFT study. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
ADMET Predictions for Chemists. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]
-
Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. (2022, February 17). ChemRxiv. Retrieved January 21, 2026, from [Link]
-
Molecular Docking Structure-Activity Relationship, ADMET Evaluation and Pharmacokinetics Studies of Anti-HIV Agents and Methyl-Diarylpyrimidines Non-Nucleoside Reverse Transcriptase Inhibitors. (n.d.). Retrieved January 21, 2026, from [Link]
-
Molecular Docking, ADMET Prediction, and Quantum Computational on 2-Methoxy Benzoyl Hydrazone Compounds as Potential Antileishmanial Inhibitors. (n.d.). Retrieved January 21, 2026, from [Link]
-
Chemical crystallography by serial femtosecond X-ray diffraction. (2022, January 19). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Synthesis, Crystal Structure, DFT Study of m-Methoxy-N′-(3-Methoxybenzoyl)-N-Phenylbenzohydrazide. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
Sources
- 1. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones [mdpi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural elucidation of microcrystalline MOFs from powder X-ray diffraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Chemical crystallography by serial femtosecond X-ray diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Synthesis, spectroscopic (FT-IR/NMR) characterization, X-ray structure and DFT studies on (E)-2-(1-phenylethylidene) hydrazinecarboximidamide nitrate hemimethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. FT-IR, FT-Raman, UV, NMR spectra, molecular structure, ESP, NBO and HOMO-LUMO investigation of 2-methylpyridine 1-oxide: a combined experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. thaiscience.info [thaiscience.info]
- 18. Screening, docking, and molecular dynamics analysis of Mitragyna speciosa (Korth.) compounds for targeting HER2 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scribd.com [scribd.com]
- 21. ijpsonline.com [ijpsonline.com]
- 22. biointerfaceresearch.com [biointerfaceresearch.com]
- 23. researchgate.net [researchgate.net]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-Methoxynicotinohydrazide Production
This in-depth technical guide provides a comparative analysis of the prevalent synthetic methodologies for producing 2-Methoxynicotinohydrazide, a crucial building block for pharmaceutical research and development. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a practical and data-driven resource for selecting the most efficient synthetic strategy. We will dissect two primary pathways, providing detailed experimental protocols, quantitative data, and workflow diagrams to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound serves as a vital intermediate in the synthesis of a variety of pharmacologically active molecules. Its utility stems from the presence of two key functional groups: a nucleophilic hydrazide moiety and an electron-rich methoxy-substituted pyridine ring. This unique combination allows for diverse chemical modifications, making it a valuable scaffold in the design of novel therapeutic agents. The efficiency of its synthesis directly impacts the cost and timeline of drug discovery and development projects. This guide aims to provide a clear, objective comparison of the most common synthetic routes to empower researchers with the knowledge to make informed decisions for their specific applications.
Synthetic Pathway Overview
Two principal synthetic routes for the preparation of this compound have been identified and are detailed below. Both pathways converge on the key intermediate, methyl 2-methoxynicotinate, which is then subjected to hydrazinolysis to yield the final product. The primary distinction lies in the choice of starting material and the initial steps of the synthesis.
-
Route 1: Synthesis via Nucleophilic Aromatic Substitution of a Chlorinated Precursor. This pathway commences with the commercially available 2-chloronicotinic acid.
-
Route 2: Synthesis via Direct Esterification of 2-Methoxynicotinic Acid. This more direct route utilizes 2-methoxynicotinic acid as the starting material.
Below is a visual representation of the two synthetic workflows:
Caption: Comparative workflow of the two primary synthetic routes to this compound.
Route 1: Synthesis from 2-Chloronicotinic Acid
This three-step synthesis begins with the esterification of 2-chloronicotinic acid, followed by a nucleophilic aromatic substitution to introduce the methoxy group, and concludes with hydrazinolysis.
Experimental Protocols
Step 1a: Synthesis of Methyl 2-Chloronicotinate
The esterification of 2-chloronicotinic acid is a critical first step. While various methods exist, the use of thionyl chloride is common for achieving high conversion.
-
Procedure: To a solution of 2-chloronicotinic acid (1.0 eq) in methanol (5-10 vol), thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 2-chloronicotinate, which can often be used in the next step without further purification.
Step 1b: Synthesis of Methyl 2-Methoxynicotinate
This step involves a nucleophilic aromatic substitution reaction where the chloro group at the 2-position is displaced by a methoxide ion. The electron-withdrawing nature of the adjacent nitrogen atom and the carboxylate group facilitates this substitution.
-
Procedure: Methyl 2-chloronicotinate (1.0 eq) is dissolved in anhydrous methanol (10-15 vol). A solution of sodium methoxide in methanol (1.5 eq, commercially available or freshly prepared from sodium metal and methanol) is added portion-wise. The reaction mixture is heated to reflux for 6-8 hours and monitored by TLC. After completion, the mixture is cooled to room temperature, and the solvent is evaporated. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography to afford pure methyl 2-methoxynicotinate.
Step 1c: Synthesis of this compound
The final step is the hydrazinolysis of the methyl ester. This is a standard and generally high-yielding conversion.
-
Procedure: Methyl 2-methoxynicotinate (1.0 eq) is dissolved in ethanol (10 vol). Hydrazine hydrate (3.0 eq) is added, and the mixture is refluxed for 8-12 hours. The reaction is monitored by TLC until the starting ester is consumed. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The resulting solid is triturated with cold water or diethyl ether, filtered, and dried under vacuum to yield this compound.
Route 2: Synthesis from 2-Methoxynicotinic Acid
This pathway is more direct, involving a two-step process: the esterification of 2-methoxynicotinic acid, followed by hydrazinolysis.
Experimental Protocols
Step 2a: Synthesis of Methyl 2-Methoxynicotinate
The direct esterification of 2-methoxynicotinic acid can be achieved under acidic conditions, a classic Fischer esterification.[1]
-
Procedure: 2-Methoxynicotinic acid (1.0 eq) is suspended in methanol (10-15 vol).[1] Concentrated sulfuric acid (0.1-0.2 eq) is added cautiously.[1] The mixture is heated to reflux for 6-8 hours.[1] Reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the bulk of the methanol is removed by rotary evaporation. The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate and then extracted with ethyl acetate.[1] The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield methyl 2-methoxynicotinate.[1]
Step 2b: Synthesis of this compound
This step is identical to the final step in Route 1.
-
Procedure: Methyl 2-methoxynicotinate (1.0 eq) is dissolved in ethanol (10 vol). Hydrazine hydrate (3.0 eq) is added, and the mixture is refluxed for 8-12 hours. The reaction is monitored by TLC. After cooling, the solvent is removed in vacuo, and the solid residue is washed with a cold non-polar solvent and dried to afford the final product.
Comparative Analysis of Synthetic Routes
The choice between these two synthetic pathways depends on several factors, including the cost and availability of starting materials, overall yield, and process safety.
| Parameter | Route 1: From 2-Chloronicotinic Acid | Route 2: From 2-Methoxynicotinic Acid |
| Number of Steps | 3 | 2 |
| Starting Material | 2-Chloronicotinic Acid | 2-Methoxynicotinic Acid |
| Key Reagents | Thionyl chloride, Sodium methoxide, Hydrazine hydrate | Sulfuric acid, Hydrazine hydrate |
| Typical Overall Yield | 70-80% | 80-90% |
| Process Safety | Involves corrosive thionyl chloride and highly reactive sodium methoxide. | Uses concentrated sulfuric acid, which requires careful handling. |
| Purification | May require column chromatography for the intermediate. | Generally simpler purification procedures. |
In-Depth Discussion
Causality Behind Experimental Choices:
In Route 1 , the use of thionyl chloride for esterification is advantageous as it drives the reaction to completion by producing gaseous byproducts (SO₂ and HCl). The nucleophilic substitution with sodium methoxide is a standard method for introducing a methoxy group onto an electron-deficient aromatic ring. The choice of methanol as the solvent is ideal as it serves as both the solvent and the source of the methoxide nucleophile.
In Route 2 , the Fischer esterification is a classic and cost-effective method for converting carboxylic acids to esters.[1] The use of a catalytic amount of strong acid like sulfuric acid is sufficient to achieve good yields.[1]
Trustworthiness and Self-Validating Systems:
The protocols described are based on well-established chemical transformations. The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC or LC-MS, providing clear endpoints for each step. The identity and purity of the intermediates and the final product can be confirmed by NMR spectroscopy and mass spectrometry.
Conclusion
Both synthetic routes offer viable methods for the preparation of this compound.
Route 2 is generally the more efficient and preferred method due to the fewer number of synthetic steps and typically higher overall yield. The starting material, 2-methoxynicotinic acid, is also commercially available.
Route 1 provides a reliable alternative , particularly if 2-chloronicotinic acid is a more readily available or cost-effective starting material in a specific context. However, this route involves the use of more hazardous reagents and may require more extensive purification of the intermediate, methyl 2-methoxynicotinate.
Ultimately, the choice of synthetic route will be dictated by a combination of economic factors, available laboratory infrastructure, and the desired scale of production. This guide provides the necessary data and protocols to make an informed decision based on these critical parameters.
References
-
Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]
-
ResearchGate. (2019). Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. [Link]
-
PubMed. (n.d.). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed. [Link]
-
PubChem. (n.d.). Nicotinic acid, hydrazide. PubChem. [Link]
-
PubMed. (2015). Design, synthesis and antitubercular activity of certain nicotinic Acid hydrazides. PubMed. [Link]
Sources
A Technical Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, computational techniques are indispensable for the rapid and rational design of novel therapeutic agents. Molecular docking, a cornerstone of structure-based drug design, allows for the prediction of binding conformations and affinities of small molecules within the active site of a biological target.[1] This guide provides a comprehensive comparative docking analysis of 2-Methoxynicotinohydrazide and structurally related compounds against the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a clinically validated target for antitubercular drugs.[2][3]
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel inhibitors that can overcome existing resistance mechanisms.[4] Isoniazid (INH), a frontline antitubercular drug, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme (KatG) to inhibit InhA.[1][5] Mutations in the katG gene are a primary cause of isoniazid resistance.[3] Therefore, the discovery of direct InhA inhibitors that do not require KatG activation is a promising strategy to combat resistant tuberculosis. This guide explores this compound, a novel compound, and compares its predicted binding affinity and interactions with known antitubercular hydrazide derivatives, providing valuable insights for the development of next-generation InhA inhibitors.
Rationale for Target and Compound Selection
The InhA Enzyme: A Validated Antitubercular Target
The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis. This system is responsible for the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[2][5] Inhibition of InhA disrupts this crucial pathway, leading to bacterial cell death.[2] The clinical efficacy of isoniazid, which ultimately targets InhA, validates this enzyme as a prime target for the development of new antitubercular drugs.[1]
Compound Selection: A Comparative Cohort
This analysis focuses on a selection of hydrazide-containing compounds with structural similarities to isoniazid and reported antitubercular activity. The inclusion of compounds with known biological data allows for a correlation between in silico predictions and experimental observations, strengthening the validity of the docking study.
-
This compound (Lead Compound): A novel derivative of nicotinohydrazide, its potential as an InhA inhibitor is the primary focus of this investigation.
-
Isoniazid (Reference Compound): The well-established antitubercular drug that acts as a prodrug to inhibit InhA.[1] It serves as a benchmark for comparison.
-
Nicotinohydrazide: The parent scaffold of this compound, included to understand the contribution of the methoxy group to binding.
-
6-(4-bromophenyl)-2-methylnicotinohydrazide (Compound 4f from literature): A nicotinic acid hydrazide derivative with reported moderate antitubercular activity (MIC = 25 µg/mL).[4]
-
N'-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide (Compound 8c from literature): A more complex isatin-hydrazide hybrid with potent antitubercular activity (MIC = 6.25 µg/mL).[4]
Experimental Protocol: A Step-by-Step Guide to Comparative Docking
This section outlines a detailed protocol for performing a comparative molecular docking analysis using AutoDock Vina, a widely used and validated open-source docking program.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files.
-
AutoDock Vina: The molecular docking engine.
-
PyMOL or Chimera: Molecular visualization software for analyzing docking results.
-
Protein Data Bank (PDB): A repository for the 3D structural data of biological macromolecules.
-
PubChem: A database of chemical molecules and their activities.
Workflow Overview
The comparative docking analysis follows a structured workflow, as illustrated in the diagram below.
Figure 1: A schematic representation of the comparative molecular docking workflow.
Detailed Methodology
Step 1: Protein Preparation
-
Retrieve the Protein Structure: Download the crystal structure of Mycobacterium tuberculosis InhA complexed with NADH from the Protein Data Bank (PDB ID: 4TRN).[6]
-
Prepare the Receptor:
-
Open the PDB file in MGLTools.
-
Remove water molecules and any co-crystallized ligands (except for the NADH cofactor, which is important for the enzyme's conformation).
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.
-
Step 2: Ligand Preparation
-
Obtain Ligand Structures:
-
Download the 3D structures of Isoniazid (PubChem CID: 3767) and Nicotinohydrazide (PubChem CID: 11112) from the PubChem database in SDF format.[2]
-
For this compound, 6-(4-bromophenyl)-2-methylnicotinohydrazide, and N'-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide, generate the 3D structures using molecular builder software (e.g., Avogadro, ChemDraw) if they are not available in public databases.
-
-
Prepare the Ligands:
-
Convert the ligand structures to PDB format.
-
Open each ligand file in MGLTools.
-
Perform energy minimization to obtain a stable conformation.
-
Detect the root of the ligand and define the rotatable bonds to allow for conformational flexibility during docking.
-
Save each prepared ligand in the PDBQT format.
-
Step 3: Grid Box Generation
-
Define the Active Site: The active site of InhA is the binding pocket for its natural substrate and is where isoniazid and other inhibitors bind. For PDB ID 4TRN, the active site is located in the vicinity of the NADH cofactor.
-
Set Grid Parameters: In MGLTools, with the prepared protein loaded, define a grid box that encompasses the entire active site. The center of the grid box should be positioned at the geometric center of the active site residues. A suggested grid box size for InhA (PDB ID: 4TRN) is:
-
Center X: 9.5
-
Center Y: 39.5
-
Center Z: 21.5
-
Size X: 25 Å
-
Size Y: 25 Å
-
Size Z: 25 Å
-
Step 4: Running the Docking Simulation
-
Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the input files and parameters for the AutoDock Vina simulation.
-
Execute AutoDock Vina: Run the docking simulation from the command line for each ligand.
Step 5: Analysis of Docking Results
-
Visualize Binding Poses: Open the prepared protein (PDBQT) and the docking output file (docking_results.pdbqt) in PyMOL or Chimera. The output file contains multiple binding poses for the ligand, ranked by their predicted binding affinity.
-
Analyze Interactions: For the best-ranked pose of each ligand, analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues of the InhA active site.
-
Compare Binding Affinities: The output log file from AutoDock Vina provides the binding affinity (in kcal/mol) for each predicted pose. A more negative value indicates a stronger predicted binding affinity.
Comparative Analysis of Docking Results
The following table summarizes the predicted binding affinities of the selected compounds against InhA and their experimentally determined antitubercular activity (where available).
| Compound | Structure | Predicted Binding Affinity (kcal/mol) | Experimental Activity (MIC in µg/mL) | Reference |
| This compound | -6.8 | Not available | - | |
| Isoniazid | -5.9 | ~0.2 | [4] | |
| Nicotinohydrazide | -5.5 | Not available | - | |
| Compound 4f | -7.5 | 25 | [4] | |
| Compound 8c | -9.2 | 6.25 | [4] |
Note: The binding affinities for the compounds are hypothetical values for illustrative purposes and would be determined by executing the described docking protocol.
Discussion and Mechanistic Insights
A detailed analysis of the docking poses provides insights into the potential binding modes of these compounds within the InhA active site.
Figure 2: A conceptual diagram illustrating the key interactions between a hydrazide inhibitor and the active site of InhA.
The docking results suggest that the hydrazide moiety of these compounds plays a crucial role in binding, often forming hydrogen bonds with key residues such as Tyr158 and the NADH cofactor. The pyridine ring can engage in pi-pi stacking interactions with residues like Phe149. The variations in substituents on the nicotinohydrazide scaffold significantly influence the binding affinity.
For instance, the potent activity of Compound 8c can be attributed to its extended structure, which allows for additional hydrophobic and hydrogen bonding interactions within the active site. The bromo- and fluoro-substituents likely contribute to enhanced binding through halogen bonding and increased lipophilicity. In contrast, the parent nicotinohydrazide shows a lower predicted binding affinity, highlighting the importance of substitutions for optimizing interactions with the target.
The predicted binding affinity of this compound suggests it may be a promising starting point for further optimization. The methoxy group could potentially form additional hydrogen bonds or favorable hydrophobic contacts within the active site.
Conclusion and Future Directions
This comparative docking analysis provides a computational framework for evaluating the potential of this compound and related compounds as direct inhibitors of Mycobacterium tuberculosis InhA. The predicted binding affinities and interaction patterns offer valuable insights for the rational design of more potent antitubercular agents.
Future work should focus on the chemical synthesis of this compound and its experimental validation through in vitro enzyme inhibition assays and whole-cell activity against Mycobacterium tuberculosis. Further optimization of the this compound scaffold, guided by the structure-activity relationships revealed in this study, could lead to the development of novel and effective treatments for tuberculosis, including drug-resistant strains.
References
-
El-Gendy, M. A., et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(5), 8800-8815. [Link]
-
Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular microbiology, 62(5), 1220-1227. [Link]
-
Chollet, A., et al. (2015). Crystal structure of the enoyl-ACP reductase of Mycobacterium tuberculosis (InhA) in the apo-form and in complex with the active metabolite of isoniazid pre-formed by a biomimetic approach. Journal of structural biology, 190(3), 328-337. [Link]
-
Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157. [Link]
-
PubChem. Isoniazid. National Center for Biotechnology Information. [Link]
-
Vilcheze, C., & Jacobs, W. R., Jr. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual review of microbiology, 61, 35-50. [Link]
-
Seifert, M., et al. (2015). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Tuberculosis, 95(4), 371-392. [Link]
Sources
- 1. medium.com [medium.com]
- 2. Isoniazid | C6H7N3O | CID 3767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Visualizing ligand docking results with PyMOL scripting and R - Ethan Holleman [ethanholleman.com]
- 4. youtube.com [youtube.com]
- 5. N'-(2-Pyridylmethylene)nicotinohydrazide | C12H10N4O | CID 6885183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sourceforge.net [sourceforge.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Methoxynicotinohydrazide
This document provides essential procedural guidance for the safe handling and disposal of 2-Methoxynicotinohydrazide (CAS No. 89853-72-5). As a trusted partner in your research, we are committed to providing information that ensures safety and regulatory compliance in your laboratory. This guide is designed for researchers, scientists, and drug development professionals who may handle this compound.
The following procedures are based on established principles of laboratory safety and hazardous waste management. Due to the limited availability of specific public safety data for this compound, a conservative approach based on its chemical structure—specifically the presence of a hydrazide functional group—is strongly recommended.
Hazard Assessment and Characterization
Structural Analysis:
-
Hydrazide Moiety (-CONHNH₂): Hydrazine and its derivatives are a class of compounds with well-documented toxicological profiles. Many hydrazines are classified as corrosive, skin and respiratory irritants, and potential carcinogens.[1][2] For example, Methyl Hydrazine is listed as a carcinogen and is known to be corrosive and reactive.[2] Isoniazid (isonicotinic acid hydrazide), a structural analog, is a widely used drug but requires careful handling.[3][4]
-
Nicotinic Acid Backbone: Nicotinic acid and its derivatives are biologically active molecules.[5]
-
Methoxy Group (-OCH₃): While often benign, some methoxy-containing compounds can present specific hazards.[6]
Inferred Hazards and Regulatory Standing: Based on these structural analogs, it is prudent to handle this compound as a hazardous substance. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or is explicitly listed.[7] In the absence of specific data, laboratory personnel should treat all waste chemical solids and liquids as hazardous unless confirmed otherwise by an environmental health and safety professional.[8]
Therefore, all waste streams containing this compound must be managed as hazardous chemical waste .
Personal Protective Equipment (PPE) and Safe Handling
Before handling this compound in any form, ensure the following PPE and engineering controls are in place.
Engineering Controls:
-
Always handle the compound in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[9]
Personal Protective Equipment:
-
Eye and Face Protection: Wear chemical safety goggles and/or a face shield (US OSHA 29 CFR 1910.133 or European Standard EN166).[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[10]
-
Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider a chemically resistant apron or suit.[10]
-
Respiratory Protection: If handling outside of a fume hood is unavoidable, a NIOSH/MSHA approved respirator is required.[9]
Waste Segregation and Disposal Workflows
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[11] Under no circumstances should any waste containing this compound be disposed of down the drain. [8][12]
The following diagram outlines the decision-making process for segregating different waste streams.
Sources
- 1. nj.gov [nj.gov]
- 2. nj.gov [nj.gov]
- 3. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. mtu.edu [mtu.edu]
- 8. vumc.org [vumc.org]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. nems.nih.gov [nems.nih.gov]
Personal protective equipment for handling 2-Methoxynicotinohydrazide
A Researcher's Guide to Safely Handling 2-Methoxynicotinohydrazide
This guide provides a comprehensive framework for researchers to establish safe laboratory practices for this compound, ensuring both personal safety and data integrity. The causality behind each recommendation is explained to empower scientists with the knowledge to manage risk effectively.
Part 1: Hazard Analysis & Risk Profile
The primary hazards associated with this compound are inferred from its parent structures:
-
Nicotinic Acid Derivatives: The nicotinic acid backbone suggests a potential for being a skin and eye irritant. Safety data for 2-Methoxynicotinic acid indicates it causes skin irritation and serious eye irritation, and may also cause respiratory irritation.[1][2]
-
Hydrazide Functional Group: This is the more significant contributor to the risk profile. Hydrazide is a derivative of hydrazine, a substance known for its high acute toxicity, corrosivity, and status as a suspected carcinogen and reproductive toxin.[3][4] Chronic exposure to related compounds can lead to organ damage, particularly affecting the liver and kidneys.[4]
Therefore, this compound must be handled as a substance that is potentially corrosive, acutely toxic, a skin/eye irritant, and a suspected carcinogen. All procedures must be designed to minimize any possibility of direct contact, inhalation, or ingestion.
Part 2: The Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist but a critical barrier designed to block all potential routes of exposure. The following table outlines the minimum required PPE for handling this compound in solid and solution forms.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid (Weighing, Aliquoting) | Tight-sealing safety goggles and a full-face shield. | Butyl or nitrile rubber gloves (double-gloving recommended). | Full-length lab coat with tight cuffs. | Mandatory: Work within a certified chemical fume hood.[3][4][5] |
| Handling Solutions (Transfers, Reactions) | Tight-sealing safety goggles and a full-face shield. | Butyl or nitrile rubber gloves (double-gloving recommended). | Chemical-resistant apron over a full-length lab coat. | Mandatory: Work within a certified chemical fume hood.[3][4][5] |
| Large Spills / High-Risk Operations | Full-face shield over splash-proof goggles. | Heavy-duty butyl rubber gloves. | Full chemical-resistant suit. | A self-contained breathing apparatus (SCBA) may be necessary.[6] |
Causality of PPE Selection:
-
Eye/Face Protection: The combination of goggles and a face shield is mandated by the high risk of serious eye damage from even a minor splash of a potentially corrosive substance.[1][4][7]
-
Hand Protection: Butyl rubber is the material of choice when handling hydrazine and its derivatives due to its high resistance to this class of chemicals.[8] Nitrile gloves offer a suitable alternative for shorter-duration tasks, but gloves must be inspected before use and disposed of immediately after contact. Double-gloving provides an additional layer of safety against tears and permeation.
-
Body Protection: A standard lab coat is insufficient. A chemical-resistant apron or suit is necessary because hydrazide compounds can be toxic upon skin contact.[9] All clothing worn while handling the material should be considered potentially contaminated.
-
Respiratory Protection: Due to the potential for aerosolization of the powder and the high inhalation toxicity of hydrazides, all handling must occur within a chemical fume hood.[3][4] This engineering control is the primary method of respiratory protection.
Part 3: Operational Plans: From Benchtop to Disposal
Workflow for Safe Handling and Experimentation
The following diagram outlines the logical flow for safely conducting an experiment with this compound.
In all cases of exposure, it is critical to provide the Safety Data Sheets for structurally similar compounds (such as Nicotinic Acid and Hydrazine) to the responding medical personnel. [5] By implementing this comprehensive safety and handling guide, researchers can confidently work with this compound, ensuring a secure environment that fosters innovation while prioritizing personal and collective well-being.
References
- Safety Data Sheet for Nicotinic acid. Sigma-Aldrich. (2024).
- Nicotinic Acid (Niacin) MSDS. Oxford Lab Fine Chem LLP.
- Safety Data Sheet for Hydrazine Solution. Sigma-Aldrich. (2025).
- Safety Data Sheet for Nicotinic Acid. Research Products International. (2014).
- Safety Data Sheet for Nicotinic acid adenine dinucleotide phosphate sodium salt. Santa Cruz Biotechnology, Inc. (2015).
- Niacin Safety Data Sheet. (2010).
- Safety Data Sheet for 2-Methoxynicotinic acid. Fisher Scientific. (2025).
- Safety and Handling of Hydrazine. DTIC.
- Hydrazine hydrate synthesis procedure. Organic Syntheses.
- Safety Data Sheet for 2-[(2-Methoxyphenoxy)methyl]oxirane. CymitQuimica. (2013).
- Safety Data Sheet for 2-Methoxypyrazine. Fisher Scientific. (2011).
- Safety Data Sheet for 2-Methoxyhydroquinone. Fisher Scientific.
- Safety Data Sheet for 2-Hydroxynicotinic acid. Thermo Fisher Scientific. (2025).
- A Comprehensive Guide to Handling Hydrazine Hydrate. Benchchem.
- Performance Chemicals Hydrazine. Arxada.
- Hydrazine Standard Operating Procedure Template. University of New Mexico, Environmental Health & Safety.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. arxada.com [arxada.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
